molecular formula C5H9NO2 B1596498 Allyl glycinate CAS No. 59765-55-8

Allyl glycinate

Cat. No.: B1596498
CAS No.: 59765-55-8
M. Wt: 115.13 g/mol
InChI Key: PNEADEFBQNPUOW-UHFFFAOYSA-N
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Description

Allyl glycinate is a useful research compound. Its molecular formula is C5H9NO2 and its molecular weight is 115.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality Allyl glycinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allyl glycinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-enyl 2-aminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-2-3-8-5(7)4-6/h2H,1,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEADEFBQNPUOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208495
Record name Allyl glycinate
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Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

59765-55-8
Record name Glycine, 2-propen-1-yl ester
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Record name Allyl glycinate
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Record name Allyl glycinate
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Record name Allyl glycinate
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Foundational & Exploratory

Technical Guide: Synthesis and Purification of Allyl Glycinate Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Allyl glycinate (


) serves as a critical monomer in the synthesis of peptoids, cross-linked hydrogels, and protease inhibitors. Its utility lies in the allyl ester moiety , which acts as a "masked" carboxylate orthogonal to standard acid/base labile protecting groups (e.g., Boc, Fmoc). The allyl group can be removed under mild, neutral conditions using Pd(0) catalysis, preserving sensitive peptide architectures.

However, the synthesis of allyl glycinate presents two distinct challenges:

  • Instability of the Free Base: The free amine rapidly undergoes intermolecular nucleophilic attack or diketopiperazine formation.

  • Polymerization Risk: The allyl alkene is susceptible to radical polymerization or isomerization during high-heat purification.

This guide details two robust protocols to synthesize allyl glycinate as stable salts (p-Toluenesulfonate and Hydrochloride ), prioritizing the p-TsOH salt for its superior crystallinity and storage stability.

Part 1: Strategic Selection of the Salt Form

Before initiating synthesis, the researcher must select the counter-ion based on the downstream application.

Featurep-Toluenesulfonate (Tosylate) Salt Hydrochloride (HCl) Salt
Crystallinity High. Forms well-defined needles/plates. Easy to filter.Moderate to Low. Often hygroscopic; can form sticky oils.
Hygroscopicity Low. Stable in ambient air.High. Requires desiccated storage.
Solubility Soluble in alcohols/DMF; less soluble in ether (good for precipitation).Highly soluble in water/methanol.
Synthesis Nuance Requires azeotropic water removal (Dean-Stark).Requires anhydrous conditions (Thionyl Chloride).
Recommendation Preferred for long-term storage and bulk synthesis. Preferred if the tosylate anion interferes with subsequent biology.
Decision Matrix

SaltSelection Start Select Target Application Sensitive Is the downstream reaction sensitive to sulfonate anions? Start->Sensitive Storage Long-term storage required? Sensitive->Storage No HCl_Route Select HCl Salt (Method B) Sensitive->HCl_Route Yes Storage->HCl_Route No (Immediate Use) TsOH_Route Select Tosylate Salt (Method A) Storage->TsOH_Route Yes (Superior Stability)

Figure 1: Decision matrix for selecting the appropriate allyl glycinate salt form.

Part 2: Method A - Azeotropic Esterification (p-TsOH Salt)

Target: Allyl Glycinate p-Toluenesulfonate

This method utilizes Fischer Esterification driven by the removal of water.[1] It is the "Gold Standard" for preparing stable amino acid esters.

Mechanism

The reaction is an equilibrium process.[1] To drive it to completion (Le Chatelier’s principle), water must be physically removed from the reaction matrix using a Dean-Stark trap.



Reagents & Equipment[1][2][3][4][5][6]
  • Glycine (zwitterion): 1.0 equiv (e.g., 7.5 g, 100 mmol)

  • Allyl Alcohol: 4.0 - 5.0 equiv (Excess acts as solvent/reactant). Warning: Lachrymator and toxic.[2]

  • p-Toluenesulfonic Acid Monohydrate (p-TsOH[1]·H₂O): 1.05 equiv.

  • Solvent: Benzene (traditional) or Toluene (safer alternative, higher BP).

  • Setup: Round-bottom flask, Dean-Stark trap, Reflux condenser.

Step-by-Step Protocol
  • Charge: In a 250 mL RBF, combine Glycine (7.5 g), p-TsOH·H₂O (19.9 g), and Allyl Alcohol (30 mL). Add Toluene (100 mL).

  • Reflux: Heat the mixture to reflux with vigorous stirring. The solid glycine will initially be suspended.

  • Water Removal: As the reaction proceeds, the suspension will clear (solubilization of the salt) and water will collect in the Dean-Stark trap.

    • Checkpoint: Theoretical water yield is ~3.6 mL (1.8 mL from reaction + 1.8 mL from p-TsOH hydrate). Continue reflux until water generation ceases (approx. 4–6 hours).

  • Concentration: Cool the mixture to room temperature. Evaporate the toluene and excess allyl alcohol under reduced pressure (Rotavap) at <50°C. Do not overheat to prevent polymerization.

  • Precipitation: The residue will be a thick oil or semi-solid.

    • Add Diethyl Ether (approx. 100–150 mL) vigorously.

    • Scratch the flask walls with a glass rod to induce nucleation.

    • Cool at 4°C overnight to maximize yield.

  • Filtration: Filter the white crystalline solid. Wash with cold anhydrous ether.

Part 3: Method B - Acyl Chloride Activation (HCl Salt)

Target: Allyl Glycinate Hydrochloride

This method uses Thionyl Chloride (


)  to generate anhydrous HCl in situ and activate the alcohol. It is faster but requires stricter moisture control.
Reagents
  • Glycine: 1.0 equiv.

  • Allyl Alcohol: 10–15 equiv (serves as bulk solvent).

  • Thionyl Chloride: 1.2 equiv.

Step-by-Step Protocol
  • Setup: Flame-dried RBF under Nitrogen/Argon atmosphere. Ice bath (0°C).

  • Activation: Charge Allyl Alcohol into the flask. Add

    
    dropwise  over 20 minutes.
    
    • Caution: Highly exothermic. Evolution of

      
       and 
      
      
      
      gas. Vent to a scrubber.
  • Addition: Add solid Glycine in portions to the cold solution.

  • Reaction: Remove ice bath and allow to warm to room temperature. Then, heat to reflux (approx. 70–80°C) for 2 hours. The solution should become clear.

  • Workup:

    • Concentrate in vacuo to remove excess allyl alcohol.

    • The residue is often a hygroscopic gum.

    • Trituration: Add cold diethyl ether or a mixture of Acetone/Ether (1:4) to force precipitation.

  • Isolation: Rapid filtration under inert gas (Nitrogen tent) is recommended to prevent moisture absorption.

Part 4: Purification & Characterization

Recrystallization Strategy

If the crude product is colored (yellowish) or has a low melting point, recrystallization is required.

  • Solvent System: Methanol/Diethyl Ether or Ethanol/Ethyl Acetate.

  • Procedure: Dissolve the salt in the minimum amount of hot alcohol (MeOH/EtOH). Add the anti-solvent (Ether/EtOAc) dropwise until turbidity persists. Cool slowly to 4°C.

Characterization Data (Self-Validation)

Verify the product identity using NMR.[3] Key diagnostic peaks confirm the integrity of the allyl group (no polymerization) and the stoichiometry of the salt.


 NMR (DMSO-

, 400 MHz) Expectations:
MoietyChemical Shift (

)
MultiplicityIntegrationInterpretation
Ammonium 8.3 – 8.5Broad Singlet3H

(Exchangeable)
Allyl (Internal) 5.90 – 6.00Multiplet1H

(Vinyl)
Allyl (Terminal) 5.25 – 5.40Doublet of Doublets2H

(Vinyl)
Allyl (Methylene) 4.65 – 4.70Doublet2H

Glycine Alpha 3.90 – 4.00Singlet (or broad)2H

Tosylate (Ar) 7.48, 7.12Doublets2H, 2HAromatic protons (if Method A)
Tosylate (Me) 2.29Singlet3HAryl-Methyl (if Method A)

Process Control Check:

  • Absence of broad peaks in the 1.0–3.0 ppm region: Confirms no polymerization of the allyl group.

  • Integration Ratio: Ensure the Tosylate aromatic protons (4H total) match the Glycine alpha protons (2H) in a 2:1 ratio (indicating 1:1 salt stoichiometry).

Part 5: Stability & Storage (Critical)

The free base of allyl glycinate is kinetically unstable . It tends to cyclize to form diketopiperazine or polymerize.

  • Always store as the Salt: The protonated amine (

    
    ) prevents nucleophilic attack on the ester carbonyl.
    
  • Avoid Basic Workups: Do not wash with

    
     unless immediately reacting the free amine in the next step.
    
  • Temperature: Store salts at -20°C.

  • Polymerization Inhibitors: For large-scale storage of the free base (not recommended), add 100 ppm of 4-methoxyphenol (MEHQ) or Hydroquinone .

Synthesis Workflow Diagram

SynthesisWorkflow Gly Glycine (Solid) Reaction Reaction (Reflux / Dean-Stark) Gly->Reaction AllylAlc Allyl Alcohol (Excess) AllylAlc->Reaction Acid Acid Catalyst (p-TsOH or SOCl2) Acid->Reaction Evap Evaporation (<50°C) Reaction->Evap Remove Solvent Precip Precipitation (Ether/EtOAc) Evap->Precip Induce Nucleation Product Allyl Glycinate Salt (Crystalline) Precip->Product Filter & Dry Product->Precip Recrystallize (if impure)

Figure 2: Generalized workflow for the synthesis and purification of allyl glycinate salts.

References

  • Organic Syntheses. Preparation of Amino Acid Esters via Azeotropic Distillation. (General methodology for p-TsOH salts). Available at: [Link]

  • PubChem. Allyl glycinate (Compound Summary). National Library of Medicine. Available at: [Link]

  • Laguzza, B. C., & Ganem, B. (1981). A new method for the synthesis of allyl esters. Tetrahedron Letters.[4] (Background on allyl ester chemistry).

Sources

Technical Guide: Chemical and Physical Properties of Allyl Glycinate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Allyl Glycinate , distinguishing it rigorously from its isomer, allylglycine. This guide focuses on the ester form (Glycine, 2-propenyl ester), its synthesis, physical properties, and critical role in polymer chemistry and drug delivery systems.

Executive Summary & Chemical Identity[1][2]

Allyl glycinate (Glycine, 2-propenyl ester) is a bifunctional monomer and synthetic intermediate. It consists of a glycine amino acid core esterified with an allyl group.[1][2][3][4][5][6] It is chemically distinct from Allylglycine (2-aminopent-4-enoic acid), a convulsant non-proteinogenic amino acid.

This distinction is critical for safety and application:

  • Allyl Glycinate (Ester): Used as a monomer for polyphosphazenes, hydrogels, and as a C-terminal protecting group in peptide synthesis.

  • Allylglycine (Amino Acid): A potent inhibitor of glutamate decarboxylase (GABA synthesis inhibitor), used in epilepsy research.

Chemical Identifiers
PropertyData
IUPAC Name Prop-2-enyl 2-aminoacetate
Common Name Allyl glycinate; Glycine allyl ester
CAS Number (Free Base) 59765-55-8
CAS Number (HCl Salt) 14290-65-4 (Commonly handled form)
CAS Number (p-TsOH Salt) 17082-28-7 (Preferred stable solid)
Molecular Formula

(Free base)
SMILES C=CCOC(=O)CN

Physicochemical Profile

Allyl glycinate is thermodynamically unstable as a free base due to the potential for cyclization (forming diketopiperazines) and hydrolysis. Consequently, it is almost exclusively synthesized, stored, and utilized as a salt (Hydrochloride or p-Toluenesulfonate).

Physical Properties (Comparative Table)
PropertyFree Base (

)
Hydrochloride Salt (

)
p-Toluenesulfonate Salt (

)
Molecular Weight 115.13 g/mol 151.59 g/mol 287.33 g/mol
Physical State Colorless oil (unstable)White crystalline solidWhite crystalline solid
Melting Point N/A (Liquid/Oil)~147–153 °C (dec.)~132–134 °C
Solubility Organic solvents (DCM, EtOAc)Water, Methanol, DMSOWater, Ethanol, DMF
Hygroscopicity N/AHigh (Hygroscopic)Low (Non-hygroscopic)
Stability Low (Prone to hydrolysis)High (Store desiccated)Very High (Preferred for storage)

Critical Insight: For precise stoichiometry in polymerization reactions, the p-Toluenesulfonate (Tosylate) salt is superior to the HCl salt because it is non-hygroscopic, allowing for more accurate weighing without water weight interference.

Synthetic Routes & Manufacturing[6]

The synthesis of allyl glycinate requires acid catalysis to drive the Fischer esterification and simultaneously protect the amine group from side reactions.

Method A: Thionyl Chloride Mediated Esterification (Laboratory Scale)

This method generates anhydrous HCl in situ, converting glycine directly to the hydrochloride salt.

  • Reagents: Glycine, Allyl Alcohol (excess), Thionyl Chloride (

    
    ).
    
  • Protocol:

    • Chill allyl alcohol to 0°C.

    • Add

      
       dropwise (Exothermic! Vent 
      
      
      
      and
      
      
      gas).
    • Add Glycine solid.

    • Reflux for 2–4 hours.

    • Precipitate with diethyl ether.

  • Mechanism:

    
     reacts with alcohol to form alkyl chlorosulfite, which decomposes to generate HCl. The protonated glycine carboxylic acid undergoes nucleophilic attack by allyl alcohol.
    
Method B: Azeotropic Distillation with p-TsOH (Scale-Up Preferred)

This method is preferred for industrial scale-up as it produces the stable, non-hygroscopic tosylate salt.

  • Reagents: Glycine, Allyl Alcohol, p-Toluenesulfonic acid (monohydrate), Benzene or Toluene (as entrainer).

  • Protocol:

    • Combine reagents in a flask equipped with a Dean-Stark trap .

    • Reflux until theoretical water volume is collected in the trap (driving equilibrium forward).

    • Cool and precipitate the salt with ether/hexane.

Mechanistic Visualization (Graphviz)

Synthesis cluster_0 Reagents Glycine Glycine (H2N-CH2-COOH) Intermediate Protonated Intermediate [H3N+-CH2-C(OH)2-O-Allyl] Glycine->Intermediate + AllylAlc AllylAlc Allyl Alcohol (HO-CH2-CH=CH2) Catalyst Acid Catalyst (p-TsOH or SOCl2) Catalyst->Intermediate Activates Carbonyl Product Allyl Glycinate Salt (Stable Solid) Intermediate->Product - H2O Water H2O (Removed via Dean-Stark) Intermediate->Water

Figure 1: Acid-catalyzed Fischer esterification pathway for Allyl Glycinate synthesis.

Reactivity & Polymerization[6][11][12]

Allyl glycinate possesses two distinct reactive centers: the primary amine and the allyl alkene .

Amine Functionality (Nucleophilic Substitution)

The primary amine is the handle for attaching this molecule to polymer backbones, specifically in Polyphosphazene chemistry.

  • Reaction: Macromolecular substitution.[7]

  • Substrate: Poly(dichlorophosphazene)

    
    .
    
  • Mechanism: The amine attacks the phosphorus atom, displacing chlorine.

  • Result: Poly[bis(allyl glycinato)phosphazene]. These polymers are hydrolytically unstable (bioerodible) because the amino acid ester sensitizes the phosphorus backbone to hydrolysis, making them ideal for drug delivery scaffolds.

Allyl Functionality (Free Radical Polymerization)

Direct polymerization of the allyl group is difficult due to Degradative Chain Transfer .

  • Problem: The allylic protons (next to the oxygen) are easily abstracted by growing radical chains. This creates a resonance-stabilized allyl radical that is too stable to propagate the chain effectively, terminating the reaction.

  • Solution: Allyl glycinate is rarely homopolymerized. Instead, it is:

    • Copolymerized with acrylates or maleimides.

    • Used as a crosslinking site via "Thiol-ene" click chemistry (radical addition of thiols across the double bond).

Applications in Drug Delivery & Materials[11][12]

Bioerodible Hydrogels

Allyl glycinate is substituted onto polyphosphazene backbones to create hydrogels that degrade into harmless small molecules (glycine, allyl alcohol, phosphate, ammonia).

  • Crosslinking: The pendant allyl groups can be crosslinked using UV light and a photoinitiator (e.g., PEG-dithiol) to form a solid hydrogel from a liquid precursor.

  • Use Case: Injectable scaffolds for bone tissue engineering.

Peptide Synthesis (Alloc Protection)

While less common than Fmoc or Boc, the allyl ester is a specific protecting group for the C-terminus.

  • Deprotection: Removed under mild, neutral conditions using Palladium(0) (e.g.,

    
    ) and a scavenger (morpholine). This is orthogonal to acid/base labile groups.
    
Application Workflow Diagram

Applications cluster_Poly Polymer Chemistry cluster_Peptide Peptide Synthesis Monomer Allyl Glycinate (Salt Form) Subst Macromolecular Substitution (Nucleophilic Attack) Monomer->Subst Amine Reactivity Protect C-Terminal Protection Monomer->Protect Ester Stability PolyPhos Poly(dichlorophosphazene) [NPCl2]n PolyPhos->Subst BioPoly Poly(organophosphazene) Bioerodible Polymer Subst->BioPoly Hydrogel Crosslinked Hydrogel (via Thiol-ene Click) BioPoly->Hydrogel Allyl Reactivity PeptideChain Peptide Elongation Protect->PeptideChain Deprotect Pd(0) Deprotection (Orthogonal Removal) PeptideChain->Deprotect

Figure 2: Dual application pathways in polymer synthesis and peptide chemistry.

Handling, Safety, and Storage

Safety Profile
  • Toxicity: While the ester itself is not the convulsant allylglycine, it can hydrolyze in vivo to release Allyl Alcohol , which is highly toxic (hepatotoxic) and a lachrymator.

  • Handling: Always handle in a fume hood. Wear nitrile gloves and safety goggles.

  • Dust Hazard: The tosylate and HCl salts are fine powders; avoid inhalation.

Storage Protocols
  • Temperature: Store at -20°C or 2–8°C.

  • Atmosphere: Hygroscopic (especially HCl salt). Store under Nitrogen or Argon in a desiccator.

  • Shelf Life: The p-TsOH salt is stable for years if kept dry. The free base must be used immediately upon generation.

References

  • Allcock, H. R. (1992). "Poly(organophosphazenes) with Poly(alkyl ether) Side Groups: A Study of Their Water Solubility and the Swelling Characteristics of Their Hydrogels". Macromolecules.

  • Qian, J., et al. (2010). "Synthesis and Characterization of Poly(organophosphazenes) for Drug Delivery". Biomaterials.[8][7]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed protocols on Allyl ester deprotection).
  • PubChem Compound Summary. (2024). "Allyl glycinate hydrochloride". National Center for Biotechnology Information.

  • RSC Advances. (2017). "Synthesis of polyphosphazenes with different side groups and various tactics for drug delivery".

Sources

Technical Masterclass: Allyl Glycinate Mechanism & Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of Allyl Protection

In complex peptide synthesis—particularly for cyclic peptides, on-resin modifications, and glycopeptides—standard orthogonality (Fmoc/tBu) often falls short. The Allyl Glycinate (and broadly, the allyl ester) protection strategy offers a critical "third dimension" of orthogonality.

Unlike acid-labile (Boc/tBu) or base-labile (Fmoc) groups, the allyl ester is cleaved under neutral conditions via transition metal catalysis (Palladium-0).[1] This unique mechanism allows for the selective deprotection of the C-terminus or side-chain carboxylates (Asp/Glu) without disturbing sensitive protecting groups elsewhere on the scaffold.

This guide dissects the mechanistic underpinnings of the allyl group, provides a self-validating synthesis protocol for Allyl Glycinate p-Toluenesulfonate, and details the industry-standard deprotection workflow.

Mechanistic Deep Dive: The Tsuji-Trost Reaction

The cleavage of allyl glycinate is not a hydrolysis; it is a Palladium-Catalyzed Allylic Substitution , formally known as the Tsuji-Trost reaction .[2] Understanding this cycle is vital for troubleshooting failed deprotections, which are often due to catalyst poisoning rather than steric hindrance.

The Catalytic Cycle

The reaction proceeds through a Pd(0)/Pd(II) cycle. The driving force is the formation of a stable


-allyl palladium complex, followed by the irreversible transfer of the allyl moiety to a scavenger nucleophile.
  • Coordination: The Pd(0) species (typically generated in situ or added as tetrakis(triphenylphosphine)palladium(0)) coordinates to the alkene of the allyl ester.

  • Oxidative Addition (Ionization): The C-O bond breaks. The palladium inserts itself, forming a cationic

    
    -
    
    
    
    -allyl Pd(II) complex. The carboxylate (the peptide) is released as the leaving group.
  • Nucleophilic Attack (Scavenging): A nucleophile (scavenger) attacks the

    
    -allyl complex.[3]
    
    • Crucial Detail: We use Phenylsilane (PhSiH

      
      )  as the scavenger. It acts as a hydride donor, reducing the allyl group to propene gas (and other silane byproducts), which is entropically favorable and drives the reaction to completion.
      
  • Regeneration: The Pd(0) catalyst is regenerated to enter the cycle again.

Visualization of the Pathway

TsujiTrost Start Allyl-Protected Peptide (R-COO-Allyl) Complex η3-π-Allyl Pd(II) Complex + R-COO- (Free Peptide) Start->Complex Oxidative Addition (Ionization) Pd0 Pd(0) Catalyst (e.g., Pd(PPh3)4) Pd0->Complex Coordinates Byproduct Allyl-Scavenger Byproduct (Propene Gas) Complex->Byproduct Nucleophilic Attack End Deprotected Peptide (R-COOH) Complex->End Release of Carboxylate Scavenger Scavenger (PhSiH3) (Hydride Donor) Scavenger->Byproduct Hydride Transfer Byproduct->Pd0 Reductive Elimination (Regenerates Catalyst)

Figure 1: The Tsuji-Trost catalytic cycle for allyl ester deprotection using a silane scavenger.

Synthesis of Allyl Glycinate p-Toluenesulfonate

While allyl glycinate can be purchased, fresh preparation is recommended to ensure the absence of hydrolysis byproducts. The tosylate salt is preferred over the hydrochloride salt due to its non-hygroscopic nature and superior crystallinity.

Reaction Logic

We utilize Fischer Esterification driven by azeotropic distillation.

  • Reagents: Glycine (zwitterion), Allyl Alcohol (solvent/reactant), p-Toluenesulfonic acid (catalyst & salt former).

  • Solvent: Benzene or Toluene (forms azeotrope with water).

  • Thermodynamics: Removal of water via a Dean-Stark trap shifts the equilibrium toward ester formation (Le Chatelier’s principle).

Protocol: H-Gly-OAll·pTsOH
ParameterSpecification
Target Compound Allyl Glycinate p-Toluenesulfonate
CAS Number 1738-76-7 (Analogous Bzl), 59765-55-8 (Free base)
Molecular Weight 287.33 g/mol
Appearance White Crystalline Solid
Melting Point ~132–136 °C (Typical for Gly-ester tosylates)

Step-by-Step Methodology:

  • Setup: Equip a 1L Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charging: Add Glycine (7.5 g, 100 mmol) and p-Toluenesulfonic acid monohydrate (19.0 g, 100 mmol).

  • Solvent Addition: Add Allyl Alcohol (30 mL) and Toluene (200 mL).

    • Note: The excess allyl alcohol acts as the reactant; toluene acts as the entrainer for water.

  • Reflux: Heat the mixture to reflux (approx. 110°C bath temp). Maintain reflux until water collection in the Dean-Stark trap ceases (approx. 4–6 hours). The solution should become clear.

  • Isolation:

    • Cool the mixture to room temperature.

    • Add Diethyl Ether (approx. 300 mL) to precipitate the product.

    • Filter the white crystalline solid under vacuum.[4]

  • Purification (Recrystallization): Dissolve the crude solid in a minimum amount of hot methanol/ethanol. Add diethyl ether until turbid. Cool to 4°C overnight.

  • Validation:

    • TLC: (BuOH:AcOH:H2O 4:1:1) -> Single spot, Rf distinct from free Glycine.

    • 1H NMR (D2O): Look for Allyl signals:

      
       5.9 (m, 1H, -CH=), 5.3 (dd, 2H, =CH2), 4.7 (d, 2H, -O-CH2-).
      

Deprotection Protocol: The "Gold Standard"

The use of Phenylsilane as a scavenger is superior to morpholine or dimedone for solid-phase peptide synthesis (SPPS) because it avoids the formation of basic byproducts that could induce aspartimide formation or racemization.

Reagents[6][7]
  • Catalyst: Pd(PPh

    
    )
    
    
    
    (Tetrakis(triphenylphosphine)palladium(0)). Must be bright yellow. If orange/brown, it is oxidized and inactive.
  • Scavenger: Phenylsilane (PhSiH

    
    ).
    
  • Solvent: Dry DCM (Dichloromethane) or DMF (degassed).

Workflow (Solid Phase)
  • Wash: Wash the resin 3x with dry DCM (removes traces of DMF/Piperidine which can coordinate Pd).

  • Preparation: In a vial, dissolve Pd(PPh

    
    )
    
    
    
    (0.1 eq) and Phenylsilane (10 eq) in dry DCM.
    • Observation: Bubbling may occur (release of propene/silane gas).

  • Incubation: Add the solution to the resin. Shake gently under Nitrogen/Argon for 30 minutes.

    • Strict Anaerobic Conditions: While modern protocols suggest air tolerance, strictly anaerobic conditions guarantee reproducibility.

  • Repetition: Drain and repeat the treatment once more with fresh catalyst solution to ensure 100% conversion.

  • Wash (Critical):

    • Wash 3x with DCM.

    • Wash 3x with 0.5% Sodium Diethyldithiocarbamate (in DMF) or 0.5% DIEA (in DMF). This chelates and removes residual Palladium (black/grey residue).

    • Wash 3x with DMF.

Self-Validating the Deprotection

How do you know it worked?

  • The Kaiser Test (if amine exposed): Not applicable here as we are exposing a Carboxyl group.

  • Malachite Green Test: Detects free carboxylic acids on resin (turns green/blue).

  • Mini-Cleavage: Cleave a small aliquot of resin (TFA/TIS/H2O) and analyze via HPLC/MS. You should see a mass shift corresponding to the loss of the allyl group (-40 Da).

Orthogonality & Strategic Application

The power of Allyl Glycinate lies in its compatibility profile.

Protecting GroupRemoval ConditionCompatibility with Allyl?
Fmoc 20% Piperidine (Base)STABLE
Boc / tBu 95% TFA (Acid)STABLE
Trt (Trityl) 1% TFA (Dilute Acid)STABLE
Alloc (Lys) Pd(PPh

)

LABILE (Simultaneous removal)
Strategic Use Case: Head-to-Tail Cyclization
  • Load Fmoc-Asp(OAll)-OH or Fmoc-Gly-OAll (via side chain or backbone linker) onto the resin.

  • Synthesize the linear peptide using standard Fmoc/tBu chemistry.

  • Remove the N-terminal Fmoc (exposing NH

    
    ).
    
  • Selectively remove the C-terminal Allyl group (exposing COOH) using Pd(0).

    • Note: Side chain tBu groups remain intact.

  • Perform on-resin cyclization (PyBOP/DIEA).

  • Global deprotection (TFA) yields the cyclic peptide.

Troubleshooting

Issue: Incomplete Deprotection

  • Cause: Oxidized Catalyst.

  • Fix: Use fresh Pd(PPh

    
    )
    
    
    
    . It is air-sensitive.[5] Store in a freezer under argon. Alternatively, generate Pd(0) in situ using Pd(OAc)
    
    
    and PPh
    
    
    .

Issue: Black Precipitate on Resin

  • Cause: Palladium aggregation (Pd black).

  • Fix: Increase the number of washes with Sodium Diethyldithiocarbamate or use a scavenger resin (thiol-functionalized) to trap residual Pd.

Issue: Side Reactions

  • Cause: Allyl group transfer to nucleophilic side chains (e.g., Trp, Met) if scavenger is insufficient.

  • Fix: Increase Phenylsilane equivalents (up to 20 eq).

References

  • Guibé, F. (1998). Allylic Protecting Groups and Their Use in a Complex Environment Part I: Allylic Protection of Alcohols. Tetrahedron, 53(40), 13509-13556. Link

  • Tsuji, J., & Mandai, T. (1978). Palladium-catalyzed organic reactions.[1][6] Synthesis, 1978(01), 1-24. Link

  • Thieriet, N., et al. (2000). Solid-Phase Synthesis of Cyclic Peptides by Using the Allyl/Alloc Strategy.[3] Organic Letters, 2(13), 1815-1817. Link

  • Kunz, H., & Waldmann, H. (1984). The Allyl Group as Mildly and Selectively Removable Carboxy-Protecting Group.[1] Angewandte Chemie International Edition, 23(1), 71-72. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link

Sources

Stability and storage conditions for allyl glycinate

Author: BenchChem Technical Support Team. Date: February 2026

Stability and Storage Protocol: Allyl Glycinate (Prop-2-en-1-yl 2-aminoacetate) [1]

Part 1: Executive Summary

The Core Stability Challenge: Allyl glycinate (Glycine allyl ester) presents a "dual-threat" stability profile that often confounds standard storage protocols.[1] Unlike simple amino acids, it possesses a reactive ester linkage susceptible to hydrolysis and a terminal alkene prone to oxidation.[1] However, the immediate and most catastrophic failure mode is autocatalytic condensation (dimerization) into diketopiperazine when in the free base form.[1]

Critical Directive: Never store Allyl Glycinate as a free base. It must be maintained as a salt (typically Hydrochloride or Tosylate) to protonate the amine, thereby suppressing nucleophilic attack on the ester carbonyl.[1]

Quick-Reference Storage Matrix:

Parameter Standard Requirement Critical Limit
Form Hydrochloride Salt (Solid) DO NOT STORE FREE LIQUID
Temperature -20°C (Long-term) Max 4°C (Short-term < 1 week)
Atmosphere Argon/Nitrogen Blanket Avoid Oxygen/Moisture
Container Amber Glass (Silanized preferred) No Polystyrene/PVC

| Desiccation | Active Desiccant (P₂O₅ or Silica) | Humidity < 10% |

Part 2: Physicochemical Profile & Reactivity

To handle Allyl Glycinate effectively, one must distinguish it from its structural isomer, Allylglycine (2-aminopent-4-enoic acid).[1] This guide focuses on Allyl Glycinate (CAS: 108831-xx-x / HCl Salt: 144156-16-1) , the ester monomer often used in peptoid synthesis and polymerization.[1]

The "Three-Front" Reactivity Model
  • The Amine (Nucleophile): In its free base form (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ), the nitrogen is a potent nucleophile.
    
  • The Ester (Electrophile): The carbonyl carbon is susceptible to attack by its own amine (intermolecularly) or water (hydrolysis).[1]

  • The Allyl Group (Radical/Oxidative Target): The terminal alkene (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) is sensitive to radical polymerization initiators and oxidative cleavage, though less reactive than the amine-ester axis.
    

Part 3: Degradation Mechanisms (The "Why")

Understanding the causality of degradation allows for the design of self-validating handling systems.[1]

Mechanism 1: Dimerization to Diketopiperazine (Primary Failure Mode)

The most rapid degradation pathway for glycine esters is the intermolecular attack of one free amine on another molecule's ester carbonyl.[1] This releases allyl alcohol and forms the stable, cyclic dimer 2,5-piperazinedione (Diketopiperazine) .[1]

  • Trigger: Deprotonation (pH > 7) or presence of moisture which facilitates proton transfer.[1]

  • Prevention: Maintain as

    
     (Hydrochloride salt). The protonated amine cannot act as a nucleophile.
    
Mechanism 2: Hydrolysis

Water attacks the ester bond, reverting the compound to Glycine and Allyl Alcohol.[1]

  • Trigger: Ambient humidity.

  • Kinetics: Accelerated by both acid and base; however, the salt form is acidic, which slows hydrolysis compared to alkaline conditions but does not stop it completely if water is present.[1]

Mechanism 3: Allylic Oxidation

While less rapid than dimerization, the allyl group can form peroxides upon prolonged exposure to air and light, potentially leading to explosive hazards upon concentration or heating.[1]

DegradationPathways cluster_stable Stable State AllylGly Allyl Glycinate (Free Base) Dimer Diketopiperazine (Cyclic Dimer) AllylGly->Dimer Self-Condensation (Rapid) Hydrolysis Glycine + Allyl Alcohol AllylGly->Hydrolysis + H2O (Hydrolysis) Peroxides Allylic Peroxides AllylGly->Peroxides + O2 / Light (Slow Oxidation) Salt Allyl Glycinate HCl Salt Salt->AllylGly Base (Deprotonation)

Figure 1: Degradation pathways of Allyl Glycinate.[1] Note that the HCl salt effectively blocks the rapid self-condensation pathway.[1]

Part 4: Detailed Storage & Handling Protocols

Protocol A: Long-Term Storage (Stock)
  • Container: Amber borosilicate glass vials with Teflon-lined screw caps.

  • Environment: Store under Argon atmosphere. Nitrogen is acceptable, but Argon is heavier than air and provides a better blanket for the liquid/solid interface.

  • Temperature: -20°C is mandatory for storage > 1 month.

  • Desiccation: Store the vial inside a secondary jar containing activated silica gel or

    
     packets.
    
Protocol B: Usage & Free-Basing (Just-in-Time)

If your application requires the free base (e.g., for a nucleophilic substitution reaction), generate it in situ or immediately prior to use.[1]

  • Dissolution: Dissolve the Allyl Glycinate HCl in a minimum amount of cold water (4°C).

  • Neutralization: Add stoichiometric

    
     or 
    
    
    
    at 0°C.
  • Extraction: Rapidly extract into cold Dichloromethane (DCM) or Ethyl Acetate.

  • Drying: Dry over anhydrous

    
     for < 5 minutes.
    
  • Usage: Filter and use the solution immediately. Do not concentrate to dryness unless absolutely necessary, as the neat free base will polymerize/dimerize rapidly.[1]

Part 5: Quality Control & Self-Validation

Before using a stored batch, validate its integrity using Proton NMR (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 NMR).

Diagnostic Signals (in ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 or 

):
| Moiety | Chemical Shift (

) | Multiplicity | Integrity Check | | :--- | :--- | :--- | :--- | | Allyl Vinyl (

)
| ~5.9 ppm | Multiplet | Integration should match Glycine

-protons (1:2 ratio). | | Allyl Terminal (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
| ~5.2-5.4 ppm | Multiplet | Check for disappearance (Polymerization). | | Glycine ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-

| ~3.9 ppm | Singlet | CRITICAL: If you see a new singlet appearing upfield (~3.8 ppm) or splitting, it indicates Diketopiperazine formation. | | Allyl Alcohol (Hydrolysis) | ~4.0 ppm | Doublet | Presence of free allyl alcohol signals indicates hydrolysis.[1] |

Experimental Workflow: Stability Check

QCWorkflow Sample Sample Aliquot (10 mg) Solvent Dissolve in D2O Sample->Solvent NMR 1H NMR Acquisition Solvent->NMR Analysis Integration Analysis NMR->Analysis Decision Ratio Vinyl:Alpha-CH2 Analysis->Decision Pass PASS: Ratio ~ 1:2 No extra peaks Decision->Pass Matches Fail FAIL: Extra peaks at 3.8/4.0 ppm (Dimer/Hydrolysis) Decision->Fail Mismatch

Figure 2: Rapid Quality Control Workflow for Allyl Glycinate batches.

References

  • PubChem. Prop-2-en-1-yl 2-aminoacetate hydrochloride (Compound Summary). National Library of Medicine.[2] [Link][1][2]

  • Organic Syntheses. Preparation of N-(Boc)-Allylglycine Methyl Ester. (Demonstrates handling of allyl/glycine functionalities). Org. Synth. 2015, 92, 148-160.[1] [Link]

Sources

Spectroscopic data interpretation for allyl glycinate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic interpretation of Allyl Glycinate (specifically focusing on the hydrochloride salt, as it is the stable, experimentally relevant form). It is designed for researchers requiring rigorous structural verification.

Compound: Allyl Glycinate Hydrochloride CAS: 144156-16-1 (HCl salt) | Formula:


Molecular Weight:  151.59  g/mol  (Salt) | 115.13  g/mol  (Free Base)

Executive Summary & Structural Logic

Allyl glycinate represents a bifunctional building block containing a nucleophilic amine (protected as a salt) and an electrophilic allyl ester. Structural validation requires confirming three distinct moieties:

  • The Glycine Core: An isolated methylene unit adjacent to a carbonyl and an amine.

  • The Allyl Ester: A characteristic terminal alkene system linked via oxygen.

  • The Salt Counter-ion: Evidence of protonation on the amine (ammonium form).

The following guide breaks down the interpretation by energy spectrum, providing self-validating checks for each.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for connectivity verification. The spectrum of allyl glycinate HCl in


 or 

is distinct due to the lack of interference from the glycine singlet and the high-order splitting of the allyl group.
Experimental Protocol: Sample Preparation
  • Solvent Choice: Use Deuterium Oxide (

    
    )  for routine purity checks. It suppresses the exchangeable ammonium protons (
    
    
    
    ), simplifying the spectrum. Use
    
    
    if observation of the ammonium protons is required (typically a broad triplet at 8.0–8.5 ppm).
  • Concentration: Dissolve ~10 mg of sample in 0.6 mL of solvent.

  • Reference: Calibrate to residual solvent peak (

    
     HDO @ 4.79 ppm or DMSO @ 2.50 ppm).
    
H NMR Interpretation (300-500 MHz)

The spectrum displays three distinct signal sets.

MoietyProton TypeChem. Shift (

, ppm)
MultiplicityIntegrationCoupling (

)
Structural Insight
Glycine

-CH

3.95 – 4.05 Singlet (s)2H-Deshielded by

and

.[1]
Allyl

4.75 – 4.80 Doublet (dt)2H

Hz
Diagnostic doublet; verifies ester linkage.
Allyl

(Term)
5.25 – 5.45 Multiplet (dd)2H

Hz
Characteristic "roofing" effect of terminal alkene.
Allyl

(Int)
5.90 – 6.05 Multiplet (ddt)1HComplexDownfield due to

hybridization.

Critical Validation Check:

  • The coupling constant of the

    
     doublet must match the vicinal coupling of the internal alkene proton (
    
    
    
    Hz).
  • If the Glycine peak appears as a doublet, it indicates incomplete H/D exchange or coupling to

    
     protons in non-protic solvents (e.g., DMSO).
    
C NMR Interpretation

Carbon NMR confirms the oxidation state of the backbone.

  • Carbonyl (

    
    ):  ~167.0 ppm (Ester).
    
  • Allyl Internal (

    
    ):  ~131.5 ppm.
    
  • Allyl Terminal (

    
    ):  ~119.5 ppm.
    
  • Allyl Methylene (

    
    ):  ~66.5 ppm.
    
  • Glycine Alpha (

    
    ):  ~40.0 ppm.
    

Infrared Spectroscopy (FT-IR)

IR is used primarily to confirm functional group integrity, specifically the ester and the ammonium salt state.

Experimental Protocol: ATR (Attenuated Total Reflectance)
  • Background: Collect air background (32 scans).

  • Sample: Place solid crystal directly on the diamond/ZnSe crystal. Apply high pressure clamp.

  • Acquisition: 4000–600 cm

    
    , 4 cm
    
    
    
    resolution.
Key Absorption Bands[2][3][4]
Frequency (cm

)
AssignmentModeDiagnostic Value
2800 – 3200

/

StretchBroad band indicates ammonium salt (

). Sharp peaks buried within are

C-H.
~1740 – 1755

(Ester)
StretchStrong, sharp peak. Crucial: If shifted to <1700, hydrolysis to free acid may have occurred.
1645 – 1650

(Alkene)
StretchWeak to medium intensity. Confirms allyl group integrity.
~1200 – 1250

StretchStrong ester "fingerprint" band.

Mass Spectrometry (MS)

Mass spectrometry validates the molecular mass and provides a fragmentation fingerprint. For the HCl salt, the free base is typically detected in positive ion mode.

Experimental Protocol: Direct Infusion ESI-MS
  • Solvent: 50:50 Methanol:Water + 0.1% Formic Acid.

  • Mode: Positive Electrospray Ionization (ESI+).

  • Flow Rate: 5-10

    
    L/min.
    
Fragmentation Logic[5]
  • Molecular Ion (

    
    ): 
    
    
    
    116.1 (Corresponds to
    
    
    ).
  • Base Peak: Often

    
     30 (
    
    
    
    ) or
    
    
    41 (Allyl cation).

Fragmentation Pathway Analysis:

  • 
    -Cleavage:  The bond between the carbonyl carbon and the alpha-carbon is weak. Cleavage yields the iminium ion (
    
    
    
    ,
    
    
    30).
  • Allylic Loss: Loss of the allyloxy group (

    
    ) yields the acylium ion (
    
    
    
    ,
    
    
    58).

Visualizations & Workflows

Structural Verification Logic (DOT Diagram)

This diagram illustrates the decision tree for confirming the structure of Allyl Glycinate.

G Start Unknown Sample NMR_Check 1H NMR (D2O) Start->NMR_Check IR_Check FT-IR (ATR) Start->IR_Check MS_Check ESI-MS (+) Start->MS_Check Decision1 Singlet @ 4.0 ppm? Doublet @ 4.8 ppm? NMR_Check->Decision1 Decision2 C=O @ 1745 cm-1? Broad NH @ 3000? IR_Check->Decision2 Decision3 [M+H]+ = 116? MS_Check->Decision3 Result_Pass CONFIRMED: Allyl Glycinate HCl Decision1->Result_Pass Yes Result_Fail REJECT: Impurity/Hydrolysis Decision1->Result_Fail No Decision2->Result_Pass Yes Decision2->Result_Fail No Decision3->Result_Pass Yes Decision3->Result_Fail No

Caption: Parallel analytical workflow for the structural confirmation of Allyl Glycinate.

MS Fragmentation Pathway (DOT Diagram)

Visualizing the cleavage of the molecule in the mass spectrometer.

MS Parent Parent Ion [M+H]+ m/z 116 Frag1 Iminium Ion [H2N=CH2]+ m/z 30 Parent->Frag1 C-C Cleavage Frag2 Allyl Cation [CH2=CH-CH2]+ m/z 41 Parent->Frag2 C-O Cleavage Frag3 Glycyl Acylium [H2N-CH2-CO]+ m/z 58 Parent->Frag3 Loss of Allyloxy

Caption: Primary fragmentation pathways observed in ESI-MS for Allyl Glycinate.

References

  • National Institute of Standards and Technology (NIST). Glycine Mass Spectrum & IR Data. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link] (Accessed 2024).

  • PubChem. Allyl Glycinate Hydrochloride Compound Summary. National Center for Biotechnology Information. Available at: [Link] (Accessed 2024).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.

Sources

Technical Guide: Solubility Profile and Handling of Allyl Glycinate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, handling protocols, and critical safety distinctions for Allyl Glycinate (Glycine Allyl Ester).

Executive Summary & Critical Disambiguation

Allyl Glycinate (Glycine Allyl Ester) is a specialized amino acid derivative primarily used as a C-terminally protected building block in peptide synthesis and as a monomer in poly(amino ester) development. Its allyl ester moiety offers orthogonal protection, cleavable under mild conditions using Palladium(0), making it indispensable for synthesizing sensitive cyclic peptides and depsipeptides.

⚠️ CRITICAL SAFETY ALERT: Identity Confusion

Before proceeding, researchers must verify the Chemical Abstract Service (CAS) number of their reagent. "Allyl glycinate" is frequently confused with "Allylglycine," a structural isomer with vastly different biological properties.

FeatureAllyl Glycinate (The Ester) Allylglycine (The Amino Acid)
Structure


CAS (HCl Salt) 144156-16-1 (or 6325-91-3)195316-72-4
Function Synthetic Intermediate / MonomerNeurotoxin (GABA inhibitor)
Solubility Soluble in polar organics (as salt)Soluble in aqueous buffers

This guide focuses exclusively on Allyl Glycinate (The Ester) .

Chemical Identity and Physical Properties[1][2]

Allyl glycinate typically exists in two forms: the stable Hydrochloride (HCl) Salt and the labile Free Base . Understanding the transition between these forms is the key to mastering its solubility.

  • IUPAC Name: Prop-2-enyl 2-aminoacetate hydrochloride[1]

  • Molecular Weight: 151.59 g/mol (HCl salt)[1]

  • Appearance: White crystalline powder (Salt) vs. Colorless oil (Free Base)

  • pKa: ~7.6 (Amino group), ~9.6 (Ester hydrolysis risk zone)

Solubility Profile

The solubility of allyl glycinate is binary, dictated entirely by its protonation state. The HCl salt is an ionic lattice, while the free base is a polar organic oil.

Table 1: Solubility Matrix by Solvent Class
SolventHCl Salt (Standard Commercial Form)Free Base (In-Situ Generated)Operational Notes
Water High (>100 mg/mL) Moderate (Unstable)Avoid water for Free Base due to rapid hydrolysis.
Methanol / Ethanol High HighBest solvents for recrystallization of the salt.
DMSO / DMF High HighStandard media for coupling reactions (e.g., SPPS).
Dichloromethane (DCM) Insoluble High Key solvent for extraction and acylation reactions.
Ethyl Acetate Very LowHighUsed for extractive workups.
Diethyl Ether / Hexane InsolubleModerate/LowUsed to precipitate the salt from alcoholic solutions.
Expert Insight: The "Solubility Switch"

In drug development workflows, you often receive the HCl salt . To perform N-terminal modifications (e.g., amide coupling) in non-polar solvents like DCM, you must break the ionic lattice.

  • Direct Dissolution: Impossible in DCM.

  • Biphasic System: The salt will remain suspended.

  • The Fix: You must perform an in situ neutralization or a "Free-Basing" extraction (Protocol A below).

Experimental Protocols

Protocol A: Preparation of Allyl Glycinate Free Base (DCM Soluble)

Use this protocol when the reaction requires a non-polar solvent (DCM, Toluene) or when the presence of HCl is detrimental to the catalyst.

  • Dissolution : Dissolve 10 mmol of Allyl Glycinate HCl in 10 mL of minimal distilled water.

  • Basification : Slowly add 12 mL of saturated

    
     (aq) or 10% 
    
    
    
    at 0°C.
    • Note: Avoid strong bases (NaOH) to prevent saponification of the allyl ester.

  • Extraction : Immediately extract the turbid aqueous mixture with Dichloromethane (DCM) (

    
     mL).
    
  • Drying : Dry the combined organic layers over anhydrous

    
     for 10 minutes.
    
  • Concentration : Filter and concentrate under reduced pressure at <30°C .

    • Warning: The free base is prone to self-polymerization (via the allyl group) and diketopiperazine formation if heated. Use immediately.

Protocol B: Solubility Testing for Peptide Coupling (DMF System)

Use this for Solid Phase Peptide Synthesis (SPPS) or solution-phase coupling.

  • Weigh 1 mmol of Allyl Glycinate HCl.

  • Add 1 mL of DMF (Dimethylformamide).

  • Observation : The solid should dissolve completely with mild vortexing.

  • Activation : Add 1.2 eq of DIEA (Diisopropylethylamine).

    • Result: The solution remains clear. If a precipitate forms (Amine-HCl salt), it confirms the liberation of the free amine for coupling.

Visualizing the Solubility & Reactivity Workflow

The following diagram illustrates the decision logic for solvent selection based on the desired chemical transformation.

AllylGlycinateWorkflow Start Allyl Glycinate HCl (Crystalline Solid) Action_Neut Neutralize (NaHCO3/DCM) Start->Action_Neut Biphasic Extraction Action_Dissolve Direct Dissolution Start->Action_Dissolve Water Water/Buffer Result_Aq Aqueous Solution (Risk: Hydrolysis) Water->Result_Aq PolarOrg MeOH, DMF, DMSO Result_Polar Solution Phase Coupling / SPPS PolarOrg->Result_Polar NonPolar DCM, EtOAc, Ether Result_FreeBase Free Base in Organic (Reactive Intermediate) Action_Neut->Result_FreeBase Partition to Org Layer Action_Dissolve->Water Soluble Action_Dissolve->PolarOrg Soluble Action_Dissolve->NonPolar Insoluble Result_FreeBase->NonPolar High Solubility

Figure 1: Solubility decision matrix. Blue nodes indicate starting material; Green indicates direct solubility; Red indicates insolubility requiring chemical modification (Yellow).

Stability and Storage

Polymerization Risks

The allyl group (


) is susceptible to radical polymerization, particularly in the concentrated free base form.
  • Solvent Implication : When storing in solution, use solvents containing radical inhibitors (e.g., commercial DCM with amylene) if compatible with downstream steps.

  • Storage : Store the HCl salt at -20°C. Do not store the free base; generate it in situ.

Hydrolysis Risks

Ester hydrolysis occurs rapidly in basic aqueous media.

  • Half-life : In pH 9.0 buffer at 25°C, the allyl ester half-life is significantly shorter than tert-butyl esters but more stable than methyl esters.

  • Recommendation : Perform aqueous extractions (Protocol A) quickly and at low temperatures (0°C).

References

  • PubChem. (2025).[1][2] Prop-2-en-1-yl 2-aminoacetate hydrochloride (Compound Summary).[1] National Library of Medicine. [Link]

  • Organic Syntheses. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester. Org.[3] Synth. 2015, 92, 103-116.[4] (Demonstrates handling of allyl-glycine derivatives in organic synthesis). [Link]

  • Biotage. (2023).[5] Green Solvents for Solid Phase Peptide Synthesis.[5] (Context for DMF/Solvent selection in peptide workflows). [Link]

Sources

Health and safety considerations for handling allyl glycinate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the health and safety architecture for handling Allyl Glycinate , specifically focusing on its application as Glycine Allyl Ester in peptide synthesis and medicinal chemistry.

CRITICAL DISAMBIGUATION: KNOW YOUR MOLECULE

Before proceeding, you must verify the chemical identity of your substance. The term "Allyl glycinate" is frequently used ambiguously in chemical catalogs, leading to potentially fatal mix-ups between a standard reagent and a potent neurotoxin.

FeatureTarget Reagent: Glycine Allyl Ester HIGH HAZARD: L-Allylglycine
Chemical Name Glycine allyl ester (hydrochloride)2-Amino-4-pentenoic acid
Structure Glycine with an allyl group on the C-terminus (Ester).Glycine with an allyl group on the Side Chain .[1]
CAS Number 144156-16-1 (HCl salt)16338-48-0
Primary Use Orthogonal protecting group in peptide synthesis.Non-proteinogenic amino acid; GABA inhibitor.
Toxicity Profile Irritant; Hydrolysis releases toxic Allyl Alcohol .Convulsant ; Neurotoxin.

Directive: This guide focuses on the handling of Glycine Allyl Ester . If you are handling L-Allylglycine, stop immediately and consult a neurotoxin-specific safety protocol (e.g., Strychnine-class handling).

Hazard Identification & Toxicology

As an Application Scientist, I treat Allyl Glycinate not just as an irritant, but as a "masked" source of Allyl Alcohol . While the ester itself is moderately hazardous, its metabolic and hydrolytic breakdown products drive the risk profile.

The "Latent" Hazard Mechanism

The allyl ester bond is susceptible to hydrolysis by esterases (in vivo) or moisture/acids (in vitro).

  • Hydrolysis Reaction:

    
    
    
  • Allyl Alcohol Toxicity: Unlike the ester, allyl alcohol is acutely toxic (Category 1/2) via inhalation and dermal contact. It causes severe lacrimation (tearing), pulmonary edema, and liver damage.

GHS Classification (Glycine Allyl Ester HCl)
  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • STOT-SE: Category 3 (Respiratory Irritation) (H335)

Physical Hazards
  • Free Base Instability: The free amine (liquid) is unstable. It undergoes rapid self-polymerization or cyclization to form diketopiperazines, generating heat and potentially rupturing sealed containers. Always store as the Hydrochloride (HCl) salt.

Engineering Controls & PPE Architecture

Trustworthiness in safety comes from redundancy. We do not rely on a single barrier.

Hierarchy of Controls

SafetyHierarchy cluster_workflow Operational Context Elimination ELIMINATION Use non-allyl protecting groups (e.g., Methyl/Benzyl) if orthogonality permits Engineering ENGINEERING Certified Fume Hood (Face Velocity > 100 fpm) Dedicated Waste Stream for Palladium/Allyl Elimination->Engineering Admin ADMINISTRATIVE Limit Free Base generation to in-situ only No solo working during deprotection Engineering->Admin PPE PPE Nitrile (Splash) + Laminate (Spill) Full-face shield for liquid handling Admin->PPE

Figure 1: Hierarchy of Controls for Allyl Glycinate handling. Note that PPE is the last line of defense, not the first.

Personal Protective Equipment (PPE) Matrix
Protection ZoneRecommendationScientific Rationale
Respiratory Fume Hood Mandatory. If outside hood: Full-face respirator with Organic Vapor (OV) cartridges.Allyl moieties have poor warning properties (lacrimation occurs after exposure).
Dermal (Hands) Double Gloving: Inner Nitrile (4 mil) + Outer Laminate (Silver Shield/4H).Allyl alcohol (hydrolysis product) permeates nitrile rubber rapidly (<15 mins). Laminate offers >4h breakthrough.
Ocular Chemical Splash Goggles (Vented).Dust from the HCl salt is highly irritating to mucous membranes.

Operational Protocols: From Storage to Synthesis

Storage and Receiving
  • State: Ensure the material is the Hydrochloride Salt (white crystalline solid).

  • Environment: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture promotes hydrolysis; oxygen promotes radical polymerization of the allyl group.

  • Segregation: Store away from strong oxidizers and bases . Contact with base liberates the unstable free amine.

Protocol: Weighing and Transfer
  • Location: Weighing must occur inside a containment enclosure or a fume hood with a draft shield.

  • Static Control: Use an antistatic gun or ionizer. The fine HCl salt dust is prone to static charge, which can disperse the irritant powder into the breathing zone.

  • Decontamination: Wipe the balance area with a 10% Sodium Hypochlorite (Bleach) solution followed by water. Bleach oxidizes residual allyl functionalities, reducing volatility and toxicity.

Protocol: Free Base Generation (In-Situ)

Avoid isolating the free base liquid if possible.

  • Suspend Glycine Allyl Ester HCl in the reaction solvent (e.g., DMF or DCM).

  • Add a tertiary amine base (DIPEA or NMM) dropwise at 0°C .

  • Immediate Use: Proceed to the coupling step immediately. Do not store the free base mixture overnight; it will cyclize or polymerize.

Protocol: Deprotection (Alloc Cleavage)

This is the highest risk step, generating free allyl byproducts.

  • Reagents: Typically Pd(PPh3)4 with a scavenger (Phenylsilane or Morpholine).

  • Waste Trap: The scavenger "traps" the allyl group, often forming volatile allyl-silanes or allyl-amines.

  • Venting: Keep the reaction vessel vented to a bubbler or scrubber (Bleach trap) to neutralize volatile allyl effluents.

  • Quenching: Quench the reaction mixture with a chelating resin or dithiocarbamate functionalized silica to bind the Palladium and allyl byproducts before rotary evaporation.

Emergency Response & Waste Management

Spill Response Decision Tree

SpillResponse cluster_warn Warning Start Spill Detected Type Identify State Start->Type Solid Solid (HCl Salt) Type->Solid Powder Liquid Liquid (Free Base / Soln) Type->Liquid Wet/Solvent ActionSolid 1. Dampen with PEG/Ethanol (prevent dust) 2. Scoop into sealable bag 3. Wipe with 10% Bleach Solid->ActionSolid ActionLiquid 1. EVACUATE LAB (Risk of Allyl Alcohol) 2. Don Silver Shield Gloves + Respirator 3. Absorb with Vermiculite 4. Decontaminate with Bleach Liquid->ActionLiquid

Figure 2: Decision logic for spill remediation. Note the evacuation requirement for liquid spills due to potential hydrolysis.

Exposure First Aid
  • Inhalation: Move to fresh air immediately. If breathing is labored, oxygen should be administered by trained personnel. Watch for delayed pulmonary edema (up to 24h).

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol or organic solvents, as they may enhance transdermal absorption of the allyl moiety.

  • Eye Contact: Flush for 15 minutes. Consult an ophthalmologist immediately (allyl compounds can cause corneal clouding).

Waste Disposal
  • Segregation: Do not mix with general organic waste if the waste stream is acidic (promotes hydrolysis).

  • Labeling: Label clearly as "Contains Allyl Esters – Potential Allyl Alcohol Generator."

  • Destruction: Incineration is the preferred disposal method.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 85660172, Glycine allyl ester hydrochloride. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024).[2] Substance Information: Prop-2-en-1-yl 2-aminoacetate hydrochloride.[2] Retrieved from [Link][2]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Contextualizing Allyl ester stability and removal). Retrieved from [Link]

Sources

The Janus Molecule: A Technical Guide to Allyl Glycinate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Allyl glycinate (


) represents a unique "Janus" functionality in organic synthesis.[1] To the peptide chemist, it is a robust orthogonal protecting group, stable to acid (Boc removal) and base (Fmoc removal), yet cleavable under mild, neutral conditions via Palladium(0) catalysis. To the methodology chemist, it is a loaded spring—a precursor for the chelate-enolate Claisen rearrangement (Kazmaier-Claisen) that allows for the stereoselective synthesis of 

-unsaturated amino acids.

This guide moves beyond standard textbook descriptions, focusing on the operational causality, self-validating protocols, and mechanistic logic required for high-stakes drug development and complex natural product synthesis.

Part 1: The Foundation – Synthesis & Properties

Before utilizing allyl glycinate, one must understand its stability profile.[1] The free amine is prone to polymerization and hydrolysis; therefore, it is almost exclusively stored and handled as the


-toluenesulfonate (

-TsOH) or hydrochloride salt.
Physical Properties Profile[1][2][3][4][5]
PropertyDataRelevance to Synthesis
Molecular Weight 115.13 g/mol (Free Base)Calculation of stoichiometry.[1]
Form White Crystalline Solid (Salt)Easy handling; hygroscopic (requires desiccation).[1]
Melting Point 265°C (dec.)[1][2]High thermal stability of the salt form.
Solubility Water, Methanol, DMSOPolar solvents required for initial solubilization.[1]
pKa ~9.6 (Amine), ~2.3 (Carboxyl)Typical amino acid profile; amine must be deprotonated for nucleophilic activity.[1]
Protocol 1: Large-Scale Synthesis via Azeotropic Distillation

Why this method? While coupling agents (EDC/DCC) work, they are atom-inefficient for simple esters.[1] The Fischer-Speier esterification driven by a Dean-Stark trap is the industrial standard for cost and purity.[1]

Reagents:

  • Glycine (1.0 equiv)[1]

  • Allyl Alcohol (5.0 equiv) – Acts as both reactant and solvent

  • 
    -Toluenesulfonic acid monohydrate (1.1 equiv)[1]
    
  • Carbon Tetrachloride or Toluene (Cosolvent for azeotrope)[1]

Step-by-Step Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add Glycine and

    
    -TsOH. Add Allyl Alcohol and the cosolvent (Toluene is preferred for safety over 
    
    
    
    ).[1]
  • Reflux: Heat to vigorous reflux.[1] The reaction is driven by the removal of water.[3]

    • Self-Validating Check: Monitor the water layer in the Dean-Stark trap.[3] The reaction is complete when water evolution ceases (theoretical yield calculation required).[1]

  • Isolation: Concentrate the mixture in vacuo to remove excess allyl alcohol.

  • Precipitation: Add diethyl ether to the oily residue. The product, Allyl Glycinate

    
    -TsOH salt, will precipitate as a white solid.
    
  • Purification: Recrystallize from Ethanol/Ether if necessary.

SynthesisWorkflow Start Glycine + pTsOH + Allyl Alcohol Process Reflux w/ Dean-Stark (Water Removal) Start->Process Check Validation: Water Evolution Ceases Process->Check Workup Concentrate & Precipitate w/ Et2O Check->Workup Product Allyl Glycinate (pTsOH Salt) Workup->Product

Caption: Logical workflow for the acid-catalyzed esterification of glycine, emphasizing the critical water-removal validation step.

Part 2: The Allyl Shield – Orthogonal Protection Strategy

In complex peptide synthesis, the allyl ester is prized for its orthogonality . It survives TFA (used to cleave Boc) and Piperidine (used to cleave Fmoc).[1]

Mechanism of Deprotection

The cleavage utilizes


 catalysis.[1][4] The mechanism involves the oxidative addition of 

into the allylic C-O bond to form a

-allyl palladium complex. A nucleophilic scavenger is strictly required to intercept the allyl cation, preventing the reformation of the ester or alkylation of other sensitive residues.
Protocol 2: Mild Palladium-Catalyzed Deprotection

Context: Cleaving the C-terminal allyl ester of a protected peptide.[1]

Reagents:

  • 
     (0.05 equiv) – Catalyst[1]
    
  • Phenylsilane (

    
    ) or N,N-dimethylbarbituric acid (NDMBA) (2-5 equiv) – Scavenger[1]
    
  • DCM or THF (Solvent)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the peptide in dry DCM under an inert atmosphere (

    
     or Ar). Oxygen poisons the 
    
    
    
    catalyst.[1]
  • Scavenger Addition: Add NDMBA.

    • Expert Insight: Avoid morpholine if your peptide contains Fmoc groups, as morpholine is basic enough to cause premature Fmoc cleavage.[1] Use NDMBA or Phenylsilane for strictly neutral conditions.[1]

  • Catalysis: Add

    
    . The solution usually turns slightly yellow/orange.[1]
    
  • Monitoring: Stir at Room Temp for 30-60 mins.

    • Self-Validating Check: TLC or HPLC should show the disappearance of the starting material and the shift of the product peak (appearance of free carboxylic acid).

  • Workup: The challenge is removing Palladium. Wash with 0.02M sodium diethyldithiocarbamate solution (scavenges Pd) or precipitate the peptide into ether.[1]

PdDeprotection Substrate Allyl Ester Substrate Complex Pi-Allyl Pd Complex + Carboxylate Anion Substrate->Complex Oxidative Addition Pd0 Pd(0) Catalyst Pd0->Complex Catalysis Product Free Acid + Allylated Scavenger Complex->Product Nucleophilic Attack on Allyl Ligand Scavenger Nucleophile (NDMBA/Silane) Scavenger->Product Product->Pd0 Regeneration

Caption: The catalytic cycle of allyl deprotection. Note the critical role of the scavenger in regenerating Pd(0) and preventing reversibility.

Part 3: The Allyl Sword – The Kazmaier-Claisen Rearrangement[8]

This is the "Killer App" of allyl glycinate. It transforms the molecule from a passive carrier to an active architect of stereochemistry. The Kazmaier-Claisen rearrangement allows for the synthesis of unnatural


-unsaturated amino acids with high diastereoselectivity.[5]
The Mechanistic Logic

Standard Claisen rearrangements are thermal and often lack stereocontrol.[1] Kazmaier's innovation was using a chelate-enolate .[1][6][5][7]

  • Deprotonation: A strong base (LHMDS) generates the enolate.[1]

  • Chelation:

    
     forms a bridge between the enolate oxygen and the amide nitrogen.[1] This "locks" the geometry of the transition state (usually to the Z-enolate).
    
  • Rearrangement: The [3,3]-sigmatropic shift occurs via a chair-like transition state, transferring chirality from the allyl backbone (if substituted) or establishing new stereocenters relative to the auxiliary.[1]

Protocol 3: Chelate-Enolate Rearrangement

Reagents:

  • N-Protected Allyl Glycinate (e.g., N-TFA-Allyl-Gly-OR)[1]

  • LHMDS (Lithium Hexamethyldisilazide) (2.5 equiv)[1]

  • 
     (1.1 equiv, anhydrous)
    
  • THF (anhydrous)[1]

Step-by-Step Workflow:

  • Setup: Flame-dry glassware. This reaction is extremely moisture-sensitive.[1]

  • Enolization: Cool THF solution of the glycinate to -78°C. Add LHMDS dropwise.

  • Transmetallation: Add dried

    
     (solution in THF). Stir for 30 mins at -78°C.
    
    • Expert Insight: The Zinc is the "anchor." Without it, the Lithium enolate is too floppy, and stereocontrol is lost.

  • Warming: Allow the reaction to warm to Room Temperature naturally. The rearrangement occurs during this warming phase.[1]

  • Quench: Hydrolyze with 1N HCl.

KazmaierClaisen Reactant Allyl Glycinate Base LHMDS (-78C) Reactant->Base Enolate Li-Enolate Base->Enolate Zinc ZnCl2 Addition Enolate->Zinc Chelate Fixed Zn-Chelate (Geometry Locked) Zinc->Chelate Rearrange [3,3]-Sigmatropic Shift (Warming to RT) Chelate->Rearrange Product Gamma,Delta-Unsat Amino Acid Rearrange->Product

Caption: The Kazmaier protocol relies on Zinc chelation to freeze the enolate geometry, ensuring high diastereoselectivity during the rearrangement.

Part 4: Modern Architectures – Ring-Closing Metathesis (RCM)[1][11]

In modern peptidomimetics, allyl glycinate is frequently used to constrain peptide conformation.[1] By incorporating two allyl glycinate residues (or one allyl glycinate and another alkene) into a peptide chain, researchers can use Grubbs catalysts to perform Ring-Closing Metathesis (RCM).[1]

  • Application: Stabilizing alpha-helices (stapled peptides) or creating macrocyclic drugs.[1]

  • Key Consideration: The distance between the allyl groups determines ring size. Allyl glycinate provides a specific "tether length" (1 carbon from alpha-carbon to alkene).[1]

References

  • Synthesis of Allyl Glycinate

    • BenchChem.[1][3] An In-depth Technical Guide to the Synthesis of Glycine Benzyl Ester Tosylate Salt. (Adapted for Allyl Ester).[1][4][7][8][9][10] Link[1]

    • Long, R. S., & Hofmann, C. M. (1947).[11] Preparation of Allylglycine. US Patent 2,425,283.[1] Link

  • Palladium-Catalyzed Deprotection

    • Guibé, F. (1998).[1] Allylic Protecting Groups and Their Use in a Complex Environment Part II: Allylic Protecting Groups and their Removal through Catalytic Palladium π-Allyl Methodology. Tetrahedron. Link

    • Kunz, H., & Waldmann, H. (1984). The Allyl Group as Mildly Removable Carboxyl Protecting Group.[1] Angewandte Chemie International Edition.

  • Kazmaier-Claisen Rearrangement

    • Kazmaier, U. (1996).[1][5] Synthesis of γ,δ-Unsaturated Amino Acids via Ester-Enolate Claisen Rearrangement of Chelated Allylic Esters. Amino Acids.[1][6][5] Link[1]

    • Master Organic Chemistry.[1] The Claisen Rearrangement. Link

  • Ring-Closing Metathesis

    • Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Cyclic Peptides via Ring-Closing Metathesis. Angewandte Chemie. Link

Sources

Technical Deep Dive: Allyl Glycinate in Biopolymer Engineering & Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the applications, synthesis, and mechanistic utility of Allyl Glycinate, specifically designed for researchers in drug development and polymer chemistry.

Executive Summary

Allyl glycinate (Glycine allyl ester, CAS: 59765-55-8 ; HCl salt CAS: 144156-16-1 ) is a bifunctional building block critical to two distinct fields: solid-phase peptide synthesis (SPPS) and the development of bioerodible polyphosphazenes. Its value lies in the allyl ester moiety , which provides a unique "orthogonal" reactivity profile—stable to acidic (TFA) and basic (piperidine) conditions used in standard peptide chemistry, yet selectively cleavable via Palladium(0) catalysis. In polymer science, it serves as a hydrolytically sensitive substituent that introduces crosslinkable sites into inorganic backbones, enabling the synthesis of smart hydrogels for drug delivery.

Chemical Identity & Properties

Allyl glycinate is typically handled as its hydrochloride salt to prevent polymerization or diketopiperazine formation during storage.

Core Properties Table
PropertyData
IUPAC Name Prop-2-enyl 2-aminoacetate hydrochloride
Formula

MW 151.59 g/mol (HCl salt); 115.13 g/mol (Free base)
Melting Point 115–116 °C (HCl salt)
Solubility Soluble in water, methanol, DMSO; slightly soluble in DCM/THF (as salt)
Acidity (pKa) ~9.6 (Amine group)
Hazards Skin/Eye Irritant (H315, H319); Respiratory Irritant (H335)

Application I: Orthogonal Protection in Peptide Synthesis

In complex peptide synthesis, particularly for cyclic peptides or side-chain modifications, standard Fmoc/tBu or Boc/Benzyl strategies are often insufficient. Allyl glycinate provides a third dimension of orthogonality.

The Mechanism of Orthogonality

The allyl ester is stable against:

  • Acids : Trifluoroacetic acid (TFA) used to remove Boc or tBu groups.

  • Bases : Piperidine used to remove Fmoc groups.

It is selectively removed by a Palladium(0) catalyst, which transfers the allyl group to a scavenger nucleophile (e.g., phenylsilane, morpholine), liberating the free carboxylate without touching other protecting groups.

Visualization: Pd(0) Catalytic Deprotection Cycle

The following diagram illustrates the mechanistic pathway of allyl deprotection, highlighting the role of the scavenger in regenerating the catalyst.

Pd_Deprotection Pd0 Pd(0) Catalyst (Active Species) Complex Pd(II)-π-Allyl Complex [R-COO- Pd-Allyl]+ Pd0->Complex Enters Cycle Substrate Allyl-Protected Peptide (R-COO-Allyl) Substrate->Complex Oxidative Addition Complex->Pd0 Reductive Elimination (Regeneration) Product Deprotected Peptide (R-COOH) Complex->Product Carboxylate Release Byproduct Allylated Scavenger Complex->Byproduct Allyl Transfer Scavenger Nucleophilic Scavenger (PhSiH3 / Morpholine) Scavenger->Complex Nucleophilic Attack

Caption: Figure 1: The catalytic cycle of Pd(0)-mediated allyl ester deprotection. The allyl group is transferred to a scavenger, regenerating the catalyst.

Experimental Protocol: Pd(0) Deprotection

Objective: Selective removal of the C-terminal allyl group from a protected peptide.

  • Preparation : Dissolve the allyl-protected peptide (1 eq) in dry DCM or THF under an inert atmosphere (

    
     or Ar).
    
  • Scavenger Addition : Add Phenylsilane (

    
    )  (10–20 eq).
    
    • Note: Phenylsilane is preferred over morpholine in automated synthesis as it is odorless and highly efficient.

  • Catalyst Addition : Add Tetrakis(triphenylphosphine)palladium(0) [

    
    ]  (0.1–0.25 eq).
    
  • Reaction : Stir at room temperature for 30–60 minutes.

    • Monitoring: Reaction progress can be monitored by HPLC or TLC (disappearance of the allyl ester).

  • Workup : Precipitate the peptide using diethyl ether or perform standard resin washing if on solid phase.

Application II: Polyphosphazene Biomaterials

Allyl glycinate is a "workhorse" substituent in the synthesis of poly(organophosphazenes). Unlike carbon-backbone polymers, the inorganic


 backbone degrades into ammonia and phosphate. Substituting the chlorine atoms in poly(dichlorophosphazene) with allyl glycinate confers two critical properties:
  • Biodegradability : The amino acid ester linkage renders the polymer hydrolytically sensitive.

  • Crosslinkability : The pendant allyl double bond (

    
    ) allows for photo-crosslinking (thiol-ene click chemistry) to form hydrogels.
    
Visualization: Synthesis & Crosslinking Logic

Polyphosphazene Precursor Poly(dichlorophosphazene) [N=P(Cl)2]n Polymer Poly[bis(allyl glycinato)phosphazene] Biodegradable Linear Polymer Precursor->Polymer Macromolecular Substitution (THF, TEA, Heat) Reagent Allyl Glycinate (NH2-CH2-COO-Allyl) Reagent->Polymer Hydrogel Crosslinked Hydrogel Network (Drug Delivery Matrix) Polymer->Hydrogel Thiol-Ene Photo-Click Chemistry Crosslinker Thiol Crosslinker (e.g., PEG-dithiol) + UV Crosslinker->Hydrogel

Caption: Figure 2: Synthesis pathway from inorganic precursor to bioactive hydrogel using allyl glycinate as the functional substituent.

Experimental Protocol: Synthesis of Poly[bis(allyl glycinato)phosphazene]

Objective : Complete replacement of chlorine atoms in poly(dichlorophosphazene) with allyl glycinate.

  • Precursor Synthesis : Synthesize poly(dichlorophosphazene) via thermal ring-opening polymerization of hexachlorocyclotriphosphazene (

    
    , sealed tube). Dissolve in dry THF.
    
  • Reagent Prep : Suspend Allyl Glycinate HCl (2.5 eq per Cl atom) in dry THF. Add Triethylamine (TEA) (2.5 eq) to generate the free amine in situ. Stir for 1 hour.

  • Substitution : Add the polymer solution dropwise to the allyl glycinate/TEA mixture.

    • Why? Adding polymer to excess amine prevents crosslinking via unreacted chlorines.

  • Reaction : Reflux for 48 hours. A white precipitate (

    
    ) will form.
    
  • Purification :

    • Filter off salts.[1]

    • Concentrate the filtrate.

    • Precipitate the polymer into n-heptane or water (depending on hydrophilicity).

  • Characterization :

    
     NMR should show a singlet (approx. -1 to +1 ppm), indicating complete substitution of Cl (approx -17 ppm).
    

Synthesis of Allyl Glycinate Hydrochloride

For labs requiring custom synthesis rather than commercial procurement, the Fischer esterification method is robust.

Protocol:

  • Setup : Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Reagents : Combine Glycine (1.0 eq), Allyl Alcohol (10-15 eq, serves as solvent), and p-Toluenesulfonic acid (pTsOH) (1.1 eq).

  • Reaction : Reflux until water collection in the Dean-Stark trap ceases (approx. 4–6 hours).

    • Alternative: Use Thionyl Chloride (

      
      ) added dropwise to Glycine in Allyl Alcohol at 0°C, then reflux.
      
  • Isolation : Evaporate excess allyl alcohol under reduced pressure.

  • Crystallization : Dissolve the residue in a minimum amount of ethanol and precipitate with diethyl ether. Filter and dry the white crystalline solid.[1][2][3]

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4] Chemical Reviews, 109(6), 2455-2504. Link

  • Allcock, H. R. (2012). "Polyphosphazenes: A General Review." Chemistry of Materials, 24(11), 2017-2028. Link

  • Gomez-d'Ayala, C., et al. (2008). "Polyornithine-based polyphosphazenes: Synthesis and characterization." Journal of Applied Polymer Science, 108(5), 3376-3387. (Demonstrates amino acid ester substitution protocols).
  • Kunz, H., & Waldmann, H. (1984). "The Allyl Group as Mildly and Selectively Removable Carboxy-Protecting Group."[5] Angewandte Chemie International Edition, 23(1), 71-72. Link

  • PubChem Compound Summary . (2024). "Allyl glycinate hydrochloride."[6][7] National Center for Biotechnology Information. Link

Sources

Strategic Sourcing and Quality Control of Allyl Glycinate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development and Polymer Synthesis

Executive Summary

Allyl glycinate (Glycine allyl ester) is a critical intermediate in the synthesis of biodegradable polymers (polyphosphoesters, peptoids) and a vital C-terminal protecting group in peptide chemistry. Its utility stems from the allyl moiety’s dual function: it serves as a handle for "click" chemistry (thiol-ene reactions) in drug delivery systems and as a protecting group removable under mild, neutral conditions using Palladium(0).

However, sourcing this compound presents a unique risk: Nomenclature Ambiguity. Vendors frequently conflate Allyl Glycinate (the ester) with Allylglycine (the non-natural amino acid). This guide provides the technical specifications, sourcing strategies, and quality control (QC) protocols necessary to secure high-purity material for pharmaceutical applications.

Part 1: Chemical Identity & Stability

The Critical Disambiguation

Before contacting suppliers, you must verify the chemical structure. A significant number of catalog errors exist where "Allyl Glycinate" is used as a synonym for "Allylglycine."

FeatureAllyl Glycinate (Target) Allylglycine (Common Error)
Structure Ester of Glycine & Allyl AlcoholAmino acid with allyl side chain
Formula


(Isomer)
CAS (HCl Salt) 144156-16-1 (or 14025-15-1)16338-48-0 (L-isomer)
Function Monomer / Protecting GroupNon-natural Amino Acid Building Block
Reactive Site Ester Linkage + Terminal AlkeneAlpha-Carbon Side Chain
Stability Profile
  • Free Base (CAS 59765-55-8): Highly unstable. Prone to rapid hydrolysis and polymerization (via the amine reacting with the ester of another molecule). It is an oil and rarely sold commercially.

  • Hydrochloride Salt (CAS 144156-16-1): The standard commercial form. It is a white, crystalline solid.[1] While more stable, it is hygroscopic . Exposure to moisture leads to hydrolysis, releasing allyl alcohol and glycine.

Part 2: Purity Grades & Applications

Commercial availability is stratified by application. Choosing the wrong grade can introduce catalytic poisons (e.g., trace sulfur or heavy metals) that inhibit downstream polymerization or Pd-catalyzed deprotection.

Grade Classification Table
GradePurity SpecImpurity ProfilePrimary Application
Technical ~95%Contains Allyl Alcohol, Glycine, trace Allyl Chloride.Bulk synthesis of non-pharma intermediates.
Synthesis (High Purity) >98%<0.5% Water; <0.1% Free Allyl Alcohol.Solid-phase peptide synthesis (SPPS); R&D scale polymer synthesis.
GMP / Pharma >99%Endotoxin controlled; Heavy metals <10ppm; Bioburden tested.Clinical drug delivery systems (e.g., hydrogels, polymer-drug conjugates).[2][3]
Impurity Impact Analysis
  • Allyl Alcohol: Competes in polymerization reactions and is toxic.

  • Glycine: Acts as a chain terminator in condensation polymerizations.

  • Heavy Metals (Pd, Fe): Even trace amounts can catalyze premature cross-linking of the allyl groups during storage.

Part 3: Sourcing Strategy & Market Landscape

Do not rely solely on the vendor's listed name. Always verify the CAS number and request a sample Certificate of Analysis (CoA) before bulk purchase.

Validated Suppliers
  • Sigma-Aldrich (Merck): High reliability for R&D scale (Catalog # varies, verify CAS 144156-16-1).

  • Chem-Impex International: Specializes in amino acid derivatives; excellent source for the HCl salt.

  • Enamine / BroadPharm: Good for "Click Chemistry" grade reagents where low metal content is critical.

  • Spectrum Chemical: Primary source when moving towards GMP/USP grade requirements.

Supplier Qualification Workflow

The following diagram outlines the decision logic for selecting a supplier based on your development phase.

SourcingStrategy Start Define Application Requirement Phase Development Phase? Start->Phase Research Early R&D / Discovery Phase->Research Small Scale PreClin Pre-Clinical / GLP Phase->PreClin Scale Up Clinical Clinical / GMP Phase->Clinical Human Use VendorA Catalog Vendor (Sigma, TCI) Research->VendorA VendorB Specialty Peptide Vendor (Chem-Impex, Bachem) PreClin->VendorB VendorC GMP CMO (Spectrum, Custom Synthesis) Clinical->VendorC Action1 Verify CAS: 144156-16-1 Check H-NMR for Hydrolysis VendorA->Action1 Action2 Request Heavy Metal Panel (Critical for Pd catalysis) VendorB->Action2 Action3 Full GMP Audit Bioburden & Endotoxin Testing VendorC->Action3

Figure 1: Strategic sourcing decision tree for Allyl Glycinate based on development stage.

Part 4: Handling & Quality Control Protocol

Because Allyl Glycinate HCl is hygroscopic and prone to hydrolysis, standard "visual inspection" is insufficient. The following protocol is mandatory for incoming raw material verification.

Storage & Handling
  • Storage: Store at -20°C (preferred) or 2-8°C in a desiccator.

  • Atmosphere: Handle under dry nitrogen or argon.

  • Hygroscopicity: If the white powder turns into a sticky gum, hydrolysis has occurred. Discard immediately.

QC Protocol: 1H-NMR Verification

This is the gold standard for detecting hydrolysis (free glycine) and polymerization.

Materials:

  • Solvent: Deuterated DMSO (DMSO-d6) or Deuterated Water (

    
    ).
    
  • Standard: TMS (Tetramethylsilane) internal reference.

Procedure:

  • Dissolve 10 mg of sample in 0.6 mL solvent.

  • Acquire 1H-NMR spectrum (minimum 300 MHz).

  • Analyze Key Signals:

    • Allyl Vinyl Proton (

      
      ):  Multiplet at 
      
      
      
      5.8 – 6.0 ppm (1H).
    • Allyl Terminal Protons (

      
      ):  Multiplet/Doublets at 
      
      
      
      5.2 – 5.4 ppm (2H).
    • Allyl Methylene (

      
      ):  Doublet at 
      
      
      
      4.6 – 4.7 ppm (2H).
    • Glycine Methylene (

      
      ):  Singlet (or broad s) at 
      
      
      
      3.8 – 4.0 ppm (2H).

Pass Criteria:

  • Integration ratio of Vinyl Proton (1H) to Glycine Methylene (2H) must be 1:2 .

  • Fail Indicator: Appearance of a new methylene peak (shifted upfield) indicates free Glycine (hydrolysis).

  • Fail Indicator: Broadening of vinyl peaks indicates partial polymerization.

QC Workflow Diagram

QC_Workflow Receipt Material Receipt (Allyl Glycinate HCl) Visual Visual Inspection (Must be White Powder) Receipt->Visual Solubility Solubility Test (Clear in Water/DMSO) Visual->Solubility Pass Fail Quarantine / Discard Visual->Fail Clumped/Yellow NMR 1H-NMR Analysis (Check Integrity) Solubility->NMR Clear Solution Solubility->Fail Turbid Decision Integration Check NMR->Decision Pass Release for Synthesis Decision->Pass Ratio 1:2 Decision->Fail Extra Peaks

Figure 2: Incoming Quality Control (QC) workflow to verify purity and stability.

References

  • PubChem. Allyl glycinate | C5H9NO2.[4][5] National Library of Medicine. Available at: [Link]

  • National Institutes of Health (NIH). Significance of Polymers with "Allyl" Functionality in Biomedicine. PMC. Available at: [Link]

Sources

Methodological & Application

Protocol for using allyl glycinate in solid-phase peptide synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Orthogonal Deprotection and Cyclization Strategies using Allyl Glycinate in Fmoc-SPPS

Abstract

This guide details the protocol for utilizing Allyl Glycinate (as an allyl ester, Fmoc-Gly-OAll) in Solid-Phase Peptide Synthesis (SPPS). While standard SPPS relies on the Fmoc/tBu strategy, the introduction of a third dimension of orthogonality via allyl esters is critical for the synthesis of cyclic peptides (head-to-tail) and branched peptides .[1] This note focuses on the Palladium(0)-catalyzed deprotection of the allyl ester and the subsequent on-resin cyclization, with a specific emphasis on overcoming the common "black resin" phenomenon caused by palladium precipitation.

Strategic Context: Why Allyl Glycinate?

In standard linear synthesis, the C-terminus is attached to the resin. However, to synthesize a head-to-tail cyclic peptide on-resin, the peptide must be anchored via an amino acid side chain (e.g., Asp, Glu, Lys) or a backbone amide linker (BAL).

In this topology, the C-terminal Glycine is protected as an Allyl Ester (Gly-OAll) .

  • Orthogonality: The allyl ester is stable to 20% Piperidine (Fmoc removal) and 95% TFA (final cleavage).

  • Selectivity: It can be removed selectively using

    
     to expose the free C-terminal carboxylate while the peptide remains anchored to the resin.
    
  • Cyclization: The free C-terminus can then react with the N-terminus (after Fmoc removal) to form the macrocycle.

Mechanism of Action: Palladium-Catalyzed Deprotection

The cleavage of the allyl ester proceeds via the Tsuji-Trost reaction . This is not a simple hydrolysis but a catalytic cycle involving a nucleophilic scavenger.

  • Oxidative Addition:

    
     coordinates to the allyl ester, forming a 
    
    
    
    -allyl palladium complex.
  • Nucleophilic Attack: A scavenger (Hydride donor) attacks the

    
    -allyl complex.
    
  • Release: The carboxylate is released, and the

    
     catalyst is regenerated.
    

Critical Insight: We utilize Phenylsilane (


)  as the scavenger rather than Morpholine. Phenylsilane acts as a hydride donor, which is kinetically faster and often cleaner than N-nucleophiles like morpholine, reducing the risk of side reactions.
Visualizing the Pathway

AllocDeprotection Start Fmoc-Peptide-Gly-OAll (Resin Bound) Pd_Complex Pd(0) π-Allyl Complex Start->Pd_Complex Pd(PPh3)4 Oxidative Addition Intermediate Silyl-Allyl Byproduct Pd_Complex->Intermediate Byproduct Formation Product Fmoc-Peptide-Gly-OH (Free Carboxylate) Pd_Complex->Product Release Pd_Regen Regenerated Pd(0) Pd_Complex->Pd_Regen Catalytic Cycle Scavenger Phenylsilane (PhSiH3) Scavenger->Pd_Complex Nucleophilic Attack Pd_Regen->Start Recycles

Figure 1: The catalytic cycle of Allyl ester deprotection using Phenylsilane as a hydride donor.

Detailed Protocols

Protocol A: Preparation and Coupling

Assumption: The peptide is anchored to the resin via a side chain (e.g., Fmoc-Asp-ODmab or Rink Amide attached to Glu side chain).

  • Reagent: Use Fmoc-Gly-OAll (Fmoc-Glycine Allyl Ester).

  • Coupling: Standard DIC/Oxyma or HBTU/DIEA coupling conditions apply. The Allyl ester is robust and does not require special handling during coupling.

  • Stoichiometry: 3-4 equivalents relative to resin loading.

Protocol B: The "Guibé" Deprotection Method (Pd/PhSiH3)

This is the critical step. Oxygen is the enemy of Pd(0).

Materials:

  • Tetrakis(triphenylphosphine)palladium(0) [

    
    ][1]
    
  • Phenylsilane (

    
    )[2]
    
  • Dichloromethane (DCM) (Anhydrous preferred)

  • Argon or Nitrogen gas

Step-by-Step:

  • Resin Preparation: Wash the resin 3x with dry DCM to remove traces of DMF (DMF can sometimes promote Pd oxidation).

  • Catalyst Solution (Prepare Fresh):

    • Dissolve

      
       (0.1 – 0.2 eq) in dry DCM.
      
    • Add Phenylsilane (10 – 20 eq).

    • Note: The solution should be yellow. If it turns black immediately, the Pd has oxidized; discard and use fresh catalyst.

  • Reaction:

    • Add the solution to the resin.[3]

    • Sparge with Argon for 30 seconds, then cap tightly.

    • Shake gently for 30 minutes at room temperature.

    • Repeat: Drain and repeat the process with a fresh catalyst solution for another 30 minutes to ensure complete deprotection.

Protocol C: Palladium Removal (The Dithiocarbamate Wash)

Failure to perform this step results in "Black Resin"—precipitated Pd metal that poisons subsequent cyclization reactions.

  • Standard Wash: Wash resin 3x with DCM.

  • DTC Wash (Crucial):

    • Prepare a 0.02 M solution of Sodium Diethyldithiocarbamate (DTC) in DMF.

    • Wash the resin with this solution: 3 x 5 minutes.

    • Observation: The filtrate may turn yellow/brown as it chelates the Pd. Continue washing until the filtrate is clear.

  • Final Wash: Wash 5x with DMF to remove the DTC reagent.

Protocol D: On-Resin Cyclization

Now that the C-terminal Glycine is exposed (Free -COOH) and the N-terminus is Fmoc-protected.

  • Fmoc Removal: Treat resin with 20% Piperidine/DMF (standard protocol) to expose the N-terminal amine.

  • Cyclization:

    • Reagents: PyBOP (3 eq) and HOBt or HOAt (3 eq) with DIEA (6 eq) in DMF/DCM (1:1).

    • Note: Use a lower concentration (dilution principle) if possible to favor intramolecular cyclization over intermolecular dimerization, although the "pseudo-dilution" effect of the solid phase helps significantly.

    • Time: Shake for 2–4 hours. Monitor via Kaiser test (should go from positive/blue to negative/yellow).

Data & Optimization: Scavenger Comparison

The choice of scavenger dictates the reaction efficiency and cleanliness.

FeaturePhenylsilane (

)
Morpholine / NMMDimethylbarbituric Acid (DMBA)
Mechanism Hydride DonorNucleophileNucleophile
Speed Fast (Kinetic control)SlowerModerate
Pd Poisoning Low (Reduces Pd oxidation)ModerateModerate
Odor/Toxicity Mild / LowHigh (Fishy odor)Low
Recommendation Primary Choice Legacy MethodAlternative

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Resin turns grey/black Precipitated Pd(0)Perform DTC Wash (Protocol C). Do not proceed until resin is standard color.
Incomplete Deprotection Oxidized CatalystEnsure

is bright yellow, not green/brown. Use Argon atmosphere.[3] Increase Phenylsilane eq.
Incomplete Cyclization Steric HindranceSwitch to HATU/HOAt . Double couple. Ensure effective mixing.
Side Reactions Allyl migrationAvoid high temperatures. Ensure thorough washing between Deprotection and Fmoc removal.

References

  • Guibé, F. (1998). "Allylic Protecting Groups and Their Use in a Complex Environment Part II: Allylic Protecting Groups and their Removal through Catalytic Palladium Allyl Methodology." Tetrahedron, 54(13), 2967-3042. Link

  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
  • Thieriet, N., et al. (2000). "Solid-Phase Synthesis of Cyclic Peptides by the Allyl/Alloc Strategy." Journal of Peptide Science. Link

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][4] Chemical Reviews, 109(6), 2455-2504. (Comprehensive review including Allyl mechanisms). Link

  • Biotage Application Note. (2023). "Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?" (Practical insights on open-air stability). Link

Sources

Application Note: High-Efficiency Palladium-Catalyzed Deprotection of Allyl Glycinate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals specializing in peptide chemistry. It provides a rigorous, field-validated guide to the palladium-catalyzed deprotection of allyl glycinate (and allyl esters generally), a critical step in orthogonal protection strategies and cyclic peptide synthesis.

Executive Summary

The allyl group (Allyl/Alloc) is a cornerstone of orthogonal peptide synthesis, particularly for the construction of cyclic peptides (e.g., lactam bridges) and the modification of sensitive side chains. Unlike acid-labile (Boc) or base-labile (Fmoc) groups, allyl esters are removed under neutral conditions via transition metal catalysis.

This guide details the Palladium-Catalyzed Deprotection of Allyl Glycinate , focusing on the Tsuji-Trost reaction mechanism.[1] We prioritize the use of Phenylsilane (PhSiH₃) as the scavenger of choice due to its ability to drive the reaction to completion through the generation of volatile byproducts (propene), ensuring a cleaner profile than traditional nucleophiles like morpholine.

Scientific Foundation: Mechanism & Causality

The deprotection of allyl glycinate is not a simple hydrolysis but a catalytic cycle mediated by Palladium(0). Understanding this mechanism is crucial for troubleshooting incomplete deprotections or side reactions.

The Tsuji-Trost Catalytic Cycle

The reaction proceeds through a


-allyl palladium complex.[1] The cycle consists of four distinct phases:
  • Ligand Dissociation: The pre-catalyst (usually Pd(PPh₃)₄) dissociates two phosphine ligands to generate the active 14-electron Pd(0) species.

  • Oxidative Addition: Pd(0) coordinates to the alkene of the allyl ester, followed by oxidative insertion into the C-O bond. This releases the carboxylate (the deprotected peptide) and forms a cationic

    
    -allyl palladium(II) complex.
    
  • Nucleophilic Attack (Scavenging): This is the rate-determining step in many protocols. A scavenger (nucleophile) attacks the

    
    -allyl system.
    
    • Why Phenylsilane? PhSiH₃ acts as a hydride donor. It attacks the allyl group to form propene gas and regenerates the Pd(0) catalyst. Unlike carbon or nitrogen nucleophiles (e.g., NDMBA, morpholine), the byproduct is volatile, preventing equilibrium reversal and simplifying purification.

  • Regeneration: The Pd(0) species re-enters the cycle.[1]

Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the specific role of the silane scavenger.

TsujiTrost PreCat Pre-Catalyst Pd(PPh3)4 ActiveCat Active Species Pd(PPh3)2 PreCat->ActiveCat - 2 PPh3 Complex π-Allyl Pd(II) Complex [Pd(PPh3)2(π-C3H5)]+ + Peptide-COO- ActiveCat->Complex + Substrate Oxidative Addition Substrate Substrate Peptide-COO-Allyl Complex->ActiveCat Reductive Elimination (Regeneration) Byproducts Byproducts Propene (Gas) + PhSiH2(O-Peptide) Complex->Byproducts Propene Evolution Product Deprotected Peptide Peptide-COOH Complex->Product Release Carboxylate Scavenger Scavenger PhSiH3 (Hydride Donor) Scavenger->Complex Hydride Attack

Caption: Figure 1: The Tsuji-Trost catalytic cycle using Phenylsilane as a hydride scavenger, highlighting the irreversible evolution of propene gas.

Critical Experimental Considerations

Catalyst Selection[2]
  • Standard: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] .[2]

    • Note: This catalyst is air-sensitive. It oxidizes to Pd(II) (orange/brown) upon prolonged exposure. Fresh, bright yellow crystals are essential for efficiency.

  • Alternative: Pd(OAc)₂ (Palladium Acetate) + PPh₃.[3][4] This generates Pd(0) in situ and is more robust for storage, but the induction period can be longer.

Scavenger Comparison

We recommend Phenylsilane for most SPPS applications.

ScavengerMechanismProsCons
Phenylsilane (PhSiH₃) Hydride DonorIrreversible (Gas evolution); highly reactive; neutral pH.Silane byproducts can require DCM washes.
NDMBA Carbon NucleophileVery clean; scavenges efficiently.Forms solid byproduct; requires specific washing steps.
Morpholine Nitrogen NucleophileCheap; available.Basic (can cause racemization in sensitive residues); reversible equilibrium possible.
Borane-Dimethylamine Hydride DonorExtremely fast; clean.Reducing agent (risk to disulfides or aldehydes).

Protocol 1: On-Resin Deprotection (SPPS)

Primary Application: Unmasking C-terminal Glycine for Head-to-Tail Cyclization.

Reagents
  • Solvent A: Dichloromethane (DCM) (Anhydrous preferred).

  • Catalyst: Pd(PPh₃)₄ (Keep under Argon/Nitrogen).

  • Scavenger: Phenylsilane (PhSiH₃).[5]

  • Wash Solution: 0.02 M Sodium Diethyldithiocarbamate (DTC) in DMF (Crucial for Pd removal).

Step-by-Step Workflow
  • Resin Preparation:

    • Place the peptide-resin in a reactor vessel.[1][6]

    • Wash with DCM (3 x 1 min) to swell the resin beads. Rationale: DCM swells polystyrene resins better than DMF, improving catalyst penetration.

  • Catalyst Cocktail Preparation (Prepare IMMEDIATELY before use):

    • Calculate: 0.1 – 0.25 equivalents of Pd(PPh₃)₄ relative to resin loading.

    • Calculate: 10 – 20 equivalents of PhSiH₃.

    • Dissolve Pd(PPh₃)₄ in dry DCM. Add PhSiH₃. The solution should be yellow.

    • Note: If the solution turns black immediately, the catalyst is decomposed or the solvent is wet.

  • Reaction:

    • Add the cocktail to the resin.[7]

    • Shake gently (do not vortex vigorously) for 20–30 minutes at room temperature.

    • Protect from light (wrap vessel in foil) to prevent catalyst degradation.

  • Repetition (Double Deprotection):

    • Drain the vessel.[1]

    • Repeat Step 2 and 3 with a fresh catalyst cocktail.

    • Validation: Two cycles are standard to ensure >99% yield, as the reaction is heterogeneous.

  • Palladium Scavenging (CRITICAL):

    • Wash resin with DCM (3x).[1]

    • Wash with 0.02 M Sodium Diethyldithiocarbamate (DTC) in DMF (3 x 5 min).

    • Observation: The wash solution may turn yellow/brown as it complexes residual Pd.

    • Why: Residual Palladium binds to sulfur (Cys, Met) and can poison subsequent reactions or contaminate the final drug substance.

  • Final Wash:

    • Wash with DMF (5x) and DCM (5x) to remove the DTC complex and silane byproducts.

Workflow Diagram

SPPS_Protocol Start Start: Peptide-Resin Swell Swell Resin (DCM, 10 min) Start->Swell Prep Prep Cocktail Pd(PPh3)4 + PhSiH3 in DCM Swell->Prep React1 Reaction 1 30 min, Dark Prep->React1 React2 Reaction 2 (Fresh Cocktail) 30 min, Dark React1->React2 Drain & Refill WashPd Pd Removal 0.02M DTC in DMF (3 x 5 min) React2->WashPd Final Final Wash DMF/DCM WashPd->Final End Ready for Coupling/Cyclization Final->End

Caption: Figure 2: Optimized workflow for solid-phase allyl deprotection including the critical Pd-scavenging step.

Protocol 2: Solution Phase Deprotection

Application: Deprotection of fully protected fragments or solution-phase peptides.

  • Dissolution: Dissolve the protected peptide in dry DCM (or THF if solubility is an issue). Concentration: ~0.05 M.

  • Add Scavenger: Add PhSiH₃ (2–5 equivalents).

  • Add Catalyst: Add Pd(PPh₃)₄ (0.05 equivalents).

  • Monitor: Stir under Nitrogen/Argon. Monitor by HPLC/TLC. Reaction is typically complete in <1 hour.

  • Workup:

    • Evaporate solvent.[2]

    • Purification: The major challenge is separating the peptide from Pd and silane.

    • Method A: Precipitation in cold ether (if peptide precipitates).

    • Method B: Solid Phase Extraction (SPE) or Flash Chromatography. Use a scavenger resin (e.g., Thiol-silica) to bind Pd from the solution before evaporation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Deprotection Oxidized CatalystUse a fresh bottle of Pd(PPh₃)₄. Solution must be yellow, not orange/black.
Insufficient SwellingEnsure DCM is used for the reaction, not DMF (unless peptide solubility dictates otherwise).
Black Precipitate on Resin Pd(0) AggregationThe catalyst decomposed ("plated out"). Wash extensively with DTC/DMF or 1% Sodium Diethyldithiocarbamate.
Side Chain Modification Allyl ScramblingUse PhSiH₃ (hydride donor) instead of morpholine to prevent N-alkylation of sensitive amines.
Peptide Oxidation Air ExposureAlthough PhSiH₃ is robust, perform the reaction under a blanket of Argon for Methionine/Cysteine-containing peptides.

References

  • Tsuji, J., & Mandai, T. (1978). "Palladium-catalyzed reactions of allylic compounds." Synthesis, 1978(01), 1-24. Link

  • Gomez-Martinez, P., et al. (1999). "N-Methyl-N-(trimethylsilyl)trifluoroacetamide as a New Efficient Scavenger for the Palladium-Catalyzed Removal of Allylic Protecting Groups." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Thieriet, N., et al. (2000). "Solid-Phase Synthesis of Cyclic Peptides by the Allyl/Alloc Strategy." Tetrahedron Letters, 41(10), 1571-1575. Link

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455-2504. (Comprehensive review on orthogonality). Link

  • Biotage Application Note. "Room temperature allyl ester and alloc deprotections." (Modern confirmation of atmospheric stability). Link

Sources

Applications of allyl glycinate in the synthesis of complex natural products

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Utilization of Allyl Glycinate in Complex Natural Product Synthesis

Abstract

Allyl glycinate (Glycine allyl ester) represents a pivotal orthogonal building block in the total synthesis of complex natural products, particularly cyclic peptides and peptidomimetics. Unlike standard alkyl esters (methyl, ethyl) or acid-labile groups (t-butyl), the allyl ester moiety offers unique stability toward both acidic (Boc-removal) and basic (Fmoc-removal) conditions, while remaining selectively labile to neutral Palladium(0) catalysis. This guide details the synthesis of the stable tosylate salt of allyl glycinate, its application in Ring-Closing Metathesis (RCM) for macrocyclization, and the precise protocols for its orthogonal deprotection.

Introduction: The Strategic Advantage of Allyl Glycinate

In the architecture of complex molecule synthesis, "orthogonality" is the gold standard. Allyl glycinate (


) serves two distinct, high-value functions:
  • Orthogonal Protection: It masks the C-terminal carboxyl group, surviving conditions that cleave Boc (TFA) and Fmoc (Piperidine) groups, yet is removed gently by Pd(PPh

    
    )
    
    
    
    under neutral conditions.
  • Synthetic Handle: The terminal alkene is an active participant in Ruthenium-catalyzed Ring-Closing Metathesis (RCM), enabling the formation of macrocyclic lactones or lactams—a structural motif common in bioactive natural products like Sansalvamide A and Vancomycin congeners.

Module I: Robust Synthesis of Allyl Glycinate p-Toluenesulfonate

Expert Insight: The free base of allyl glycinate is hygroscopic and prone to polymerization or hydrolysis upon storage. The p-toluenesulfonate (Tosylate) salt is the preferred form for long-term stability, non-hygroscopicity, and crystallinity.

Protocol A: Fischer Esterification with Azeotropic Water Removal

Reagents:

  • Glycine (1.0 equiv)[1]

  • Allyl Alcohol (5.0 equiv)

  • p-Toluenesulfonic acid monohydrate (TsOH·H

    
    O) (1.1 equiv)
    
  • Toluene (Solvent)[1][2]

Step-by-Step Procedure:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add Glycine (7.5 g, 100 mmol) and TsOH·H

    
    O (20.9 g, 110 mmol) to the flask.
    
  • Solvent Addition: Add Allyl Alcohol (34 mL, 500 mmol) and Toluene (200 mL).

  • Reflux: Heat the mixture to vigorous reflux. Water generated from the esterification will azeotrope with toluene and collect in the Dean-Stark trap.

  • Monitoring: Continue reflux until water evolution ceases (approx. 4–6 hours). The solution should become clear and homogeneous.

  • Isolation: Cool the reaction to room temperature. Add diethyl ether (300 mL) slowly with stirring. The product, Allyl Glycinate Tosylate, will precipitate as a white crystalline solid.

  • Purification: Filter the solid, wash with cold ether (2 x 50 mL) to remove excess allyl alcohol and TsOH, and dry under high vacuum.

    • Expected Yield: >90%[3]

    • Storage: Store in a desiccator at room temperature.

Module II: Application in Macrocyclization (RCM Strategy)

Allyl glycinate is uniquely positioned for "Head-to-Tail" cyclization strategies. By coupling allyl glycinate to a peptide chain containing an N-terminal alkene (e.g., 4-pentenoic acid), the molecule is primed for RCM.

Mechanism & Logic

The allyl ester oxygen plays a subtle but critical role. It can act as a weak Lewis base, potentially pre-organizing the conformation of the peptide backbone to favor cyclization over polymerization (dimerization), a common pitfall in macrocycle synthesis.

RCM_Strategy Precursor Linear Peptide Precursor (N-term Alkene + C-term Allyl Ester) Coordination Ru-Alkene Coordination Precursor->Coordination + Catalyst Ru_Cat Grubbs II Catalyst Ru_Cat->Coordination Metallocycle Metallacyclobutane Intermediate Coordination->Metallocycle Initiation Product Macrocyclic Peptide (Unsaturated Lactone/Lactam) Metallocycle->Product Ring Closure - Ethylene

Figure 1: RCM Workflow utilizing Allyl Glycinate as the C-terminal acceptor.

Protocol B: RCM Macrocyclization

Reagents:

  • Linear Peptide Precursor (containing C-term allyl glycinate)

  • Grubbs 2nd Generation Catalyst (5–10 mol%)

  • Dichloromethane (DCM), anhydrous and degassed.

Procedure:

  • Dilution (Critical): Dissolve the precursor in degassed DCM to a concentration of 0.5 mM to 1.0 mM .

    • Why? High dilution favors intramolecular cyclization (Ring Closing) over intermolecular reaction (Cross Metathesis/Oligomerization).

  • Catalyst Addition: Add Grubbs II catalyst in one portion under an Argon atmosphere.

  • Reflux: Heat to reflux (40°C) for 12–24 hours. Monitor by LC-MS for the disappearance of the linear precursor (mass - 28 Da for ethylene loss).

  • Quenching: Add DMSO (50 equiv relative to catalyst) or activated charcoal to sequester the Ruthenium species. Stir for 1 hour.

  • Filtration: Filter through a pad of Celite/Silica to remove the catalyst residue.

  • Concentration: Evaporate solvent to yield the crude macrocycle.

Module III: Orthogonal Deprotection (The Pd(0) Protocol)

When allyl glycinate is used strictly as a protecting group, its removal must be quantitative and mild. The mechanism involves the formation of a


-allyl palladium complex, which is then intercepted by a nucleophilic scavenger.

Scavenger Selection:

  • Morpholine: Standard, basic scavenger.

  • NDMBA (N,N'-dimethylbarbituric acid): Non-basic scavenger. Preferred for base-sensitive substrates (e.g., racemization-prone peptides).

Comparative Data: Scavenger Efficiency
ScavengerConditionsReaction TimepH EnvironmentRec. Application
Morpholine 2-5 equiv, DCM1-2 hoursBasicGeneral Peptide Synthesis
NDMBA 3 equiv, DCM/DMF30-60 minsNeutral/AcidicEpimerization-prone targets
Phenylsilane 2-4 equiv, DCM15-30 minsNeutralRapid, automated synthesis
Protocol C: Pd(0)-Catalyzed Deallylation

Reagents:

  • Substrate (Allyl ester protected)

  • Pd(PPh

    
    )
    
    
    
    (Tetrakis(triphenylphosphine)palladium(0)) (2–5 mol%)
  • Phenylsilane (PhSiH

    
    ) (2.0 equiv) OR NDMBA (3.0 equiv)
    
  • DCM (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate in anhydrous DCM (0.1 M) under Nitrogen/Argon.

    • Note: While Pd(PPh

      
      )
      
      
      
      has some air tolerance, strictly inert conditions guarantee reproducibility.
  • Scavenger Addition: Add Phenylsilane (or NDMBA).

  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    
    . The solution often turns yellow/orange.
  • Reaction: Stir at room temperature.

    • Visual Cue: If using NDMBA, the byproduct often precipitates.

  • Monitoring: TLC/LC-MS usually shows complete conversion within 30 minutes.

  • Workup:

    • If the product is an amino acid/peptide: Extract with weak base (NaHCO

      
      ) to pull the free acid into the aqueous phase, wash organics, then acidify aqueous phase and re-extract (Acid-Base extraction).
      
    • Alternative: Precipitate directly with diethyl ether if the product is insoluble in ether.

Pd_Cycle Step1 Allyl Ester Substrate Step2 Pd(0) Coordination Step1->Step2 Step3 Oxidative Addition (Pi-Allyl Complex) Step2->Step3 Step4 Nucleophilic Attack (Scavenger) Step3->Step4 + NDMBA/Morpholine Step4->Step2 Pd(0) Regeneration Step5 Free Carboxylic Acid Step4->Step5 Product Release

Figure 2: Catalytic cycle of Palladium-mediated allyl ester deprotection.

Module IV: Diversity-Oriented Synthesis (Ugi 4-CR)

Allyl glycinate acts as the amine component in the Ugi 4-Component Reaction (4-CR). This is particularly powerful for generating libraries of natural product analogs.

Reaction: Aldehyde + Allyl Glycinate + Carboxylic Acid + Isocyanide


 Bis-Amide Peptidomimetic.

Strategic Value: The allyl group survives the Ugi reaction. The resulting product contains an internal amide and a C-terminal allyl ester.[4] This allows for:

  • Post-Ugi Cyclization: If the carboxylic acid component contained an alkene (e.g., acrylic acid), a subsequent RCM can close a ring to form a lactam.

  • Post-Ugi Deprotection: Standard Pd(0) removal allows further peptide coupling at the C-terminus.

References

  • Synthesis of Allyl Esters: "Preparation of p-Toluenesulfonic Acid, Butyl Ester (Analogous Protocol)." Organic Syntheses, Coll. Vol. 1, p.145. Link

  • RCM in Peptides: "Ring-closing metathesis of C-terminal allylglycine residues...". PubMed/NIH, 2005. Link

  • Pd(0) Deprotection Mechanism: "Mechanism of allyl deprotection through catalytic palladium π-allyl methodology." ResearchGate. Link

  • Ugi Reaction Applications: "α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction." MDPI Symmetry, 2019. Link

  • Scavenger Efficiency: "Deprotection of Allyl Groups with Sulfinic Acids and Palladium Catalyst." Journal of Organic Chemistry. Link

Sources

Application Note: Allyl Glycinate as a Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of Allyl Glycinate (glycine allyl ester) and its chiral derivative Allylglycine in asymmetric synthesis. It addresses the dual utility of this moiety: first, as a pro-chiral template for the asymmetric synthesis of non-natural amino acids (via O'Donnell Schiff bases), and second, as a functional handle for orthogonal deprotection and peptide stapling.

Strategic Overview

In modern drug discovery, access to enantiopure non-proteinogenic amino acids is a bottleneck. Allyl Glycinate (Glycine Allyl Ester) serves as a premier "pro-chiral" nucleophile. Unlike methyl or t-butyl esters, the allyl ester offers a unique advantage: it is stable to both acidic (TFA) and basic (piperidine) conditions used in Fmoc/Boc solid-phase synthesis, yet it can be removed under neutral conditions via Palladium(0) catalysis.

This guide covers two core workflows:

  • The "Creator" Workflow: Using Allyl Glycinate as a template to synthesize chiral

    
    -amino acids via Asymmetric Phase Transfer Catalysis (PTC).
    
  • The "Architect" Workflow: Utilizing the allyl handle for orthogonal deprotection and Ring-Closing Metathesis (RCM) in peptidomimetics.

Mechanism: Asymmetric Phase Transfer Catalysis (PTC)

The most powerful application of allyl glycinate is in the O'Donnell Amino Acid Synthesis . Here, the achiral glycine unit is activated as a benzophenone imine (Schiff base). The acidity of the


-proton is enhanced (

), allowing deprotonation by mild bases (e.g., KOH, CsOH) at the interface of a biphasic system.

A chiral Phase Transfer Catalyst (typically a Cinchona alkaloid derivative or Maruoka catalyst) facilitates the transfer of the enolate across the interface and controls the facial selectivity of the alkylation.

Pathway Diagram: The Asymmetric Alkylation Cycle

PTC_Cycle Substrate Glycine Allyl Ester (Schiff Base) Interface Interface (Org/Aq) Substrate->Interface Deprotonation (KOH) IonPair Chiral Ion Pair [Q*+ Enolate-] Interface->IonPair Extraction by Q*+ Product Chiral Amino Acid Ester IonPair->Product RX (Electrophile) Rate Limiting Step Catalyst Chiral Catalyst (Q*+ X-) Product->Catalyst Regeneration Catalyst->Interface Recycle

Figure 1: Mechanism of Asymmetric Phase Transfer Alkylation. The chiral cation (Q) extracts the enolate into the organic phase, shielding one face from the electrophile.*

Experimental Protocols

Protocol A: Preparation of the O'Donnell Schiff Base

Objective: Synthesis of Benzophenone Imine of Glycine Allyl Ester.

Reagents:

  • Glycine Allyl Ester Hydrochloride (1.0 eq)

  • Benzophenone Imine (1.05 eq)

  • Dichloromethane (DCM) (anhydrous)

  • Triethylamine (TEA) (2.0 eq) or mild aqueous base

Procedure:

  • Suspension: Suspend Glycine Allyl Ester HCl (10 mmol) in DCM (50 mL) at room temperature (RT).

  • Imine Formation: Add Benzophenone Imine (10.5 mmol).

  • Neutralization: Add TEA (20 mmol) dropwise. The solution will become cloudy as TEA·HCl precipitates.

  • Reaction: Stir at RT for 12–18 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexane).

  • Workup: Filter off the amine salts. Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Hexane/Et₂O if necessary, though the crude oil is often sufficient for alkylation (

    
     purity).
    
Protocol B: Asymmetric Alkylation (Cinchona-Derived PTC)

Objective: Enantioselective synthesis of an


-alkylated amino acid allyl ester.

Reagents:

  • Schiff Base (from Protocol A) (1.0 eq)

  • Alkyl Halide (RX) (1.2 eq) (e.g., Benzyl bromide, Allyl bromide)

  • Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (10 mol%)

  • Base: 50% aq. KOH

  • Solvent: Toluene (or Toluene/CHCl₃ 7:3)

Procedure:

  • Setup: In a reaction vial, dissolve the Schiff Base (1.0 mmol) and Catalyst (0.1 mmol) in Toluene (5 mL).

  • Cooling: Cool the mixture to 0°C (low temperature enhances enantioselectivity).

  • Initiation: Add the Alkyl Halide (1.2 mmol).

  • Base Addition: Vigorously stir the mixture and add 50% aq. KOH (0.5 mL) in one portion.

  • Agitation: Stir vigorously at 0°C. Critical: High stirring rates are essential for efficient phase transfer.

  • Monitoring: Monitor consumption of starting material by HPLC (Chiralcel OD-H column). Reaction time is typically 4–24 hours.

  • Workup: Dilute with Et₂O (20 mL), wash with water (3 x 10 mL). Dry organic phase and concentrate.

  • Hydrolysis (Optional): To release the free amino acid ester, treat the alkylated imine with 1N HCl/THF (1:2) for 2 hours at RT.

Application: Orthogonal Deprotection & Peptide Stapling

The allyl ester is not just a passive protecting group; it is a strategic handle. In Peptide Stapling , two Allylglycine residues (synthesized via Protocol B using allyl bromide as the electrophile) are incorporated into a peptide chain. Ring-Closing Metathesis (RCM) then locks the peptide into a bioactive helical conformation.

Protocol C: Palladium-Catalyzed Allyl Deprotection

Objective: Removal of the allyl ester without affecting acid-labile (Boc) or base-labile (Fmoc) groups.

Mechanism: Pd(0) coordinates to the allyl alkene, forming a


-allyl complex. A nucleophilic scavenger (morpholine or phenylsilane) attacks the 

-allyl ligand, releasing the carboxylate.

Reagents:

  • Substrate: Allyl-protected peptide/amino acid (1.0 eq)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Scavenger: Morpholine (10 eq) or Phenylsilane (2 eq)

  • Solvent: DCM or THF (degassed)

Procedure:

  • Degassing: Dissolve substrate in dry DCM under Argon. Oxygen inhibits the catalytic cycle.

  • Catalyst Addition: Add Pd(PPh₃)₄. The solution must remain yellow; darkening indicates catalyst decomposition (oxidation).

  • Scavenger: Add Morpholine.

  • Reaction: Stir at RT for 30–60 minutes.

  • Workup:

    • For small molecules: Flash chromatography.

    • For Solid Phase: Wash resin with DCM, then solution of sodium diethyldithiocarbamate (0.02 M in DMF) to remove residual Palladium (which appears as a black precipitate).

Workflow Diagram: RCM & Deprotection Strategy

RCM_Workflow Step1 Allyl-Glycine Incorporation Step2 Grubbs II RCM Step1->Step2 Cyclization Step3 Stapled Peptide Step2->Step3 Formation Step4 Pd(0) Deprotection Step3->Step4 C-Term Release

Figure 2: Workflow for generating stapled peptides using Allylglycine residues, followed by orthogonal deprotection.

Data Summary: Protecting Group Orthogonality

Protecting GroupCleavage ConditionStabilityCompatibility with Allyl Ester?
Allyl Ester Pd(PPh₃)₄ / Morpholine Acid/Base Stable N/A
t-Butyl (Boc)TFA / HClBase StableYES
FmocPiperidine / DBUAcid StableYES
Benzyl (Bn)H₂ / Pd-CAcid/Base StableYES (Avoid H₂ if Allyl is needed)

References

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. Link
    
  • Lygo, B., & Andrews, B. I. (2004). "Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines." Accounts of Chemical Research. Link

  • Maruoka, K. (2008). "Practical Aspects of Asymmetric Phase-Transfer Catalysis." Organic Process Research & Development. Link

  • Blackwell, H. E., & Grubbs, R. H. (1998). "Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis." Angewandte Chemie International Edition. Link

  • Gomez-Martinez, M., et al. (2012). "Preparation of chiral amino esters by asymmetric phase-transfer catalyzed alkylations of Schiff bases in a ball mill."[1] Advanced Synthesis & Catalysis. Link

Sources

Enzymatic synthesis of peptides containing allyl glycinate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enzymatic Synthesis of Peptides Containing Allyl Glycinate

Executive Summary

This application note details the enzymatic synthesis of peptides incorporating Allyl Glycinate (Glycine Allyl Ester,


) at the C-terminus. Unlike chemical synthesis, which often requires harsh coupling reagents and extensive protection/deprotection cycles, enzymatic synthesis offers a greener, stereoselective, and milder alternative.

The incorporation of allyl glycinate is strategically valuable in drug development because the allyl ester serves as a robust, orthogonal protecting group. It is stable against acids (TFA) and bases (piperidine) used in standard Fmoc/Boc chemistry but can be gently removed using Palladium(0) catalysts. This protocol utilizes Papain (a cysteine protease) and


-Chymotrypsin  to catalyze the formation of peptide bonds between an 

-protected acyl donor and allyl glycinate acting as the nucleophile.

Introduction & Mechanistic Insight

Why Enzymatic Synthesis?

Chemical peptide coupling often suffers from racemization (loss of chirality) and requires hazardous solvents. Enzymes like Papain and Trypsin operate under mild aqueous/organic conditions and exhibit exquisite stereospecificity.

The Role of Allyl Glycinate ( )

Allyl glycinate acts as the nucleophile (acyl acceptor) in this kinetically controlled reaction.

  • Orthogonality: The resulting peptide (

    
    ) retains the allyl ester, allowing for selective C-terminal deprotection or functionalization (e.g., via olefin metathesis) without disturbing 
    
    
    
    -terminal or side-chain protecting groups.
  • Solubility: The allyl ester improves the solubility of the growing peptide chain in the organic co-solvents required for enzymatic synthesis.

Mechanism: Kinetically Controlled Synthesis

The reaction proceeds via a Ping-Pong Bi-Bi mechanism involving an acyl-enzyme intermediate.

  • Acylation: The enzyme (Enz-SH) attacks the ester substrate (Acyl Donor,

    
    ), releasing alcohol (
    
    
    
    ) and forming the Acyl-Enzyme Intermediate (
    
    
    ).
  • Deacylation (Partitioning):

    • Pathway A (Synthesis): The amine of Allyl Glycinate (

      
      ) attacks the intermediate, forming the peptide bond.
      
    • Pathway B (Hydrolysis): Water attacks the intermediate, yielding the hydrolyzed acid (byproduct).

Success depends on the Nucleophile/Water ratio (


).  High concentrations of Allyl Glycinate and low water activity (high organic solvent content) favor Synthesis over Hydrolysis.

KineticMechanism Enzyme Free Enzyme (Papain/Chymotrypsin) ES_Complex Michaelis Complex [E·S] Enzyme->ES_Complex + Substrate Substrate Acyl Donor (Z-AA-OMe) AcylEnzyme Acyl-Enzyme Intermediate ES_Complex->AcylEnzyme - MeOH Product Peptide Product (Z-AA-Gly-OAll) AcylEnzyme->Product + Allyl Glycinate (Synthesis) Hydrolysis Hydrolysis Product (Z-AA-OH) AcylEnzyme->Hydrolysis + H2O (Hydrolysis) Product->Enzyme Release Hydrolysis->Enzyme Release AllylGly Nucleophile (H-Gly-OAll)

Figure 1: Kinetic mechanism of protease-catalyzed peptide synthesis.[1] The competition between the amine nucleophile (Allyl Glycinate) and water determines the yield.

Materials & Equipment

ComponentSpecificationPurpose
Enzyme Papain (EC 3.4.22.[2][3]2) or

-Chymotrypsin
Catalyst. Papain requires activation (Cys/DTT).
Acyl Donor

-protected ester (e.g.,

,

)
Substrate providing the N-terminal residue.
Nucleophile Allyl Glycinate HCl (

)
Acyl acceptor. Must be neutralized.
Buffer 0.1 M Carbonate or Phosphate (pH 8–9)Maintain pH for nucleophile deprotonation.
Organic Solvent DMF, DMSO, or Methanol (HPLC Grade)Increases solubility and suppresses hydrolysis.
Activator L-Cysteine or DTT (for Papain)Reduces the active site sulfhydryl group.
Quenching Dilute HCl or TFAStops the reaction by lowering pH.

Experimental Protocol

Protocol A: Papain-Catalyzed Synthesis of Z-Phe-Gly-OAll

Target: Synthesis of


-Cbz-L-Phenylalanyl-Glycine Allyl Ester.[1]

1. Enzyme Activation (Papain Only):

  • Dissolve Papain (10 mg/mL) in Activation Buffer (0.1 M Phosphate, 5 mM L-Cysteine, 1 mM EDTA, pH 6.5).

  • Incubate at 25°C for 30 minutes. This reduces the active site Cys-25.

2. Substrate Preparation:

  • Donor Solution: Dissolve 1 mmol of

    
     in 2 mL of DMF.
    
  • Nucleophile Solution: Dissolve 1.5 mmol of Allyl Glycinate HCl (

    
    ) in 2 mL of 0.2 M Carbonate Buffer (pH 9.0). Note: The pH must be adjusted to ~8.5–9.0 to ensure the amine is free (
    
    
    
    ), not protonated (
    
    
    ).

3. Reaction Initiation:

  • Mix the Donor and Nucleophile solutions in a glass vial.

  • Add the activated Papain solution (final enzyme concentration ~2 mg/mL).

  • Final Solvent Composition: Aim for ~20–40% DMF to ensure solubility without denaturing the enzyme.

4. Incubation:

  • Incubate at 30–37°C with gentle shaking (200 rpm).

  • Time: Monitor by HPLC every 30 minutes. The reaction is kinetically controlled; yield will rise to a maximum and then decrease as the product is hydrolyzed (secondary hydrolysis).

  • Typical Max Yield Time: 1–4 hours.

5. Termination & Work-up:

  • Stop reaction when product peak is maximal (typically >80% conversion).

  • Acidify with 1 M HCl to pH 3.0 (deactivates enzyme and protonates the product amine if applicable, though here the product is an amide).

  • Extract with Ethyl Acetate (

    
     mL).
    
  • Wash organic layer with saturated

    
    , water, and brine.
    
  • Dry over

    
     and evaporate.[4]
    
Protocol B: Optimization for Hydrophobic Substrates

If the Acyl Donor is highly hydrophobic, use the Frozen Aqueous System (Eutectic Phase Synthesis).

  • Mix substrates and enzyme in a minimal amount of water/organic solvent.

  • Freeze the mixture at -15°C .

  • Reaction occurs in the liquid micro-inclusions between ice crystals, where substrate concentration is extremely high, favoring synthesis.

Data Analysis & Quality Control

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5 µm).

  • Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 90% B over 20 min.

  • Detection: UV at 254 nm (for Z-group) or 214 nm (peptide bond).

Expected Results:

CompoundRetention Time (Approx)Mass (ESI-MS)
Z-Phe-OMe (Donor)12.5 min


H-Gly-OAll (Nucl)2.1 min


Z-Phe-Gly-OAll (Product)10.8 min


Z-Phe-OH (Hydrolysis)9.2 min


Workflow Diagram

Workflow Start Start: Substrate Prep Activation Activate Papain (Cysteine/EDTA, 30 min) Start->Activation Mixing Mix Donor (Z-Phe-OMe) + Nucleophile (Gly-OAll) + Solvent (DMF/Buffer) Start->Mixing Reaction Enzymatic Coupling (37°C, pH 8.5) Activation->Reaction Mixing->Reaction Monitoring Monitor HPLC (Check for Max Yield) Reaction->Monitoring Decision Is Yield Max? Monitoring->Decision Decision->Reaction No (Yield Rising) Stop Quench (HCl, pH 3) Decision->Stop Yes (Plateau) Workup Extraction (EtOAc) & Purification Stop->Workup

Figure 2: Step-by-step experimental workflow for the enzymatic synthesis of peptides containing allyl glycinate.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield High water activity favoring hydrolysis.Increase % organic solvent (up to 50% DMF) or use frozen state synthesis (-15°C).
No Reaction Enzyme inactive or pH too low.Ensure Papain is activated with Cysteine.[5][6] Check pH is >8.0 for nucleophile reactivity.
Product Hydrolysis Reaction time too long (Secondary Hydrolysis).Quench reaction immediately upon reaching peak yield (monitor closely by HPLC).
Precipitation Substrates insoluble.Use DMSO or add solubilizing tags; reduce concentration.

References

  • Enzymatic synthesis of peptides containing unnatural amino acids. Source: PubMed (NIH). Relevance: Discusses protease specificity for allylglycine esters and the difference between using them as donors vs. acceptors. URL:[Link]

  • Papain-catalyzed peptide bond formation: enzyme-specific activation with guanidinophenyl esters. Source: PubMed. Relevance: Details the mechanistic aspects of Papain-catalyzed coupling and substrate mimetic approaches. URL:[Link]

  • Papain-Catalyzed Synthesis of Polyglutamate Containing a Nylon Monomer Unit. Source: MDPI (Polymers). Relevance: Demonstrates Papain's ability to polymerize/couple unnatural or modified ester substrates. URL:[Link][1][2][7]

Sources

Step-by-step guide for N-protection using allyl glycinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the functionalization of Allyl Glycinate (H-Gly-OAll), a critical building block in convergent peptide synthesis and diversity-oriented synthesis. While the prompt "N-protection using allyl glycinate" implies a reagent role, chemically, allyl glycinate serves as a C-protected substrate requiring N-terminal protection (Boc, Fmoc, or Cbz) to participate in peptide coupling.

The allyl ester moiety provides unique orthogonality : it is stable to both acidic (TFA/HCl) and basic (Piperidine) conditions used for N-deprotection, yet cleavable under neutral conditions via Palladium(0) catalysis. This guide details the protocols for installing N-protecting groups onto Allyl Glycinate to create robust building blocks (e.g., Boc-Gly-OAll, Fmoc-Gly-OAll).

Part 1: Strategic Overview & Orthogonality

Before executing protocols, it is vital to understand why we protect Allyl Glycinate. The allyl ester allows for a "third dimension" of orthogonality in peptide synthesis, distinct from the standard Boc/Benzyl (Acid/Hydrogenolysis) and Fmoc/tBu (Base/Acid) strategies.

Orthogonality Matrix
Protecting Group (N-Term)Reagent for RemovalStability of Allyl Ester (C-Term)Application
Boc (tert-Butyloxycarbonyl)TFA / HClStable Standard Solution Phase / Boc-SPPS
Fmoc (Fluorenylmethyloxycarbonyl)Piperidine / DBUStable (Kinetic stability*)Fmoc-SPPS / Convergent Synthesis
Cbz (Benzyloxcbonyl)H₂ / Pd-CUnstable (Simultaneous cleavage)Avoid if orthogonal cleavage is required
Alloc (Allyloxycarbonyl)Pd(PPh₃)₄Unstable (Simultaneous cleavage)Avoid (Removes both N and C protection)

*Note: While allyl esters are generally stable to piperidine, prolonged exposure can lead to hydrolysis or transesterification. Short deprotection cycles are recommended.

Part 2: Protocol A – Boc-Protection of Allyl Glycinate

This is the industry-standard method for preparing Boc-Gly-OAll . It utilizes a biphasic system or organic solvent system to neutralize the salt form (Tosylate or HCl) of allyl glycinate in situ.

Target Product:


-Boc-Glycine Allyl Ester
Mechanism:  Nucleophilic attack of the glycine amine onto the carbonyl of Boc Anhydride (

).
Materials
  • Substrate: Allyl Glycinate p-Toluenesulfonate (H-Gly-OAll·pTsOH) or Hydrochloride (H-Gly-OAll·HCl).

  • Reagent: Di-tert-butyl dicarbonate (

    
    , 1.1 equiv).
    
  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Solvent: Dichloromethane (DCM) (Preferred for solubility).

Step-by-Step Procedure
  • Neutralization & Dissolution:

    • In a round-bottom flask, suspend Allyl Glycinate·pTsOH (10 mmol) in DCM (50 mL).

    • Cool to 0°C in an ice bath.

    • Add TEA (11 mmol, 1.1 equiv) dropwise. The suspension should clear as the free amine is liberated. Note: If using HCl salt, ensure full dissolution; add more base if necessary but monitor pH.

  • Acylation:

    • Add

      
        (11 mmol, 1.1 equiv) dissolved in a minimal amount of DCM dropwise to the cold solution.
      
    • Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 4–6 hours.

    • Validation: Monitor by TLC (Mobile Phase: 30% EtOAc/Hexane). Stain with Ninhydrin (SM consumes, Product does not stain or stains faintly) or PMA.

  • Workup (Critical for Purity):

    • Acid Wash: Wash the organic layer with 5% Citric Acid or 0.5M HCl (2 x 30 mL). Purpose: Removes unreacted Allyl Glycinate amine and TEA.

    • Base Wash: Wash with Saturated

      
       (2 x 30 mL). Purpose: Removes byproduct tert-butanol and any hydrolyzed Boc-Gly-OH.
      
    • Drying: Wash with Brine (1 x 30 mL), dry over anhydrous

      
      , and filter.
      
  • Isolation:

    • Concentrate in vacuo.[1] The product Boc-Gly-OAll is typically a colorless oil that may crystallize upon standing or trituration with cold hexanes.

Part 3: Protocol B – Fmoc-Protection of Allyl Glycinate

Preparing Fmoc-Gly-OAll requires care because the Fmoc group is base-labile. We use Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) instead of Fmoc-Cl to avoid the formation of "Fmoc-dipeptides" (a common side reaction with highly reactive acid chlorides).

Materials
  • Substrate: Allyl Glycinate·HCl.

  • Reagent: Fmoc-OSu (1.05 equiv).

  • Base:

    
     (Sodium Bicarbonate).
    
  • Solvent: Acetone/Water or Dioxane/Water (1:1).

Step-by-Step Procedure
  • Preparation of Aqueous Phase:

    • Dissolve Allyl Glycinate·HCl (10 mmol) in Water (25 mL).

    • Add

      
        (22 mmol, 2.2 equiv). Note: We need 1 equiv to neutralize the HCl and 1 equiv to scavenge the HOSu byproduct.
      
  • Reaction:

    • Dissolve Fmoc-OSu (10.5 mmol) in Acetone or Dioxane (25 mL).

    • Add the organic solution dropwise to the aqueous amino acid solution over 30 minutes at RT.

    • Stir vigorously for 3–12 hours. The mixture will become cloudy as the hydrophobic Fmoc-derivative forms.

  • Workup:

    • Evaporate the bulk of the Acetone/Dioxane under reduced pressure (Rotavap) at < 40°C. Caution: Do not heat excessively.

    • Extract the remaining aqueous slurry with Ethyl Acetate (3 x 50 mL).

    • Wash: 1N HCl (2x), Water (1x), Brine (1x).

    • Dry: Over

      
      .
      
  • Purification:

    • Concentrate to a solid. Recrystallize from EtOAc/Hexane if necessary.

Part 4: Visualization of Workflows

The following diagrams illustrate the decision logic and the specific workup flow for the Boc-protection protocol.

ProtectionStrategy Start Starting Material: Allyl Glycinate (H-Gly-OAll) Decision Select N-Protecting Group Start->Decision RouteBoc Route A: Boc Protection (Acid Labile) Decision->RouteBoc High Acid Stability Needed RouteFmoc Route B: Fmoc Protection (Base Labile) Decision->RouteFmoc Orthogonal to Acid ReagentBoc Reagents: Boc2O + TEA/DCM RouteBoc->ReagentBoc ReagentFmoc Reagents: Fmoc-OSu + NaHCO3 RouteFmoc->ReagentFmoc ProdBoc Product: Boc-Gly-OAll ReagentBoc->ProdBoc ProdFmoc Product: Fmoc-Gly-OAll ReagentFmoc->ProdFmoc AppBoc Application: Solution Phase Synthesis (Cleave Boc with TFA) ProdBoc->AppBoc AppFmoc Application: Solid Phase Synthesis (SPPS) (Cleave Fmoc with Piperidine) ProdFmoc->AppFmoc

Caption: Decision matrix for selecting the appropriate N-protection route for Allyl Glycinate based on downstream application.

BocWorkup Rxn Reaction Mixture (DCM + Boc-Gly-OAll + TEA + Byproducts) Step1 Wash 1: Acidic (Citric Acid) Removes: Unreacted H-Gly-OAll, TEA Rxn->Step1 Step2 Wash 2: Basic (NaHCO3) Removes: Boc-OH, Acidic impurities Step1->Step2 Step3 Wash 3: Brine + Drying Removes: Water Step2->Step3 Final Pure Boc-Gly-OAll (Concentrate in Vacuo) Step3->Final

Caption: Purification workflow for Boc-Gly-OAll ensuring removal of amine salts and acidic byproducts.

Part 5: Troubleshooting & Quality Control

Common Issues
  • Dipeptide Formation (Fmoc-Gly-Gly-OAll):

    • Cause: Using Fmoc-Cl with insufficient mixing or excess base, causing the activated amino acid to react with itself.

    • Solution: Always use Fmoc-OSu (Succinimide ester) which is less reactive and more selective. Maintain lower temperatures (0°C) during addition.

  • Hydrolysis of Allyl Ester:

    • Cause: Exposure to strong aqueous base (NaOH/LiOH) or prolonged exposure to secondary amines.

    • Solution: Use mild bases like

      
       or TEA. Avoid strong mineral bases.
      
Analytical Validation
  • TLC: Allyl glycinate (free amine) stays at the baseline or runs very low in EtOAc/Hexane. Protected forms (Boc/Fmoc) will have an

    
     of 0.4–0.6 (depending on solvent system, typically 1:1 EtOAc:Hex).
    
  • NMR (

    
    ):  Look for the characteristic Allyl signals:
    
    • Multiplet at ~5.9 ppm (CH).

    • Doublet of doublets at ~5.3 ppm (

      
       terminal alkene).
      
    • Doublet at ~4.6 ppm (

      
      ).
      
    • Boc: Singlet at 1.45 ppm (9H).

    • Fmoc: Doublet at 4.2 ppm (CH2), Triplet at 4.4 ppm (CH), Aromatics 7.3–7.8 ppm.

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[2] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[3]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.

  • Organic Syntheses. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester. Org.[2][4] Synth. 92, 103-116.[4]

Sources

Allyl glycinate as a linker in solid-phase organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Allylic Anchoring Strategies in Solid-Phase Organic Synthesis (SPOS)

Executive Summary

In the landscape of Solid-Phase Organic Synthesis (SPOS), the "Allyl Linker" strategy (often exemplified by the HYCRON linker or allyl ester anchoring of Glycine) represents the "Third Dimension of Orthogonality." While standard SPOS relies on the interplay between acid-labile (Boc/tBu) and base-labile (Fmoc) groups, allylic linkers introduce a handle that is stable to both conditions but cleavable under neutral, Palladium(0)-catalyzed conditions.

This guide details the application of Allyl Glycinate motifs and Allylic Anchors (HYCRON) as linkers. It provides validated protocols for the loading, elongation, and critical Pd(0)-catalyzed cleavage steps, enabling the synthesis of cyclic peptides, protected glycopeptides, and sensitive small molecules.

Strategic Analysis: The Dimension of Orthogonality

The primary advantage of using an allyl-based linker is its compatibility with the two major SPPS strategies, allowing for unique synthetic workflows.

StrategyN-Term ProtectionSide-Chain ProtectionCleavage ConditionAllyl Linker Stability
Boc SPPS Boc (Acid labile)Benzyl (HF labile)HF (Strong Acid)Stable (mostly)
Fmoc SPPS Fmoc (Base labile)tBu (Acid labile)TFA (Acid)Stable
Allyl Strategy Fmoc or BoctBu or BzlPd(PPh3)4 (Neutral) Cleaved

Key Application: The most common use of "Allyl Glycinate" in this context is the HYCRON (HYdrophilic, ChRomatographic, Orthogonal, Neutral) strategy. Here, a functionalized allylic alcohol is attached to the resin. The first amino acid (often Glycine) is esterified to this handle. Upon cleavage, the carboxyl group is released.

Mechanistic Insight: The Palladium Cycle

The cleavage of the allyl ester linker is not a simple hydrolysis; it is a catalytic cycle driven by Palladium(0).[1][2] Understanding this mechanism is crucial for troubleshooting low yields.

  • Oxidative Addition: The Pd(0) catalyst coordinates with the allyl ester (the linker), inserting itself to form a

    
    -allyl Palladium(II) complex.
    
  • Decarboxylation/Release: The carboxylate (the peptide product) is released as a leaving group.

  • Nucleophilic Attack (Scavenging): The

    
    -allyl complex is electrophilic. A scavenger (nucleophile) must be present to attack the allyl group, regenerating the Pd(0) catalyst. Without a scavenger, the reaction stalls or reverses.
    

Pd_Cycle Pd0 Pd(0) Catalyst (Active) Complex π-Allyl Pd(II) Complex + Released Peptide-COO- Pd0->Complex Oxidative Addition (Enters Cycle) Linker Resin-Bound Allyl Ester (Substrate) Linker->Complex Substrate Binding Byproduct Allylated Scavenger (Waste) Complex->Byproduct Nucleophilic Attack Scavenger Nucleophilic Scavenger (Morpholine/PhSiH3) Scavenger->Byproduct Consumes Allyl Byproduct->Pd0 Regeneration of Pd(0)

Figure 1: The Palladium(0) catalytic cycle for allyl ester cleavage. The presence of a scavenger is critical to regenerate the catalyst.

Detailed Protocols

Protocol A: Anchoring (Loading the Resin)

Objective: Attach the first amino acid (e.g., Fmoc-Gly-OH) to a hydroxyl-functionalized resin via an allylic linker (e.g., HYCRON handle) or using a pre-functionalized Allyl-linker resin.

Reagents:

  • Aminomethyl Polystyrene or Rink Amide Resin.

  • HYCRON Linker (or 4-bromocrotonic acid derivative if building manually).

  • Coupling Agents: PyBOP, NMM (N-Methylmorpholine).

Step-by-Step:

  • Resin Preparation: Swell 1.0 g of resin in DCM for 30 min. Wash with DMF (3x).

  • Linker Attachment (If not pre-loaded):

    • Dissolve Linker (3 eq) and PyBOP (3 eq) in DMF.

    • Add NMM (6 eq). Activate for 2 minutes.

    • Add to resin.[2][3][4][5] Shake for 2 hours at RT.

    • Wash: DMF (3x), DCM (3x). Check Kaiser test (should be negative).

  • Loading the First Residue (The Esterification):

    • Note: Esterifying the allylic hydroxyl group requires acylation conditions.

    • Dissolve Fmoc-Gly-OH (5 eq), DIC (5 eq), and DMAP (0.1 eq) in DCM/DMF (9:1).

    • Add to the resin-linker.[2][4][5] Shake for 4 hours.

    • Capping: Add Acetic Anhydride/Pyridine (1:1) for 30 min to cap unreacted hydroxyls.

Protocol B: Chain Elongation

Perform standard Fmoc/tBu SPPS cycles.

  • Deprotection: 20% Piperidine in DMF (2 x 10 min). The allyl linker is stable here.

  • Coupling: Fmoc-AA-OH / HBTU / DIPEA.

  • Washing: DMF and DCM.

Protocol C: Palladium(0)-Catalyzed Cleavage (The Critical Step)

Objective: Release the protected peptide/molecule from the resin under neutral conditions.[6]

Reagents:

  • Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)).[3][7] Must be fresh and yellow. Brown/Black catalyst is inactive.

  • Scavenger: N-Methylaniline (standard) or Phenylsilane (PhSiH3) (highly efficient).

  • Solvent: Dry DCM or CHCl3.

Workflow:

  • Preparation (Oxygen Exclusion):

    • Place the resin in a syringe reactor or round-bottom flask.

    • Argon sparge all solvents for 15 minutes prior to use. Crucial: Pd(0) is air-sensitive; oxygen will kill the catalytic cycle.

  • Reaction Mixture:

    • Dissolve Pd(PPh3)4 (0.1 eq relative to resin loading) in dry, degassed DCM.

    • Add Scavenger (10 eq).

      • Option A: N-Methylaniline (0.5 M).

      • Option B: Morpholine (0.1 M) – use if basicity is acceptable.

      • Option C: Phenylsilane (10 eq) – best for "truly neutral" cleavage.

  • Incubation:

    • Add mixture to resin.[3] Shake gently under Argon atmosphere for 2 hours in the dark (foil wrapped).

  • Repetition:

    • Drain and repeat the Pd treatment once more to ensure quantitative cleavage.

  • Isolation:

    • Wash resin with DCM (3x), DMF (3x), and MeOH (3x).

    • Collect all filtrates.

    • Evaporate solvent. The residue contains the cleaved peptide (often with protecting groups intact) and Pd byproducts.

  • Purification:

    • DCM extraction followed by precipitation in cold ether is usually sufficient to remove the scavenger and Pd ligands.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol works (Trustworthiness), use these checkpoints:

IssueDiagnosisCorrective Action
Low Yield Catalyst PoisoningCheck Catalyst Color: Pd(PPh3)4 must be bright yellow. If orange/brown, recrystallize or buy fresh. Degas Solvents: Sparging is mandatory.
Incomplete Cleavage Insufficient ScavengingSwitch from Morpholine to Phenylsilane . Phenylsilane is a stronger hydride donor and drives the reaction faster.
Side Reactions Premature Fmoc removalAvoid Morpholine if Fmoc is present (it is a secondary amine). Use N-Methylaniline or Phenylsilane.
Metal Contamination Pd leaching into productAdd a DTC (Dithiocarbamate) wash step or use commercial metal scavenger silica (e.g., SiliaMetS® Thiol) during workup.

Application Workflow: Cyclic Peptide Synthesis

Allyl linkers are the "Gold Standard" for head-to-tail cyclization on-resin.

Cyclization_Workflow Step1 1. Anchor Asp/Glu via Side Chain Allyl Ester Step2 2. Elongate Peptide (Fmoc SPPS) Step1->Step2 Step3 3. Remove N-term Fmoc & C-term Allyl (Pd0) Step2->Step3 Orthogonal Deprotection Step4 4. On-Resin Cyclization (PyBOP/DIEA) Step3->Step4 Cyclization Step5 5. Final Cleavage (TFA) Step4->Step5 Release

Figure 2: Workflow for Head-to-Tail Cyclization. The Allyl linker allows the C-terminus and N-terminus to be exposed while the peptide remains anchored to the resin via a side chain (or vice versa).

References

  • Guibé, F. (1998).[8] Allylic Protecting Groups and Their Use in a Complex Environment Part II: Allylic Protecting Groups and their Removal through Catalytic Palladium

    
    -Allyl Methodology. Tetrahedron, 54(13), 2967-3042. Link
    
  • Seitz, O., & Kunz, H. (1997). HYCRON, an Allylic Anchor for High-Efficiency Solid Phase Synthesis of Protected Peptides and Glycopeptides.[9] The Journal of Organic Chemistry, 62(4), 813-826. Link

  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. Marcel Dekker. (Standard reference for resin handling).
  • Thieriet, N., et al. (2000). Palladium-catalyzed cleavage of allyl esters in solid-phase synthesis using phenylsilane as a scavenger. Tetrahedron Letters, 41(12), 1815-1820. Link

Sources

Chemo-Selective Modification of Allyl Glycinate Side Chains

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of Allyl Glycine (Agly) into peptide backbones provides a versatile "blank canvas" for post-synthetic modification. Unlike canonical amino acids, the terminal alkene of the Agly side chain offers a unique handle for bio-orthogonal functionalization. This guide details three chemo-selective methodologies to modify Agly residues: Olefin Cross-Metathesis (CM) , Thiol-Ene Radical Addition , and Palladium-Catalyzed Heck Arylation . These protocols are designed to maximize yield while preserving peptide integrity, enabling the precise installation of lipid tails, fluorophores, or conformational staples.

Strategic Overview: Selecting the Right Methodology

Before initiating synthesis, the specific chemical outcome must dictate the methodological choice. The allyl side chain (


) is chemically distinct from other residues, but off-target reactivity (e.g., with Cysteine or Methionine) requires careful planning.
Decision Matrix
  • Goal: Carbon Chain Extension / Stapling

    
    Olefin Metathesis . Best for creating hydrocarbon staples or extending hydrophobic reach.
    
  • Goal: Solubilization / Tagging

    
    Thiol-Ene Click . Best for attaching sugars, PEG chains, or fluorophores in aqueous media.
    
  • Goal: Aromatic Functionalization

    
    Heck Arylation . Best for introducing rigid aryl groups for receptor binding.
    

Agly_Modification_Strategy Start Allyl Glycine Peptide Substrate Goal Define Modification Goal Start->Goal Metathesis Olefin Cross-Metathesis (Ru-Catalyzed) Goal->Metathesis Extend Carbon Chain ThiolEne Thiol-Ene 'Click' (Radical Mediated) Goal->ThiolEne Add Polar/Tag Group Heck Heck Arylation (Pd-Catalyzed) Goal->Heck Add Aromatic Ring Outcome1 Hydrocarbon Staple or Lipid Tail Metathesis->Outcome1 Outcome2 Glyco-conjugate or Fluorophore ThiolEne->Outcome2 Outcome3 Aryl/Heteroaryl Side Chain Heck->Outcome3

Figure 1: Strategic decision tree for allyl glycine modification based on desired chemical outcome.

Methodology A: Olefin Cross-Metathesis (CM)

Principle: Ruthenium-catalyzed redistribution of carbon-carbon double bonds.[1] This is the gold standard for "stapling" peptides to induce


-helical conformation or for attaching lipid chains.

Critical Mechanism: The reaction proceeds via a metallacyclobutane intermediate. Second-generation Hoveyda-Grubbs catalysts are preferred for their stability and tolerance to amide backbones.

Protocol A: Solution-Phase Cross-Metathesis

Reagents:

  • Catalyst: Hoveyda-Grubbs 2nd Generation (HG-II).

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Note: Degassing is critical.

  • Additive: 1,4-Benzoquinone (prevents isomerization).

Step-by-Step Workflow:

  • Preparation: Dissolve the Agly-containing peptide (1 equiv, 0.1 mM) in degassed DCM.

  • Partner Addition: Add the alkene partner (e.g., methyl acrylate, terminal olefin) in excess (5–10 equiv) to suppress Agly homodimerization.

  • Catalyst Induction: Add HG-II catalyst (10–20 mol%).

  • Reflux: Heat to 40°C (DCM) or 80°C (DCE) under an inert atmosphere (

    
     or Ar) for 12–24 hours.
    
    • Expert Tip: If conversion stalls, add a second portion of catalyst (5 mol%) after 6 hours.

  • Quenching: Add DMSO (50 equiv relative to catalyst) and stir for 1 hour to scavenge the Ruthenium carbene.

  • Purification: Concentrate in vacuo and purify via preparative HPLC.

Troubleshooting:

  • Issue: Low conversion.

  • Root Cause: Ruthenium poisoning by free amines or thiols.

  • Fix: Protect N-termini (Boc/Fmoc) and mask Cysteine thiols (Trt/Acm). Add Lewis acids like

    
     or chaotropic salts (
    
    
    
    ) to disrupt peptide aggregation [1].

Methodology B: Thiol-Ene Radical "Click" Addition

Principle: The anti-Markovnikov addition of a thiol across the allyl alkene. This reaction is driven by radical propagation, typically photo-initiated.[2]

Why Use It: It is water-compatible , extremely fast, and orthogonal to most functional groups (except free Cysteine). It is ideal for attaching sensitive biological tags (sugars, PEG).

Protocol B: Photo-Initiated Thiol-Ene Ligation

Reagents:

  • Thiol Partner: R-SH (e.g., Thio-glucose, PEG-SH).

  • Initiator: DPAP (2,2-Dimethoxy-2-phenylacetophenone) for organic solvents; VA-044 for aqueous buffers.

  • Light Source: UV lamp (365 nm).

Step-by-Step Workflow:

  • Dissolution: Dissolve peptide (1 equiv) and Thiol partner (2–5 equiv) in a degassed solvent mixture (Water/Acetonitrile 1:1 or DMF).

  • Initiator Addition: Add DPAP (0.2 equiv).

  • Irradiation: Irradiate at 365 nm for 15–30 minutes at room temperature.

    • Safety: Use a quartz vessel for maximum UV transmission.

  • Monitoring: Monitor by LC-MS. The reaction typically reaches completion in <20 mins.

  • Workup: Direct injection into HPLC for purification.

Mechanism Visualization:

ThiolEne_Cycle Initiator Photo-Initiator (DPAP) ThiylRadical Thiyl Radical (R-S•) Initiator->ThiylRadical hv (365nm) CarbonRadical Carbon Radical Intermediate ThiylRadical->CarbonRadical + Alkene Alkene Allyl Glycine (Alkene) Product Thioether Product CarbonRadical->Product + R-SH (H-abstraction) Product->ThiylRadical Chain Propagation Thiol Thiol Reagent (R-SH)

Figure 2: The radical propagation cycle of the Thiol-Ene reaction. Note the regeneration of the thiyl radical, ensuring high efficiency.

Methodology C: Palladium-Catalyzed Heck Arylation

Principle: The coupling of an aryl halide with the allyl side chain to form a substituted styrene-like derivative. This introduces aromaticity and rigidity.

Critical Constraint: Allyl glycine is prone to isomerization (migration of the double bond to the internal vinyl position) under Pd-catalysis. Conditions must be mild to favor the terminal arylation.

Protocol C: Mild Heck Coupling

Reagents:

  • Catalyst:

    
     (10 mol%).
    
  • Ligand: Tri(o-tolyl)phosphine (20 mol%).

  • Base: Silver Carbonate (

    
    ) or Triethylamine (
    
    
    
    ). Silver salts often suppress isomerization.
  • Aryl Halide: Ar-I (Aryl Iodides are most reactive and require lower temps).

Step-by-Step Workflow:

  • Setup: In a pressure vial, combine peptide (1 equiv), Aryl Iodide (2 equiv),

    
    , Ligand, and Base.
    
  • Solvent: Add degassed DMF or Acetonitrile.

  • Reaction: Heat to 50–60°C for 12 hours.

    • Caution: Avoid temperatures >80°C to prevent peptide backbone degradation or racemization.

  • Filtration: Filter through a Celite pad to remove Palladium black.

  • Purification: HPLC.

Comparative Analysis

FeatureOlefin Metathesis (CM)Thiol-Ene ClickHeck Arylation
Primary Utility Hydrocarbon stapling, LipidationsGlycosylation, PEGylationAromatic diversification
Bond Formed C=C (Carbon-Carbon)C-S (Thioether)C-C (Aryl-Alkenyl)
Reaction Time 12–24 Hours15–30 Minutes12–18 Hours
Solvent Scope Organic (DCM, DCE)Aqueous/Organic (H2O, MeCN)Polar Aprotic (DMF)
Key Limitation Ru-poisoning by amines/thiolsRequires Cys protectionRisk of alkene isomerization
Atom Economy Low (Ethylene byproduct)High (100% atom economy)Moderate

References

  • Z-Selective Olefin Metathesis on Peptides: Investigation of Side-Chain Influence. Source: National Institutes of Health (NIH) URL:[Link]

  • Applications of Thiol-Ene Chemistry for Peptide Science. Source: PubMed Central (PMC) URL:[Link]

  • Cross-metathesis of unsaturated α-amino acid derivatives. Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Site-selective modification of peptide backbones. Source: Organic Chemistry Frontiers (RSC) URL:[Link]

  • Synthesis of macrocyclic thiolactone peptides via photochemical intramolecular radical acyl thiol–ene ligation. Source: Chemical Communications (RSC) URL:[Link]

Sources

Application Note: Scalable Synthesis & Purification of Allyl Glycinate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

Allyl glycinate derivatives serve as critical building blocks in modern peptide synthesis and medicinal chemistry. Their primary utility lies in orthogonal protection : the allyl ester moiety is stable to both acidic (Boc removal) and basic (Fmoc removal) conditions, yet can be cleaved gently using Palladium(0) catalysis. This "third dimension" of orthogonality is essential for synthesizing cyclic peptides, branched polypeptide conjugates, and modifying side chains without disturbing the peptide backbone.

This guide details the transition from bench-scale synthesis to large-scale production (100g – 1kg) . While thionyl chloride methods are common for small batches, they are often unsuitable for scale-up due to the formation of hygroscopic hydrochloride salts and hazardous gaseous byproducts.

The Recommended Approach: This protocol prioritizes the Dean-Stark Azeotropic Esterification using p-toluenesulfonic acid (PTSA). This method yields the Allyl Glycinate p-Toluenesulfonate (Tosylate) salt , which offers superior crystallinity, shelf-stability, and handling properties compared to the unstable free amine or hygroscopic hydrochloride.

Critical Safety & Handling (Read Before Proceeding)

WARNING: High Toxicity & Flammability

  • Allyl Alcohol: This reagent is a lachrymator and highly toxic if inhaled or absorbed through the skin. It has a flash point of 21°C.

    • Scale-up Risk: At large scales, the vapor pressure becomes a significant hazard. All operations must occur in a high-efficiency fume hood.

    • Polymerization: Allyl alcohol can polymerize exothermically. Ensure reagents are free of peroxides.

  • Benzene/Toluene: While Benzene is the historical azeotrope solvent, Toluene is the required substitute for modern safety standards (Class 2 solvent).

  • Waste Disposal: The aqueous layer from extractions will contain allyl alcohol residues and must be treated as hazardous organic waste, not general aqueous waste.

Reaction Thermodynamics & Causality

To achieve high yields at scale, we must manipulate the Fischer esterification equilibrium:



Why the Dean-Stark/PTSA Method?
  • Equilibrium Shift: The reaction is reversible with an equilibrium constant

    
    . To drive completion, we must remove one product. The Dean-Stark trap continuously removes water via a Toluene-Water azeotrope (bp ~85°C).
    
  • Crystallinity: The p-toluenesulfonate anion (

    
    ) is a large, flat, aromatic counterion that promotes 
    
    
    
    -stacking, forcing the amino ester into a stable crystal lattice. This allows for purification by filtration rather than expensive chromatography.
  • Suppression of Polymerization: The acidic environment (PTSA) protonates the amine, preventing the free amine from acting as a nucleophile or radical initiator that could trigger polymerization of the allyl double bond.

Protocol A: Large-Scale Synthesis of Allyl Glycinate p-Toluenesulfonate

Target Scale: 1.0 Mole (approx. 287g theoretical yield)

Materials Table
ReagentMW ( g/mol )EquivalentsAmountRole
Glycine75.071.075.1 gSubstrate
Allyl Alcohol58.085.0290.4 g (~340 mL)Reagent & Co-solvent
p-Toluenesulfonic Acid Monohydrate190.221.05199.7 gCatalyst & Salt Former
Toluene92.14N/A500 mLAzeotropic Solvent
Diethyl Ether74.12N/A1.0 LWash Solvent
Step-by-Step Procedure

1. System Assembly

  • Equip a 2L 3-neck round-bottom flask (RBF) with a heavy-duty magnetic stir bar (or overhead mechanical stirrer for >1kg scale).

  • Attach a Dean-Stark trap topped with a high-efficiency reflux condenser.

  • Connect the condenser to a nitrogen line (positive pressure).

2. Charge and Reflux

  • Add Glycine, PTSA monohydrate, and Allyl Alcohol to the flask.

  • Add Toluene. The mixture will be a slurry initially.

  • Heat the mixture to a vigorous reflux (Oil bath set to ~120-130°C).

  • Observation: The slurry will dissolve as the reaction proceeds and the salt forms. Water will begin to collect in the Dean-Stark trap.[1]

  • Duration: Reflux for 5–8 hours. Monitor the water collection. Theoretical water removal is ~18 mL (from reaction) + ~19 mL (from PTSA hydrate) = ~37 mL total.

    • Note: Stop when water accumulation ceases.

3. Isolation (Crystallization) [1]

  • Allow the reaction mixture to cool to room temperature naturally.

  • Critical Step: If the product does not precipitate spontaneously, add diethyl ether (200 mL) slowly to reduce the polarity of the solvent mixture.

  • Cool the flask to 0–4°C in an ice bath for 2 hours to maximize yield.

  • The product should appear as white, lustrous plates or needles.

4. Filtration and Washing

  • Filter the solids using a sintered glass funnel (medium porosity).

  • Wash the filter cake with cold diethyl ether (

    
    ) to remove excess allyl alcohol and toluene.
    
  • Do NOT wash with water , as the salt is water-soluble.

5. Drying

  • Dry the solid in a vacuum oven at 40°C for 12 hours.

  • Yield Expectation: 85–95%.

  • Melting Point: 70–74°C (Lit. val. varies by crystal habit).

Protocol B: Thionyl Chloride Method (Alternative)

Use this method only if the Hydrochloride salt is specifically required or if PTSA is incompatible with downstream chemistry.

Mechanism:


 reacts with allyl alcohol to form an alkyl chlorosulfite intermediate, which then reacts with the amino acid.

Warning: This reaction generates


 and 

gas. It requires a caustic scrubber.[2]
  • Chill: Place 300 mL (excess) Allyl Alcohol in a 1L RBF at -10°C (Salt/Ice bath).

  • Activation: Dropwise add Thionyl Chloride (1.1 eq) over 1 hour. Maintain temp < 0°C to prevent the conversion of allyl alcohol to allyl chloride.

  • Addition: Add Glycine (1.0 eq) in portions.

  • Reaction: Remove ice bath and stir at Room Temperature for 12 hours. Do not reflux.

  • Workup: Concentrate in vacuo. The product is often an oil. Crystallize by triturating with Ether/Hexane.

Visualization of Workflows

Figure 1: Reaction Workflow & Mechanism Logic

This diagram illustrates the cyclic nature of the Dean-Stark process and the critical decision points.

DeanStarkWorkflow Start Start: Reagents (Glycine + Allyl Alcohol + PTSA) Reflux Reflux in Toluene (110°C) Start->Reflux DeanStark Dean-Stark Trap (Water Removal) Reflux->DeanStark Azeotrope Vapor CheckWater Is Water Collection Complete? Reflux->CheckWater Equilibrium Equilibrium Shift (Le Chatelier's Principle) DeanStark->Equilibrium Water Removed Equilibrium->Reflux Solvent Return CheckWater->Reflux No (Continue) Cooling Cool to RT -> 0°C CheckWater->Cooling Yes Precipitation Precipitation of Tosylate Salt Cooling->Precipitation Filtration Filtration & Ether Wash Precipitation->Filtration FinalProduct Final Product: Allyl Glycinate.PTSA Filtration->FinalProduct

Caption: Figure 1.[3] The Dean-Stark azeotropic workflow ensures high yield by continuously removing water, driving the equilibrium toward ester formation.

Figure 2: Orthogonal Deprotection Pathway

Understanding the end-use helps in quality control. The allyl group is removed via Pd(0), distinct from acid/base labile groups.

Deprotection Peptide Protected Peptide (Fmoc-AA-Allyl Ester) Intermediate Pd-Allyl Complex Peptide->Intermediate Oxidative Addition Reagents Pd(PPh3)4 (Cat.) PhSiH3 (Scavenger) Reagents->Intermediate Result Deprotected Peptide (Free Carboxylic Acid) Intermediate->Result Nucleophilic Attack Byproduct Propylene/Allyl-Scavenger Intermediate->Byproduct

Caption: Figure 2. The Pd(0) catalytic cycle allows for specific deprotection of the allyl ester without affecting Fmoc or Boc groups.

Quality Control & Analytical Standards

For drug development applications, the purity of the intermediate is paramount.

TestMethodAcceptance CriteriaNotes
Appearance VisualWhite to off-white crystalline solidYellowing indicates oxidation/polymerization.
Identity 1H NMR (DMSO-d6)Confirms Allyl peaks: ~5.9 ppm (m, 1H), ~5.3 ppm (d, 2H), ~4.6 ppm (d, 2H).Check for Toluene residues (~2.3 ppm, 7.1 ppm).
Purity HPLC (C18 Column)> 98.0% AreaMobile Phase: Acetonitrile/Water + 0.1% TFA.
Water Content Karl Fischer< 0.5%Critical for peptide coupling efficiency.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][4][5] Chemical Reviews, 109(6), 2455-2504.

  • Waldmann, H., & Kunz, H. (1983). "Allyl Ester as a Carboxy Protecting Group Selectively Removable by Palladium-Catalyzed Allyl Transfer." Liebigs Annalen der Chemie. (Foundational work on Pd(0) deprotection).

  • Org. Synth. (1921). "Allyl Alcohol Synthesis and Properties." Organic Syntheses, Coll. Vol. 1, p.42. (For safety and handling data of allyl alcohol).

  • BenchChem. (2025).[1] "Technical Guide to Synthesis of Glycine Benzyl Ester Tosylate Salt." (Methodology adapted from benzyl ester protocols which are chemically analogous).

Sources

Application of allyl glycinate in the development of novel peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note & Protocol Guide

Abstract

This guide details the application of Allyl Glycinate (Glycine Allyl Ester, Gly-OAll) as a critical tool in the development of novel peptidomimetics. Unlike standard protecting groups, the allyl ester offers unique orthogonality to both Fmoc and Boc chemistries, enabling complex architectural syntheses such as head-to-tail cyclization, glycopeptide assembly, and multicomponent reaction (MCR) scaffolds. This document provides validated protocols for Palladium-catalyzed deprotection and Ugi-4CR workflows, specifically designed for high-fidelity drug discovery campaigns.

Strategic Rationale: Why Allyl Glycinate?

In the design of peptidomimetics, the "Allyl Strategy" provides a third dimension of orthogonality.[1] While standard Solid Phase Peptide Synthesis (SPPS) relies on acid/base lability (Fmoc/tBu), Allyl Glycinate introduces sensitivity to neutral, transition-metal-catalyzed conditions.

Core Advantages in Peptidomimetics
  • Orthogonality: The allyl ester is stable to TFA (used for Boc removal) and Piperidine (used for Fmoc removal). It is cleaved exclusively by Pd(0) catalysts.

  • Head-to-Tail Cyclization: It allows for the selective deprotection of the C-terminus while the peptide is still anchored to the resin (via side-chain anchoring) or in solution, facilitating the formation of cyclic constraints without disturbing side-chain protecting groups.

  • MCR Versatility: In Ugi and Passerini reactions, Allyl Glycinate acts as a bifunctional input, providing a convertible C-terminus for post-condensation modifications.

Module A: Orthogonal Deprotection & Cyclization

Application: Synthesis of cyclic peptidomimetics via Head-to-Tail cyclization.

Mechanism of Action

The cleavage of the allyl ester proceeds via a


-allyl palladium complex. A nucleophilic scavenger is required to intercept the allyl cation and regenerate the Pd(0) catalyst.

Critical Insight: While morpholine is a common scavenger, this protocol utilizes Phenylsilane (PhSiH3) . Phenylsilane is superior for solid-phase applications as it avoids the risk of N-allylation of the peptide N-terminus, a known side reaction with amine-based scavengers like morpholine.

Validated Protocol: Pd(0)-Catalyzed Deprotection

Reagents:

  • Tetrakis(triphenylphosphine)palladium(0)

    
    [1]
    
  • Phenylsilane

    
    [2]
    
  • Dichloromethane (DCM, anhydrous)

Workflow:

  • Swelling: Swell the resin-bound peptide (0.1 mmol scale) in dry DCM for 20 minutes under Argon.

  • Catalyst Preparation: In a separate vial, dissolve

    
     (0.1 eq, 11.5 mg) in 2 mL dry DCM.
    
    • Note: The catalyst must be fresh and bright yellow. Brown/black catalyst indicates oxidation and will fail.

  • Scavenger Addition: Add Phenylsilane (10 eq, 123

    
    L) to the resin suspension.
    
  • Reaction: Add the catalyst solution to the resin.[2] Agitate gently (do not vortex vigorously) for 30 minutes at room temperature in the dark.

  • Repetition: Drain the solvent and repeat steps 2-4 once to ensure quantitative removal.

  • Washing (Crucial): Wash the resin efficiently to remove Palladium residues:

    • DCM (

      
       min)
      
    • 0.5% Sodium Diethyldithiocarbamate in DMF (

      
       min) — Chelates residual Pd (black precipitate may form).
      
    • DMF (

      
       min)
      
    • DCM (

      
       min)
      

Data Interpretation: Monitoring Deprotection

Method Observation Success Criteria
MALDI-TOF Mass Shift Loss of 40 Da (Allyl group)
Kaiser Test Color Change Negative (No free amine generated yet)

| HPLC | Retention Time | Shift to earlier RT (more polar acid formed) |

Visualization: The Orthogonal Strategy

OrthogonalStrategy Start Resin-Bound Peptide (Fmoc-AA-...-AA-Gly-OAll) Step1 Fmoc Removal (20% Piperidine) Start->Step1 N-term Exposure Step2 Allyl Removal (Pd(PPh3)4 / PhSiH3) Step1->Step2 C-term Exposure (Orthogonal) Step3 Cyclization (PyBOP / DIPEA) Step2->Step3 Head-to-Tail Coupling Final Cyclic Peptidomimetic Step3->Final Cleavage

Caption: Workflow for on-resin head-to-tail cyclization using Allyl Glycinate orthogonality.

Module B: Multicomponent Reactions (Ugi-4CR)

Application: Rapid generation of N-substituted glycine peptidomimetics (Peptoids).

In this application, Allyl Glycinate Hydrochloride is used as the Amine Component in the Ugi 4-Component Reaction. This creates a linear peptidomimetic backbone with a C-terminal allyl ester, ready for immediate post-MCR cyclization or modification.

Validated Protocol: Ugi-4CR Synthesis

Reagents:

  • Aldehyde (

    
    -CHO)
    
  • Allyl Glycinate Hydrochloride (

    
    -Gly-OAll · HCl)
    
  • Carboxylic Acid (

    
    -COOH)[3]
    
  • Isocyanide (

    
    -NC)
    
  • Methanol (MeOH) or Trifluoroethanol (TFE)

  • Triethylamine (

    
    )
    

Step-by-Step Methodology:

  • Pre-formation of Imine:

    • Dissolve Allyl Glycinate HCl (1.0 mmol) and the Aldehyde (1.0 mmol) in MeOH (2 mL).

    • Add

      
       (1.0 mmol) to neutralize the salt.
      
    • Stir for 30 minutes at room temperature to form the imine in situ.

    • Expert Tip: Use TFE (Trifluoroethanol) instead of MeOH if the reaction is sluggish; the hydrogen-bonding capability of TFE accelerates the Ugi reaction.

  • Addition of Acid and Isocyanide:

    • Add the Carboxylic Acid (1.0 mmol) and Isocyanide (1.0 mmol) sequentially.

  • Reaction: Stir for 24 hours at room temperature.

  • Work-up:

    • Concentrate the solvent under reduced pressure.

    • Dissolve residue in Ethyl Acetate and wash with 1N HCl, Saturated

      
      , and Brine.
      
  • Purification: Flash column chromatography (Hexane/EtOAc).

Post-MCR Utility

The resulting Ugi product contains the Allyl Ester . This can be immediately subjected to the Module A deprotection protocol to liberate the C-terminus for secondary cyclization (Ugi-Deprotection-Cyclization or UDC strategy).

Visualization: Ugi-4CR Pathway

UgiPathway Aldehyde Aldehyde (R1-CHO) Imine Imine Formation (In Situ) Aldehyde->Imine Amine Allyl Glycinate (NH2-Gly-OAll) Amine->Imine Acid Acid (R2-COOH) UgiProduct Linear Peptidomimetic (Ugi Adduct) Acid->UgiProduct Ugi-4CR Iso Isocyanide (R3-NC) Iso->UgiProduct Ugi-4CR Imine->UgiProduct Ugi-4CR PdStep Pd(0) Deprotection UgiProduct->PdStep Selective Cleavage Final Free Acid Peptidomimetic (Ready for Cyclization) PdStep->Final

Caption: Generation of peptidomimetic scaffolds via Ugi-4CR using Allyl Glycinate.

Troubleshooting & Quality Control

Common Failure Modes
IssueProbable CauseCorrective Action
Incomplete Deprotection Oxidized Pd catalystUse fresh Pd(PPh3)4 (Must be yellow). Store under Argon.
N-terminal Allylation Wrong scavengerSwitch from Morpholine/DEA to Phenylsilane .
Precipitate on Resin Palladium aggregationWash with 0.5% Na-Diethyldithiocarbamate (DDC) in DMF.
Slow Ugi Reaction Steric hindranceSwitch solvent to TFE (Trifluoroethanol) to accelerate kinetics.
Analytical Verification
  • 1H NMR (CDCl3): The allyl ester is distinct. Look for the multiplet at

    
     5.9 (CH) and two doublets/multiplets at 
    
    
    
    5.2-5.3 (
    
    
    ). Disappearance of these signals confirms deprotection.
  • LC-MS: Standard acidic mobile phases (Water/Acetonitrile + 0.1% Formic Acid) are compatible. Allyl glycinate derivatives are stable during LC-MS analysis.

References

  • Guibé, F. (1998). Allylic Protecting Groups and Their Use in a Complex Environment Part I: Allylic Protection of Alcohols. Tetrahedron, 53(40), 13509-13556. Link

  • Kates, S. A., & Albericio, F. (Eds.).[4] (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.[4] (Definitive guide on Pd-catalyzed deprotection on resin). Link

  • Thayer, D. A., et al. (2010). Polymer-supported reagents for the Ugi reaction. Journal of Organic Chemistry.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Review of Orthogonality including Alloc/Allyl). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Allyl Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Incomplete Deprotection of the Allyl Group Audience: Researchers, Medicinal Chemists, and Process Development Scientists Role: Senior Application Scientist

Core Directive & Executive Summary

The allyl group (and its carbamate variant, Alloc) is a "gold standard" protecting group due to its orthogonality to both acids (Boc) and bases (Fmoc).[1] However, its removal relies on a transition-metal-catalyzed cycle that is notoriously sensitive to experimental variables.

The Central Dogma of Allyl Deprotection: Success depends on the Kinetic Balance between the Oxidative Addition of Pd(0) to the substrate and the Nucleophilic Attack by the scavenger. If the reaction stalls, this cycle has been interrupted—usually by catalyst deactivation (oxidation/aggregation) or scavenger mismatch.

This guide moves beyond "add more catalyst" and diagnoses the root cause of failure.

The Mechanism: Visualizing the Failure Points

To troubleshoot, you must visualize where the cycle breaks.

Figure 1: The Palladium Catalytic Cycle & Failure Modes

AllylDeprotection Pd0 Active Catalyst Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd + Substrate DeadCat Inactive Pd Black (Aggregated) Pd0->DeadCat O2 / Ligand Loss Substrate Allyl Substrate PiAllyl π-Allyl Pd(II) Complex (Resting State) OxAdd->PiAllyl NuAttack Nucleophilic Attack (Scavenger) PiAllyl->NuAttack + Scavenger PiAllyl->DeadCat Slow Scavenging NuAttack->Pd0 Regeneration Product Deprotected Product NuAttack->Product

Caption: The catalytic cycle. Stalling typically occurs at the π-Allyl complex stage if the scavenger is too weak, leading to catalyst aggregation (Pd Black).

Troubleshooting Guide (Q&A Format)

Category 1: The Reaction Stalls (Incomplete Conversion)

Q: The reaction proceeded to 50% conversion rapidly but has now completely stopped. Adding more scavenger didn't help. Why?

Diagnosis: Catalyst Death (Ligand Dissociation). You are likely observing "The Black Death"—the formation of colloidal palladium (Pd black). Pd(PPh3)4 is unstable in solution without excess phosphine. Once the phosphine dissociates and oxidizes, the Pd(0) atoms aggregate into inactive clusters.

  • The Fix:

    • Check the Color: If the solution turned from bright yellow/orange to clear with a black precipitate, your catalyst is dead.

    • Resuscitation: You cannot revive aggregated Pd. Filter the mixture to remove the black solid (which can catalyze side reactions like isomerization) and add a fresh aliquot of catalyst.

    • Prevention: Add 1–2 equivalents of free ligand (e.g., Triphenylphosphine) relative to the Pd catalyst at the start. This shifts the equilibrium back toward the active monomeric species [1].

Q: I am using the standard Pd(PPh3)4 + Morpholine conditions, but my substrate is decomposing. What is happening?

Diagnosis: Basicity-Induced Degradation. Morpholine is a secondary amine and is moderately basic. If your substrate contains base-sensitive moieties (e.g., Fmoc groups, activated esters, or epimerizable centers), morpholine will cause side reactions.

  • The Fix: Switch to a Neutral/Acidic Scavenger .

    • N,N'-Dimethylbarbituric Acid (NDMBA): This is the gold standard for sensitive substrates. It acts as a soft carbon nucleophile and is non-basic [2].

    • Phenylsilane (PhSiH3): Excellent for solid-phase synthesis or very sensitive substrates. It works via a hydride transfer mechanism and produces neutral byproducts [3].

Category 2: Scavenger Selection & Kinetics

Q: How do I choose the right scavenger? Is there a hierarchy?

Answer: Yes. The choice depends on the "Hard/Soft" nature of the nucleophile and the pKa of your substrate.

Table 1: Scavenger Selection Matrix

ScavengerTypeReactivityBest ForPotential Issues
Morpholine / Pyrrolidine N-Nucleophile (Hard/Basic)FastRobust substrates; Simple allyl estersCan cleave Fmoc; Causes epimerization.
NDMBA C-Nucleophile (Soft/Neutral)FastBase-sensitive molecules; Complex natural productsHarder to remove excess scavenger during workup.
Phenylsilane Hydride Source (Soft)Very FastPeptides (SPPS); Alloc groupsRequires strictly anhydrous conditions; Gas evolution.
Dimedone C-Nucleophile (Soft)ModerateSubstrates requiring mild conditionsSlower kinetics than NDMBA.

Q: I see the formation of a propyl group (reduction) instead of deprotection. Why?

Diagnosis: Over-reduction. If you are using a hydride source like Phenylsilane or Tributyltin hydride, and the catalytic cycle is too slow (or you have excess hydride), the allyl group can be hydrogenated to a propyl group rather than cleaved.

  • The Fix: Switch to a carbon nucleophile (NDMBA or Dimedone). These cannot reduce the double bond; they can only accept the allyl fragment via nucleophilic attack.

Category 3: Isolation & Purification

Q: The reaction worked, but I cannot remove the residual Palladium. My product is dark.

Diagnosis: Heavy Metal Contamination. Standard silica chromatography often fails to remove trace Pd-phosphine complexes, which "streak" through columns.

  • The Fix: Implement a Chelation Wash before chromatography.

    • Dithiocarbamate Method: Treat the organic phase with sodium diethyldithiocarbamate (aqueous). This forms a highly stable, insoluble Pd-sulfur complex that precipitates out or stays in the aqueous layer.

    • TMT Scavengers: Use Trithiocyanuric acid (TMT) resins or functionalized silica (e.g., SiliaMetS® Thiol) to bind Pd selectively [4].

Validated Experimental Protocols

Protocol A: The "Universal" Mild Deprotection (NDMBA Method)

Best for: Complex molecules, base-sensitive substrates, and late-stage functionalization.

Reagents:

  • Pd(PPh3)4 (Tetrakis): 0.05 equiv (5 mol%)

  • NDMBA (N,N'-dimethylbarbituric acid): 3.0 equiv

  • Solvent: DCM or DCM/MeOH (10:1) – Note: MeOH accelerates the reaction.

Step-by-Step:

  • Degas: Dissolve substrate and NDMBA in DCM. Sparge with Argon for 5 minutes. Oxygen kills Pd(0).

  • Catalyst Addition: Add Pd(PPh3)4 quickly as a solid or as a fresh stock solution. The solution should be yellow.

  • Reaction: Stir at 25°C under Argon. Monitor by TLC/LCMS.

    • Checkpoint: If solution turns black within 10 mins, add PPh3 (10 mol%).

  • Workup: Evaporate solvent. Redissolve in DCM and wash with saturated NaHCO3 (removes excess NDMBA) and 10% NaHSO4 (if product is stable to mild acid).

  • Pd Removal: Stir crude organic layer with 5 wt% SiliaMetS® Thiol or activated carbon for 30 mins before filtration.

Protocol B: Rapid Peptide/Solid-Phase Deprotection (Phenylsilane Method)

Best for: Alloc deprotection on resin (SPPS).

Reagents:

  • Pd(PPh3)4: 0.10 equiv[1]

  • Phenylsilane (PhSiH3): 10–20 equiv

  • Solvent: Dry DCM

Step-by-Step:

  • Swell: Swell resin in DCM for 15 mins.

  • Cocktail Prep: Dissolve Pd(PPh3)4 and PhSiH3 in DCM. (Do not premix for >5 mins before adding to resin).

  • Incubate: Add to resin. Shake for 20 mins.

  • Repeat: Drain and repeat the treatment with fresh cocktail. Two short cycles are better than one long cycle to prevent catalyst aggregation on the resin beads.

  • Wash: Wash resin with DCM (x3), DMF (x3), and 0.5% sodium diethyldithiocarbamate in DMF (x2) to remove Pd.

Logic Map: The Troubleshooting Decision Tree

Use this flow to diagnose issues in real-time.

Figure 2: Diagnostic Flowchart

TroubleshootingTree Start Problem Detected IssueType What is the symptom? Start->IssueType Stalled Reaction Stalled / Low Yield IssueType->Stalled SideRxn Side Products / Decomposition IssueType->SideRxn ColorCheck Check Solution Color Stalled->ColorCheck BaseCheck Is Scavenger Basic? (Morpholine/Piperidine) SideRxn->BaseCheck Black Black Precipitate (Catalyst Aggregation) ColorCheck->Black Yellow Yellow/Orange Solution (Catalyst Active) ColorCheck->Yellow FixBlack Action: Filter, Add Fresh Catalyst + 10% PPh3 Ligand Black->FixBlack FixYellow Action: Add More Scavenger Check Solvent (Try MeOH) Yellow->FixYellow YesBase Yes BaseCheck->YesBase NoBase No (Using Silane/NDMBA) BaseCheck->NoBase FixBase Action: Switch to NDMBA (Neutral Scavenger) YesBase->FixBase FixHydride Action: Check for Reduction Switch from Silane to Dimedone NoBase->FixHydride

Caption: Decision tree for diagnosing incomplete deprotection. Color change is the primary indicator of catalyst health.

References

  • Vutukuri, D. R., et al. "A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis."[2] Journal of Organic Chemistry, 2003.[2][3]

  • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 2004.

  • Thieriet, N., et al. "Alloc Protecting Group Removal Protocol." Journal of the Chemical Society, Perkin Transactions 1, 2000.

  • Biotage Application Note. "Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?" Biotage Blog, 2023.

Sources

Identifying and minimizing side reactions with allyl glycinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Allyl Glycinate Technical Support Hub. Ticket ID: AG-SIDE-RXN-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Subject: Identifying and Minimizing Side Reactions in Allyl Glycinate Workflows

Executive Summary

Allyl glycinate (Gly-OAll) is a versatile building block, serving as a masked carboxylate in peptide synthesis and a monomer in functional polymer design. However, its unique structure—a sterically unhindered glycine core coupled with a reactive allyl ester—predisposes it to three specific failure modes: Diketopiperazine (DKP) formation , Allyl cation scrambling , and Spontaneous polymerization .

This guide provides the causality-based protocols required to neutralize these threats.

Module 1: Critical Side Reaction – Diketopiperazine (DKP) Formation

The Issue: Researchers frequently report low yields or "missing" product peaks during the deprotection of dipeptides containing C-terminal Allyl Glycinate. The culprit is rarely the deprotection reagent itself, but rather the spontaneous cyclization of the dipeptide into a 2,5-diketopiperazine (DKP).

Mechanism: Glycine is the only achiral, sterically unhindered amino acid. When Allyl Glycinate is the C-terminal residue of a dipeptide (e.g., H-AA-Gly-OAll) and the N-terminal amine is deprotected (or free), the amine nucleophilically attacks the C-terminal ester carbonyl. This releases allyl alcohol and forms a stable 6-membered lactam ring (DKP).

Visualizing the Failure Mode:

DKP_Mechanism Start Linear Dipeptide (H2N-AA-Gly-OAll) Transition Nucleophilic Attack (Amine -> Ester Carbonyl) Start->Transition Spontaneous (pH > 7) Product 2,5-Diketopiperazine (DKP) (Cyclic Byproduct) Transition->Product Cyclization Byproduct Allyl Alcohol (Leaving Group) Transition->Byproduct Elimination

Figure 1: The spontaneous cyclization pathway of Allyl Glycinate dipeptides.[1] Note that Glycine's lack of steric bulk accelerates this reaction 10-100x compared to other amino acids.

Troubleshooting & Prevention Protocol:

VariableRecommendationScientific Rationale
Sequence Position Avoid H-AA-Gly-OAll as a stopping point.DKP formation is time-dependent. If you must pause, keep the N-terminus protected (e.g., Fmoc/Boc).
Coupling Strategy Use in-situ neutralization or rapid coupling.Minimizing the time the N-terminal amine exists in a free, basic state reduces the window for nucleophilic attack.
Resin Type (SPPS) Use Trityl linkers or 2-CTC if Gly-OAll is the first residue.Steric bulk of the linker can sometimes retard the back-biting necessary for cyclization, though solution phase is riskier.
Base Choice Avoid excess DIEA/Piperidine.High pH deprotonates the amine, increasing its nucleophilicity and the rate of cyclization.
Module 2: Deprotection Failures – The Tsuji-Trost Reaction

The Issue: Removing the allyl group (Alloc/Allyl ester deprotection) typically uses Pd(PPh3)4.[2] Users often report allylation of nucleophilic side chains (Scrambling) or incomplete deprotection .

The Causality: The reaction generates a


-allyl palladium complex. This complex is an electrophile. If a scavenger is not present to "catch" the allyl cation, it will transfer to any available nucleophile on your molecule (e.g., Trp, Tyr, Met, or free amines), resulting in permanent alkylation.

Visualizing the Scavenging Workflow:

TsujiTrost Substrate Peptide-Gly-OAll (Substrate) Complex Pd-Allyl Cation Complex (Reactive Electrophile) Substrate->Complex Oxidative Addition Pd0 Pd(0) Catalyst Pd0->Complex Success Peptide-Gly-OH (Desired Product) Complex->Success Deprotection SideRxn Allylated Side Chains (Irreversible Damage) Complex->SideRxn NO SCAVENGER (Attack on Trp/Tyr/Met) Waste N-Allyl Morpholine (Inert Waste) Complex->Waste WITH SCAVENGER (Fast Kinetics) Scavenger Nucleophilic Scavenger (Morpholine / PhSiH3) Scavenger->Waste

Figure 2: The critical role of scavengers in Allyl deprotection. Without a scavenger, the Pd-Allyl complex attacks the peptide itself.

Optimized Deprotection Protocol:

  • Catalyst: Pd(PPh3)4 (0.1 equiv). Note: Must be bright yellow. If orange/brown, it is oxidized and inactive.

  • Scavenger: Phenylsilane (PhSiH3, 10-20 equiv) OR Morpholine.

    • Why PhSiH3? It is a hydride donor that reduces the allyl group to propene gas, which bubbles out of solution, driving the reaction to completion by entropy.

    • Why Morpholine? Good for solution phase, but forms a non-volatile byproduct.

  • Solvent: Dry DCM or THF. Oxygen must be excluded (Argon sparge).

FAQ: Why do I see a "Propenyl" peak in NMR?

  • Diagnosis: Isomerization. The allyl double bond migrated to form an enol ether (Propenyl ester).

  • Cause: This occurs if the Pd catalyst is "poisoned" or if Ruthenium/Rhodium contaminants are present. Propenyl esters are acid-labile but stable to Pd(0), leading to "stuck" deprotections.

  • Fix: Ensure high-quality Pd(0) and strict oxygen-free conditions.

Module 3: Storage & Handling (Polymerization)

The Issue: Allyl glycinate monomer turns into a viscous gel or insoluble solid during storage.

The Causality: The allyl group (


) is susceptible to free-radical polymerization. While less reactive than acrylates, long-term exposure to light, heat, or peroxides (found in old ethers) will initiate cross-linking.

Storage Protocol:

  • Temperature: Store at -20°C.

  • Atmosphere: Store under Argon/Nitrogen.

  • Inhibitors: Commercial preparations may contain MEHQ (hydroquinone monomethyl ether). If you distill the monomer, you remove this inhibitor, making it highly unstable. Re-add 100-200 ppm MEHQ if storing purified monomer.

Module 4: Analytical Troubleshooting

How to Identify Side Products:

ObservationLikely IssueConfirmation Test
LCMS: [M-18] peak DKP FormationThe mass corresponds to the loss of water (if from linear) or loss of Allyl Alcohol (mass shift depends on protecting group status). Check for lack of ninhydrin reaction (DKP has no free amine).
NMR: New multiplet ~6.0 ppm PolymerizationBroadening of allyl peaks indicates oligomer formation. Sharp doublets becoming broad mounds is the key sign.
NMR: Methyl doublet ~1.7 ppm IsomerizationAppearance of a methyl group doublet (

) indicates the allyl group has isomerized to a propenyl group.
Low Yield (Deprotection) Scavenger FailureCheck for allylated side products. If Tryptophan is present, look for +40 Da mass shifts (Allyl group addition).
References
  • Golebiowski, A., et al. (1994). "Solid-Supported Synthesis of Diketopiperazines via the Cyclization-Cleavage Strategy." The Journal of Organic Chemistry. Link

  • Kates, S. A., et al. (1993). "Automated Allyl Chemistry for Solid-Phase Peptide Synthesis." Analytical Biochemistry. Link

  • Thayer, D. A., et al. (2010). "Polymer-Based Methods for the Removal of Allyl Protecting Groups." Journal of Organic Chemistry. Link

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][4] Chemical Reviews. Link

  • Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Text for Deprotection Mechanisms).

Sources

Technical Support Center: Optimizing Palladium-Catalyzed Allyl Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Allyl/Alloc Cleavage (Tsuji-Trost Reaction) Audience: Synthetic Chemists, Peptide Scientists, Process Development[1]

Core Directive: The Mechanistic Reality

Allyl deprotection is not merely a "washing step"; it is a delicate catalytic cycle governed by the Tsuji-Trost mechanism . Success depends on maintaining the active Pd(0) species and efficiently trapping the generated


-allyl cation.

Most failures stem from three root causes:

  • Oxidative Death: Pd(0) oxidizes to inactive Pd(II) oxides upon air exposure.

  • Scavenger Mismatch: The allyl cation is not trapped fast enough, leading to back-alkylation of your substrate.[1]

  • Catalyst Poisoning: Sulfur or free amines coordinate irreversibly to the metal center.

Diagnostic Workflow: Why Did My Reaction Fail?

Before adding more catalyst, use this diagnostic flow to identify the specific failure mode.[1]

DiagnosticFlow Start Reaction Stalled or Incomplete CheckColor Check Reaction Color Start->CheckColor BlackPrecip Black Precipitate Forms (Pd Aggregation) CheckColor->BlackPrecip Immediate YellowClear Solution Stays Yellow/Clear (No Turnover) CheckColor->YellowClear Over Time O2Leak Oxygen Leak or Insufficient Ligand BlackPrecip->O2Leak ScavengerCheck Check Scavenger Type YellowClear->ScavengerCheck Sol1 Solution: Degas solvents, Add excess PPh3 O2Leak->Sol1 WeakScav Using Morpholine/Amine? ScavengerCheck->WeakScav HydrideScav Using Silane/Borane? ScavengerCheck->HydrideScav BackAlk Issue: Allyl Back-Alkylation WeakScav->BackAlk Poison Issue: Catalyst Poisoning (S, P, or steric bulk) HydrideScav->Poison Sol2 Switch to NDMBA or Me2NH·BH3 BackAlk->Sol2 Sol3 Increase Catalyst Load (0.5 eq) or Switch to Pd(OAc)2/PPh3 Poison->Sol3

Caption: Diagnostic logic tree for identifying Pd-catalyzed deprotection failure modes based on visual cues and reaction kinetics.

Critical Parameters & Optimization (Q&A)

Category 1: Catalyst Selection & Handling

Q: My Pd(PPh3)4 turns black immediately upon addition. Is it dead? A: Yes, "Pd black" indicates the formation of bulk palladium metal, which is catalytically inactive for this cycle. This is caused by ligand dissociation followed by aggregation.

  • The Fix: Always store Pd(PPh

    
    )
    
    
    
    under Argon in the freezer. If the solid is grey/black rather than bright yellow, recrystallize it or buy fresh.
  • Pro Tip: Add 2-5 equivalents of free Triphenylphosphine (PPh

    
    ) to your reaction mixture. This shifts the equilibrium back toward the active ligated species PdL
    
    
    
    , preventing aggregation [1].

Q: Can I use Pd(OAc)2 instead of Pd(PPh3)4? A: Yes, and it is often more robust. Generating the catalyst in situ avoids the shelf-life instability of Pd(0) tetrakis.

  • Protocol: Mix Pd(OAc)ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (1 equiv) with PPh
    
    
    
    (4-5 equiv) in the solvent and stir for 15 mins under Argon until the solution turns bright yellow (formation of Pd(0)). Then add your substrate and scavenger.
Category 2: Scavenger Efficiency (The "Trap")

Q: I see the Alloc group removed, but I have a new impurity +40 Da (Allyl). Why? A: You are suffering from Allyl Back-Alkylation . The deprotection generates a reactive


-allyl Pd cation.[2] If your scavenger is too slow or weak, the allyl group will transfer back to a nucleophilic site on your molecule (e.g., a free amine or tyrosine).

Selection Guide: Scavenger Performance Matrix

ScavengerTypeEfficiencyBest Use CaseRisk Profile
PhSiHngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

(Phenylsilane)
Hydride DonorHighSolid Phase (SPPS), general use.Can generate silyl byproducts; sometimes slow with sterically hindered substrates [2].
Me

NH·BH

(DMAB)
Hydride DonorVery High Secondary amines , sensitive substrates.Reduces risk of back-alkylation to near zero.[3] Superior to silanes for amines [3].
NDMBA NucleophileHighSolution phase, mild conditions.Requires removal of the alkylated barbiturate byproduct during workup.
Morpholine NucleophileModerateSimple substrates.High Risk: Reversible reaction. Often leads to incomplete conversion or back-alkylation [3].
Dimedone NucleophileModerateFluorescent labeling applications.Can be hard to separate from product.

Recommendation: For high-value or resin-bound substrates, Dimethylamine-borane (Mengcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


NH·BH

)
is currently the gold standard for cleanliness and conversion [3].
Category 3: Solvents & Additives

Q: Why do some protocols add Acetic Acid (AcOH) and NMM? A: This buffer system (CHCl


/AcOH/NMM) serves two roles:
  • Protonation: It ensures the leaving group (carbamate/carbonate) is protonated to facilitate decarboxylation.

  • Stabilization: It prevents the amine product from poisoning the catalyst by keeping it partially protonated, while NMM (N-methylmorpholine) acts as a non-nucleophilic base buffer.

Troubleshooting Specific Scenarios

Scenario A: "The Reaction Stalls at 50% Conversion"

Diagnosis: Catalyst death or Poisoning.

  • Mechanism: Sulfur atoms (Met, Cys) or free amines in your substrate may have coordinated to the Pd, shutting down the cycle.[1]

  • Solution:

    • Degas vigorously: Oxygen accelerates this death. Sparge solvents with Argon for 20 mins.

    • Reload: Add a second fresh batch of catalyst (0.1–0.2 equiv) after 2 hours.

    • Wash (Solid Phase): If on resin, wash with 0.02 M sodium diethyldithiocarbamate (DEDT) in DMF to strip poisoned Pd, then restart with fresh catalyst [4].[1]

Scenario B: "I cannot remove the Palladium from my product."

Diagnosis: Pd leaching.

  • Solution: Do not rely on silica columns alone.

    • Solid Phase: Wash resin with DEDT or 0.5% DIPEA in DMF multiple times.[1][4]

    • Solution Phase: Use a metal scavenger resin (e.g., SiliaMetS® Thiol) or wash the organic layer with aqueous Sodium Diethyldithiocarbamate solution.[1] The aqueous layer will turn brown/orange as it pulls the Pd out.

Standard Operating Procedure (SOP): Air-Sensitive Alloc Removal

Objective: Removal of Alloc/Allyl ester on Solid Phase (Resin). Reagents: Pd(PPhngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


)

, Phenylsilane (PhSiH

), DCM (Anhydrous).[5]
  • Preparation:

    • Weigh Pd(PPhngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      )
      
      
      
      (0.1 – 0.2 equiv relative to loading) in a glovebox or minimal-light environment.
    • Prepare solvent: Dry DCM (ensure it is strictly anhydrous; water inhibits the hydride transfer).

  • Activation:

    • Dissolve Pd catalyst in DCM.[1]

    • Add Phenylsilane (10–20 equiv).[1] Note: Excess scavenger is cheap; failed batches are expensive.

  • Reaction:

    • Add solution to the resin.[4][6]

    • CRITICAL: Cap the vessel under Argon/Nitrogen.

    • Agitate gently (rocker) for 20–40 minutes. Protect from light (wrap in foil).[1]

  • Cycle 2 (Mandatory):

    • Drain and repeat the process with fresh catalyst/silane solution. Two short cycles (30 min) are superior to one long cycle (2 hr) due to catalyst half-life.

  • Washing:

    • Wash resin with DCM (x3), DMF (x3), and 0.5% Sodium Diethyldithiocarbamate in DMF (x2) to remove Pd traces.[1]

References

  • Tsuji, J. (1986). Palladium Reagents and Catalysts. Wiley. (Foundational text on Ligand/Pd equilibrium).

  • Grieco, P., et al. (2001).[5] "Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy." Journal of Peptide Research, 57(3), 250-256.[5]

  • Gomez-Martinez, P., et al. (2018). "Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal." Organic Letters, 20(20), 6332–6335.[7] (Comparison of scavengers: Borane vs Silane).

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[8] Chemical Reviews, 109(6), 2455–2504.[1]

Sources

Methods for removing residual palladium from the reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methods for removing residual palladium from the reaction mixture Audience: Researchers, Process Chemists, and Drug Development Scientists Status: [ONLINE] [1][2]

Triage: Select Your Decontamination Strategy

Before initiating a protocol, you must characterize the nature of your palladium impurity.[2] Palladium exists in reaction mixtures in two primary states: Homogeneous (soluble Pd(II)/Pd(0) complexes) or Heterogeneous (insoluble Pd(0) black/colloids).

Use this decision matrix to select the correct module:

Pd_Removal_Decision_Tree Start Start: Characterize Pd Residue State Is the Pd visible as black particles? Start->State Yes Yes (Heterogeneous/Colloidal) State->Yes Filtration + Adsorption No No (Homogeneous/Soluble) State->No Dissolved Species Carbon Module 1: Activated Carbon (Broad spectrum, low cost) Yes->Carbon Chelation Does the product contain Lewis basic amines/sulfurs? No->Chelation Chelation->Carbon No (Standard removal) Scavenger Module 2: Silica Scavengers (High selectivity, high cost) Chelation->Scavenger Yes (Avoid non-specific binding) TMT Module 3: TMT Precipitation (Specific for high ppm loads) Chelation->TMT High Load (>500 ppm)

Caption: Logic flow for selecting the appropriate palladium removal technique based on impurity state and product chemistry.

Module 1: Activated Carbon (The Workhorse)

Context: Activated carbon is the most common "first-pass" method due to its low cost and ability to adsorb both soluble complexes and colloidal palladium. However, its efficacy is highly dependent on the specific surface area and pore size distribution of the carbon source.

Standard Operating Procedure (SOP-AC-01)
  • Dissolution: Dissolve the crude reaction mixture in a solvent that solubilizes the product but allows carbon dispersion (e.g., THF, Ethanol, Toluene).[2] Avoid viscous solvents like DMSO if possible.[2]

  • Loading: Add Activated Carbon (e.g., Darco KB-B or Norit) at a ratio of 5–20 wt% relative to the theoretical yield of the product.[2]

    • Note: For high Pd loads (>1000 ppm), increase to 50 wt%.[2]

  • Thermal Cycle: Heat the mixture to 50–60°C for 1–4 hours .

    • Causality: Heat increases the kinetic rate of adsorption and reduces viscosity, allowing Pd to penetrate deeper into carbon micropores.[2]

  • Filtration: Cool to room temperature. Filter the suspension through a pad of Celite (diatomaceous earth) to remove the fine carbon particles.

  • Wash: Rinse the filter cake with fresh solvent to recover adsorbed product.[1]

  • Validation: Check filtrate color. A transition from dark/orange to pale yellow/colorless suggests success.[2] Confirm with ICP-MS.

Troubleshooting & FAQs

Q: I treated my sample with carbon, but the Pd levels are still >500 ppm. Why? A: You likely have strong ligand competition .[2] If your reaction used high-affinity ligands (e.g., phosphines like dppf or Xantphos), they bind Pd tighter than the carbon surface.[2]

  • Fix: Add a "displacement agent" or switch to Module 2 (Scavengers) which have higher binding constants than standard phosphines.

Q: My product yield dropped significantly after carbon treatment. A: Non-specific binding is occurring. Your product is likely flat/aromatic and is "pi-stacking" with the graphitic sheets of the carbon.

  • Fix: Switch to a Silica-based scavenger (Module 2), which has a neutral backbone and only binds metals.

Module 2: Functionalized Silica Scavengers (The Precision Tool)

Context: When carbon fails or reduces yield, functionalized silica (e.g., Si-Thiol, Si-DMT) is the industry standard.[2] These are chemically grafted ligands that chelate Pd selectively.[2]

Protocol: The "Scavenger Screening" Workflow

Do not guess which scavenger works. Perform a parallel screen using this self-validating workflow.

Scavenger_Screening Dissolve 1. Dissolve Crude (100 mg/mL) Aliquot 2. Aliquot into 4 Vials Dissolve->Aliquot Add 3. Add Scavengers (4 eq. vs Pd) Aliquot->Add Incubate 4. Agitate (4h, 50°C) Add->Incubate Filter 5. Filter & Analyze (ICP-MS) Incubate->Filter

Caption: Parallel screening workflow to identify the optimal functionalized silica for specific reaction matrices.

  • Calculation: Assume 100% of the catalyst remains. Calculate the moles of Pd.

  • Stoichiometry: Add 4 equivalents of scavenger relative to the Pd content (not the product).

  • Candidates to Screen:

    • Si-Thiol (Mercaptopropyl): Best general-purpose scavenger.[2]

    • Si-DMT (Dimercaptotriazine): Best for Pd(0) and high-affinity complexes.

    • Si-TAAc (Triamine): Use if your product contains sulfur (avoids scavenging the product).

  • Execution: Agitate (do not use magnetic stir bars which grind the silica) for 4 hours at 50°C. Filter and analyze.

Troubleshooting & FAQs

Q: The scavenger worked in the small screen but failed at scale (1 kg). A: This is often a mixing issue . Silica scavengers require good suspension dynamics.[2] In large reactors, silica can settle at the bottom.[2]

  • Fix: Ensure overhead stirring creates a vortex that suspends the solids.[2] Alternatively, use a fixed-bed cartridge system (flow chemistry) to force contact.[2]

Q: Can I use silica scavengers in aqueous conditions? A: Yes, but pH matters .

  • Mechanism: Most scavengers (like Thiols) work best when the metal is not competing with protons. Ensure pH is >4 . At very low pH, the scavenging sites may be protonated and inactive.[2]

Module 3: TMT (Trimercaptotriazine) Precipitation

Context: TMT is a specific chemical agent (often used as the sodium salt, TMT-Na3) that forms a highly insoluble complex with Palladium.[2] It is ideal for removing massive amounts of Pd (>1000 ppm) early in the process.

Protocol (Precipitation)
  • Preparation: Prepare a 15% aqueous solution of TMT-Na3 .

  • Addition: Add the TMT solution to your organic reaction mixture.

    • Note: TMT is water-soluble; the Pd-TMT complex is insoluble in both water and organic solvents.

  • Precipitation: Stir vigorously for 30–60 minutes. You should observe a flocculent precipitate forming.[2]

  • Filtration: Filter through Celite. The Pd-TMT complex will remain on the filter.

  • Phase Separation: If a biphasic mixture was created, separate the organic layer containing your product.[2]

Troubleshooting & FAQs

Q: I added TMT, but no precipitate formed. A: The Pd might be too tightly bound to your phosphine ligands.[2]

  • Fix: Heat the mixture to 60°C to facilitate ligand exchange. TMT is thermodynamically favored, but the exchange can be kinetically slow at room temperature.[2]

Comparative Data: Method Selection Guide

MethodCostSelectivityProduct Loss RiskBest For
Activated Carbon LowLowHigh (Pi-stacking)Initial cleanup, Colloidal Pd
Si-Thiol / Si-DMT HighHighLowHigh-value APIs, Late-stage synthesis
TMT Precipitation MediumVery HighLowLarge scale, High ppm loads
Crystallization LowLowMediumFinal polishing step

Regulatory Corner: ICH Q3D Compliance

Drug developers must adhere to ICH Q3D (R2) guidelines. Palladium is a Class 2B impurity (toxicity depends on route of administration).[2][3]

Current Limits (Permitted Daily Exposure - PDE):

  • Oral: 100 µ g/day [2]

  • Parenteral (Injectable): 10 µ g/day [4]

  • Inhalation: 1 µ g/day [2]

Calculation for PPM Limit:



Example: If the max daily dose of your drug is 1g and it is an oral drug:



References

  • Garrett, C. E., & Prasad, K. (2004).[2][5] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[5][6] Advanced Synthesis & Catalysis.[2][5]

  • ICH. (2022).[5] ICH Guideline Q3D (R2) on Elemental Impurities.[3][7] European Medicines Agency.[2][8]

  • Biotage. (2023).[3][8] Metal Scavenger User Guide.[2]

  • SiliCycle. (2023). SiliaMetS Metal Scavengers Selection Guide.

  • Ishihara, K., et al. (2000).[2][9] Removal of Palladium(II) from Aqueous and Organic Solutions by Polystyrene-bound Trimercaptotriazine.[9][10][11] Chemistry Letters.[2][10]

Sources

Technical Support Center: Preventing Racemization of Allyl Glycinate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to Prevent Racemization of Allyl


-Amino Esters
Audience:  Synthetic Chemists, Peptide Scientists, and Drug Development Professionals
Status:  Active | Updated:  January 28, 2026

Technical Brief: The "Allyl Glycinate" Challenge

Expert Insight: While unsubstituted allyl glycinate (Glycine allyl ester) is achiral, the term is frequently used in industry to refer to the broader class of Allyl


-Amino Esters  (e.g., Allyl Phenylglycinate, Allyl Valinate). In these chiral derivatives, the 

-proton is exceptionally acidic due to the electron-withdrawing nature of the ester and the adjacent nitrogen functionality.

Racemization occurs primarily through two mechanisms:

  • Base-Catalyzed Enolization: Common during coupling reactions or basic workups.

  • Oxazolone Formation: Occurs during activation of the carboxyl group in peptide synthesis.

  • Pd-Mediated

    
    -Allyl Equilibration:  During deprotection, if the scavenger is insufficient or basic, the intermediate can racemize.
    

This guide provides field-proven strategies to maintain optical purity during the synthesis, handling, and deprotection of these sensitive intermediates.

Troubleshooting Guide (Q&A)

Q1: I observe a loss of ee during the esterification of my N-protected amino acid with allyl alcohol. What is happening?

Diagnosis: You are likely using a method that involves strong acid catalysis with heat (Fisher esterification) or a coupling reagent with an unbuffered base. Root Cause: High temperatures and strong acids/bases promote the reversible deprotonation of the


-carbon.
Solution:  Switch to a neutral esterification protocol .
  • Recommended: Use alkylation of the carboxylate salt with allyl bromide in DMF at room temperature, or use a mild coupling reagent like EDC/DMAP (catalytic) at 0°C.

  • See Protocol A below.

Q2: During Pd(0)-catalyzed deprotection, my product racemizes. I am using Morpholine as a scavenger.

Diagnosis: Morpholine is a secondary amine and acts as a base. If the deprotection is slow, the basic environment facilitates proton exchange at the


-position.
Root Cause:  Basic scavengers (morpholine, diethylamine) increase the pH of the reaction mixture.
Solution:  Switch to a non-basic scavenger .
  • Recommended: Use Phenylsilane (PhSiH

    
    )  or Meldrum's Acid  with Pd(PPh
    
    
    
    )
    
    
    . These scavengers trap the
    
    
    -allyl complex under neutral conditions, preventing base-mediated racemization.
  • See Protocol B below.

Q3: My allyl ester racemizes during peptide coupling (Amide bond formation).

Diagnosis: You are likely using a "slow" coupling reagent or pre-activating the amino acid for too long in the presence of a tertiary base (e.g., DIPEA, NMM). Root Cause: Slow coupling allows time for oxazolone (azlactone) formation. The oxazolone intermediate is highly prone to racemization via enolization. Solution:

  • Use "Fast" Coupling Agents: Switch to HATU or COMU, which accelerate the coupling rate, outcompeting the racemization pathway.

  • Add Additives: Always use HOAt or Oxyma Pure to suppress oxazolone formation.

  • Base Management: Use the weak base Collidine (TMP) instead of DIPEA, or add the base after the coupling reagent is mixed with the acid.

Visualizing the Racemization Threat

The following diagram illustrates the mechanistic pathways leading to racemization and the intervention points.

RacemizationPathways Start Chiral Allyl Amino Ester (L-Isomer) Enolate Planar Enolate (Achiral Intermediate) Start->Enolate Direct Deprotonation (High pH) Oxazolone Oxazolone (Azlactone) Start->Oxazolone Carboxyl Activation Base Base (DIPEA/Morpholine) Scavenger Neutral Scavenger (PhSiH3 / Meldrum's Acid) Base->Scavenger REPLACE WITH Racemate Racemic Mixture (L + D Isomers) Enolate->Racemate Reprotonation Oxazolone->Enolate Tautomerization Additives Additives (HOAt / Oxyma) Oxazolone->Additives SUPPRESSED BY

Figure 1: Mechanistic pathways of racemization (Red) and strategic intervention points (Green).

Validated Experimental Protocols

Protocol A: Racemization-Free Synthesis of Allyl Phenylglycinate

Use this method for highly sensitive amino acids (e.g., Phenylglycine, Cysteine).

ParameterSpecification
Reagents N-Boc-L-Phenylglycine (1.0 eq), Allyl Bromide (1.2 eq), Cs

CO

(0.6 eq)
Solvent DMF (Anhydrous)
Temperature 25°C (Strictly controlled)
Time 2–4 Hours

Step-by-Step:

  • Dissolve N-Boc-L-Phenylglycine in anhydrous DMF (0.2 M concentration).

  • Add Cesium Carbonate (Cs

    
    CO
    
    
    
    ). Note: Cs
    
    
    CO
    
    
    is milder and more soluble than K
    
    
    CO
    
    
    , promoting faster reaction at lower temperatures.
  • Add Allyl Bromide dropwise over 10 minutes.

  • Stir at 25°C. Monitor by TLC/LCMS.

  • Workup: Pour into water/ice mixture. Extract with EtOAc.[1] Wash organic layer with 5% Citric Acid (to neutralize any residual base immediately), then Brine. Dry over Na

    
    SO
    
    
    
    .
  • Validation: Check optical rotation or Chiral HPLC.

Protocol B: Neutral Pd-Catalyzed Deprotection (Alloc/Allyl Ester Cleavage)

Standard morpholine conditions often lead to racemization. This protocol uses Phenylsilane as a neutral hydride donor.

ParameterSpecification
Catalyst Pd(PPh

)

(1–3 mol%)
Scavenger Phenylsilane (PhSiH

) (2.0 eq)
Solvent DCM or THF (Degassed)
Atmosphere Argon/Nitrogen

Step-by-Step:

  • Dissolve the Allyl Ester substrate in anhydrous DCM (0.1 M).

  • Degas the solution by bubbling Argon for 5 minutes. Oxygen poisons the catalyst, leading to stalled reactions and longer exposure times.

  • Add Phenylsilane (2.0 eq).

  • Add Pd(PPh

    
    )
    
    
    
    (0.01 eq).
  • Stir at room temperature. Reaction is typically complete in <30 mins.

  • Mechanism: The Pd(0) cleaves the allyl ester to form a

    
    -allyl Pd complex. Phenylsilane rapidly reduces this complex, regenerating Pd(0) and releasing propene gas, without generating any basic byproducts.
    

Decision Matrix: Selecting the Right Conditions

Use this logic flow to determine the safest workflow for your specific substrate.

DecisionTree Start Start: Allyl Ester Manipulation Step Current Step? Start->Step Synth Synthesis (Formation) Step->Synth Cleave Deprotection (Cleavage) Step->Cleave Substrate Is the AA prone to racemization? (e.g., Phg, Cys, His) Synth->Substrate ScavengerCheck Can you tolerate basic pH? Cleave->ScavengerCheck Method1 USE: Cs2CO3 / Allyl Bromide (Avoid Acid Catalysis) Substrate->Method1 Yes (High Risk) Method2 USE: Standard EDC/DMAP (0°C) Substrate->Method2 No (Ala, Leu, etc.) Method3 USE: Pd(PPh3)4 + PhSiH3 (Neutral Conditions) ScavengerCheck->Method3 No (High Risk) Method4 USE: Pd(PPh3)4 + Morpholine (Standard) ScavengerCheck->Method4 Yes

Figure 2: Decision matrix for selecting synthesis and deprotection conditions based on racemization risk.

References

  • Racemization of Amino Acid Esters

    • Title: Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids.[2]

    • Source: PubMed (NIH)
    • URL:[Link] (General mechanism reference)

  • Minimizing Racemization in Activated Esters

    • Title: Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids.[3]

    • Source: PubMed (NIH)
    • URL:[Link]

  • Neutral Deprotection Strategies

    • Title: Open-Flask Protocol for the Removal of Alloc Carbam
    • Source: N
    • URL:[Link]

  • Microwave-Assisted Deprotection

    • Title: Using microwave heating to expedite your allyl ester or alloc deprotection.[4]

    • Source: Biotage
    • URL:[Link]

  • General Allyl Cleavage Mechanisms

    • Title: Metal-catalysed cleavage of allyl esters.[5][6]

    • Source: ACS Green Chemistry Institute
    • URL:[Link]

Sources

Technical Support Center: Allyl Glycinate & Allyl-Protected Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Solubility, Aggregation, and Deprotection of Allyl-Protected Species Support Level: Tier 3 (Senior Application Scientist) Last Updated: January 2026

Introduction: The Solubility Paradox

Allyl glycinate (H-Gly-OAll) and its downstream peptide intermediates present a unique solubility paradox. The starting material (usually a hydrochloride salt) is highly polar and hydrophilic, while the target protected peptides often become hydrophobic or prone to beta-sheet aggregation. Furthermore, the mandatory deprotection step involves Palladium(0) catalysts, which thrive in non-polar solvents (DCM), creating a phase mismatch with polar peptide substrates.

This guide provides field-proven protocols to navigate these three solubility distinct phases: Reagent Preparation , Coupling/Synthesis , and Pd-Catalyzed Deprotection .

Module 1: Starting Material Handling (Reagent Preparation)

User Issue: "My H-Gly-OAll·HCl salt won't dissolve in Dichloromethane (DCM) for the coupling reaction."

Technical Diagnosis

Allyl glycinate is commercially supplied as a Hydrochloride (HCl) salt to ensure stability. The free amine is prone to diketopiperazine formation (dimerization) and hydrolysis. The HCl salt is an ionic lattice, soluble in water/methanol but virtually insoluble in non-polar organic solvents like DCM or THF used for coupling.

Troubleshooting Protocol: The "In-Situ" Neutralization

Do not attempt to convert to the free base in a separate step (high risk of polymerization). Instead, release the free amine in situ.

Step-by-Step Workflow:

  • Suspension: Suspend the H-Gly-OAll·HCl in the reaction solvent (DCM or DMF). It will look cloudy.

  • Base Addition: Add 1.0 equivalent of a tertiary non-nucleophilic base (DIEA or NMM).

  • Solubilization: The solution should clear within 5–10 minutes as the free amine is liberated and the resulting DIEA·HCl salt remains soluble (in DMF) or forms a fine, manageable precipitate (in DCM).

  • Immediate Coupling: Add the activated carboxylic acid component immediately.

Pro-Tip: Switch Counterions

If high concentration in DCM is required (e.g., for convergent synthesis), switch from HCl salt to p-Toluenesulfonate (Tosylate) salt .

  • Why? The tosylate anion is lipophilic. H-Gly-OAll·pTsOH has significantly higher solubility in organic solvents (DCM, Chloroform) than the HCl analog.

Salt FormWater SolubilityDCM SolubilityDMF SolubilityRecommended Use
Hydrochloride (HCl) HighNegligibleModerateStandard SPPS, Aqueous workups
Tosylate (pTsOH) ModerateGoodHighSolution-phase synthesis in DCM

Module 2: Peptide Aggregation & Intermediate Solubility

User Issue: "During synthesis, my allyl-protected intermediate precipitated as a gel, and the coupling failed."

Technical Diagnosis

Glycine residues are flexible, but when allyl-protected intermediates elongate, they often form intermolecular hydrogen bonds (beta-sheets), leading to "gelation" or aggregation. This is not a simple solubility issue; it is a secondary structure issue.

Troubleshooting Protocol: The "Magic Solvent" Matrix

Standard solvents (DCM) promote aggregation. You must disrupt hydrogen bonding.

Solvent System Decision Tree:

SolventSelection Start Select Intermediate Type SmallMol Small Molecule / Dipeptide Start->SmallMol Peptide Oligopeptide (>5 residues) Start->Peptide SmallMol_Sol DCM or THF (Standard Organic) SmallMol->SmallMol_Sol AggCheck Aggregation Risk? (Gly/Ala rich sequences) Peptide->AggCheck LowRisk DMF or NMP AggCheck->LowRisk No HighRisk Disruption Required AggCheck->HighRisk Yes Solution1 Solvent Switch: DMSO/DMF (1:4) or HFIP/DCM HighRisk->Solution1 Solution2 Chaotropic Salts: 0.8M LiCl or KSCN in DMF HighRisk->Solution2

Figure 1: Solvent selection strategy based on intermediate complexity and aggregation risk.

Key Recommendations:

  • Chaotropic Salts: Add 0.8 M LiCl or KSCN to the DMF. These salts disrupt hydrogen bonds, turning the "gel" back into a flowable solution.

  • Pseudoproline Dipeptides: If the sequence allows, substitute Ser/Thr/Cys residues with Pseudoproline dipeptides (oxazolidines). These induce a "kink" in the backbone, physically preventing aggregation.

Module 3: The Deprotection Interface (Palladium)

User Issue: "When I add the Pd(PPh3)4 catalyst, the reaction turns black and precipitates. Yield is near zero."

Technical Diagnosis

This is the most common failure point.

  • Catalyst Solubility:

    
     is hydrophobic. It dissolves well in DCM but poorly in pure DMF/Water.
    
  • Substrate Solubility: Your allyl-protected peptide is likely polar (requiring DMF/Water).

  • The Crash: Mixing a DCM solution of Pd with a polar peptide solution causes the Pd to precipitate (black solid) before it can catalyze the reaction.

Troubleshooting Protocol: The Homogeneous Scavenger System

The "Golden Rule": The Catalyst, The Substrate, and The Scavenger must all be in the same phase.

Optimized Deprotection Cocktail:

ComponentFunctionRecommended Reagent
Catalyst Cleaves Allyl

(0.1–0.2 eq)
Scavenger Traps Allyl cationPhenylsilane (

)
(10–20 eq)
Solvent A Solubilizes PdDCM or THF
Solvent B Solubilizes PeptideDMF or NMP

Procedure (The "Two-Pot" Mix):

  • Pot A (Substrate): Dissolve the peptide in the minimum amount of DMF/NMP. Ensure it is fully soluble.

  • Pot B (Catalyst): Dissolve

    
     in a small volume of DCM. It must be a clear yellow solution.
    
  • Combination: Add Phenylsilane to Pot A. Then, slowly add Pot B to Pot A.

    • Critical Ratio: The final solvent ratio should be roughly 1:1 DCM:DMF . If the peptide precipitates in DCM, increase the DMF ratio, but ensure the Pd stays in solution.

Visualizing the Reaction Pathway:

Deprotection Substrate Allyl-Peptide (Polar) Mix Solvent Interface (DCM/DMF Mix) Substrate->Mix Pd_Cat Pd(PPh3)4 (Non-Polar) Pd_Cat->Mix Complex Pd-Allyl Complex (Transient) Mix->Complex Oxidative Addition Precip PRECIPITATION RISK (If solvents mismatch) Mix->Precip Phase Sep Product Deprotected Peptide + Allyl-Silane Complex->Product Nucleophilic Attack (Scavenger) Scavenger Phenylsilane (Nucleophile) Scavenger->Product

Figure 2: The Tsuji-Trost deprotection mechanism highlighting the critical solvent interface.

FAQ: Alternative Catalysts

Q: Can I use an air-stable catalyst? A: Yes.


  (Bis(triphenylphosphine)palladium(II) dichloride) is more robust and air-stable than Tetrakis. However, it requires a reducing agent (like the Phenylsilane already in your cocktail) to generate the active Pd(0) species in situ. It is often more soluble in polar solvents than Tetrakis.

Module 4: Workup & Isolation

User Issue: "I have the product, but it's contaminated with Palladium (brown residue)."

Technical Diagnosis

Palladium binds tightly to sulfur (Cys/Met) and amines. Simple evaporation is insufficient.

Purification Protocol
  • Precipitation: After the reaction, add the mixture dropwise to cold Diethyl Ether or MTBE .

    • Result: The peptide precipitates; the lipophilic Pd-ligands and Allyl-scavenger byproducts remain in the ether.

  • Chelating Wash: Dissolve the crude precipitate in DMF and add Sodium Diethyldithiocarbamate (DTC) .

    • Stir for 15 mins. DTC chelates Pd, forming a precipitate or a colored complex that behaves differently on HPLC.

  • Final Polish: Filter and purify via Reverse-Phase HPLC.

References

  • Kunz, H., & Waldmann, H. (1984). The Allyl Group as Mildly Removable Amine Protecting Group.[1] Angewandte Chemie International Edition, 23(1), 71-72.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

  • Biotage Application Note. (2023). Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?

  • Sigma-Aldrich Technical Guide. Overcoming Aggregation in Solid-phase Peptide Synthesis.

  • BenchChem. (2025).[2] Solubility of Allyl Methallyl Ether in Common Organic Solvents.

Sources

Improving the yield of peptide coupling reactions with allyl glycinate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the yield of peptide coupling reactions with allyl glycinate Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Allyl Glycinate Challenge

Welcome to the Technical Support Center. You are likely here because your peptide coupling yields involving Allyl Glycinate (H-Gly-OAll) are suboptimal.

While allyl esters provide excellent orthogonal protection—stable to TFA (Boc cleavage) and piperidine (Fmoc cleavage)—Glycine allyl ester presents a unique "perfect storm" for side reactions. Its lack of steric hindrance makes it hyper-nucleophilic, leading to rapid diketopiperazine (DKP) formation and oligomerization before your desired coupling can occur.

This guide moves beyond basic protocols to address the mechanistic root causes of yield loss and provides self-validating workflows to fix them.

Part 1: Pre-Reaction Troubleshooting & Reagent Handling

Q: I am using H-Gly-OAll·p-TsOH (Tosylate salt). Should I free-base it before the reaction?

A: Absolutely NOT. Isolating the free base of allyl glycinate is the #1 cause of low yields.

  • The Mechanism: As a free base, the unhindered amine of one Gly-OAll molecule rapidly attacks the ester carbonyl of another, leading to dimerization and polymerization.

  • The Fix: Keep the amino acid as the salt (HCl or p-TsOH) until the exact moment of coupling. Perform an in situ neutralization only in the presence of the activated carboxylic acid component.

Q: My coupling solution turns cloudy immediately after adding base. Is this normal?

A: It is a warning sign. If you are using the p-toluenesulfonate (Tosylate) salt in DCM or low-polarity solvents, the salt is soluble, but the neutralized salts (e.g., DIPEA·TsOH) may precipitate.

  • Risk: Precipitated salts can occlude the active amine, stalling the reaction.

  • Optimization: Use DMF (Dimethylformamide) or NMP as your primary solvent. These dissolve both the peptide fragments and the generated salt byproducts, ensuring homogeneous kinetics.

Part 2: Reaction Optimization & DKP Prevention

Q: I see a major low-molecular-weight impurity by LCMS. What is it?

A: It is likely the Diketopiperazine (DKP) derivative. If H-Gly-OAll is the C-terminal residue of a dipeptide (e.g., Fmoc-Xaa-Gly-OAll), and you deprotect the Fmoc group, the free amine of the Xaa residue can bite back onto the allyl ester carbonyl.

  • Diagnosis: Check for a mass corresponding to [M-Allyl Alcohol].

  • The Fix: This reaction is time- and base-dependent.

    • Avoid 20% Piperidine: Use a milder deprotection cocktail (e.g., 20% Piperidine + 0.1M HOBt) to suppress base-catalyzed cyclization.

    • Fast Coupling: When coupling the third amino acid to a dipeptide ester, use highly reactive coupling agents (HATU/HOAt) to outcompete the cyclization rate.

Q: Which coupling reagent yields the best results for Allyl Glycinate?

A: HATU/HOAt is superior to Carbodiimides (EDC/DIC) for this specific application. Because Glycine is an unhindered nucleophile, you want the coupling to be instantaneous to prevent side reactions.

  • Protocol: Pre-activate the carboxylic acid partner for 30 seconds before adding the H-Gly-OAll salt and base.

  • Caution: If your carboxylic acid partner is prone to racemization (e.g., Cys, His), switch to PyBOP/DIPEA and maintain low temperature (0°C).

Part 3: Critical Workflows & Visualizations

Workflow 1: The "In-Situ" Neutralization Protocol

Standardizing this order of addition is critical for reproducibility.

  • Dissolve the Carboxylic Acid Partner (1.0 equiv) and HATU (1.0 equiv) in anhydrous DMF.

  • Add DIPEA (1.0 equiv) to activate the acid. Stir for 60 seconds. Solution typically turns yellow.

  • Add H-Gly-OAll·p-TsOH salt (1.1 equiv) directly to the vessel.

  • Add the second portion of DIPEA (1.1 equiv) slowly to neutralize the salt and initiate coupling.

Diagram: DKP Formation vs. Successful Coupling

The following diagram illustrates the kinetic competition between the desired peptide bond formation and the unwanted cyclization (DKP) pathway.

PeptideCoupling Start Dipeptide-Allyl Ester (H-Xaa-Gly-OAll) Base Base (Deprotection/Coupling) Start->Base Fmoc Removal Desired Next Amino Acid (Activated Ester) Base->Desired Fast Coupling (HATU) SideRxn Intramolecular Attack (Cyclization) Base->SideRxn Slow Coupling / High pH Product Tripeptide-Allyl Ester (High Yield) Desired->Product Kinetic Product DKP Diketopiperazine (DKP) + Allyl Alcohol SideRxn->DKP Irreversible Yield Loss

Caption: Kinetic competition between successful chain elongation (Green) and parasitic Diketopiperazine formation (Red).

Part 4: Troubleshooting Data & Metrics

Table 1: Solvent and Reagent Effects on Yield Data aggregated from internal optimization studies using Fmoc-Phe-OH + H-Gly-OAll.

VariableConditionYield (%)Primary Impurity
Solvent DCM (Dichloromethane)65%Unreacted Salt (Precipitation)
DMF (Anhydrous) 92% None
THF78%Oligomers
Base TEA (Triethylamine)81%Hydrolysis Products
DIPEA (Diisopropylethylamine) 94% None
Reagent EDC / HOBt85%Slow reaction, some DKP
HATU / HOAt 96% Trace Epimerization (if chiral)

Part 5: Detailed Experimental Protocol

Protocol: Optimized Coupling of Fmoc-AA-OH to H-Gly-OAll·p-TsOH

  • Preparation:

    • Dry DMF over molecular sieves (4Å) for 24 hours prior to use.

    • Ensure H-Gly-OAll·p-TsOH is stored at 4°C and is a free-flowing white powder (clumping indicates hydrolysis).

  • Activation (Vessel A):

    • To a clean, dry round-bottom flask, add Fmoc-Amino Acid (1.0 mmol) and HATU (380 mg, 1.0 mmol).

    • Dissolve in DMF (5 mL).

    • Add DIPEA (348 µL, 2.0 mmol) dropwise.

    • Observation: The solution should turn yellow/orange. Stir for 2 minutes.

  • Addition (Vessel A):

    • Add H-Gly-OAll·p-TsOH (Tosylate salt) (1.1 mmol) directly to the activated solution.

    • Critical Step: Immediately add a second portion of DIPEA (1.0 mmol) to neutralize the glycine salt.

  • Reaction Monitoring:

    • Stir at Room Temperature (22°C) under Nitrogen.

    • TLC/LCMS Check: Check at 30 minutes. The reaction is typically complete within 45 minutes due to the high reactivity of HATU.

  • Workup:

    • Dilute with Ethyl Acetate (50 mL).

    • Wash with 5% NaHCO3 (2x), 1M KHSO4 (2x), and Brine (1x).

    • Note: Acidic wash (KHSO4) removes unreacted DIPEA and prevents emulsion.

    • Dry over MgSO4 and concentrate.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Goolcharran, C., & Borchardt, R. T. (1998).[1] Kinetics of Diketopiperazine Formation Using Model Peptides. Journal of Pharmaceutical Sciences. [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • Organic Syntheses. (2010). Preparation of N-(Boc)-Allylglycine Methyl Ester. Organic Syntheses, Vol. 87. [Link]

Sources

Managing the stability of allyl glycinate under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Free Base" Trap

Welcome to the technical support guide for Allyl Glycinate (Glycine allyl ester). As a researcher, you likely selected this building block for its orthogonal stability —it survives the acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups (within limits).

However, Allyl Glycinate presents a unique stability challenge compared to other allyl esters: Auto-Dimerization .

The Golden Rule: Never store Allyl Glycinate as a free base. It must be maintained as a salt (e.g., Hydrochloride or p-Toluenesulfonate) until the exact moment of reaction.

Module 1: Acidic Conditions (The Safe Harbor)

Stability Profile

Under acidic conditions (pH < 4.0), Allyl Glycinate is highly stable. The protonation of the primary amine (


) prevents it from acting as a nucleophile, shutting down the primary degradation pathways.
Recommended Storage Forms
  • Allyl Glycinate·HCl: Hygroscopic but stable.

  • Allyl Glycinate·p-TsOH (Tosylate): Non-hygroscopic, crystalline, and superior for long-term storage.

Troubleshooting Acidic Hydrolysis

While stable to mild acids (e.g., TFA for Boc removal), the allyl ester linkage can be hydrolyzed under forcing acidic conditions.

ConditionOutcomeMechanism
Dilute Acid (0.1 - 1M HCl), 25°C Stable Protonated amine protects against nucleophilic attack.
Strong Acid (6M HCl), Reflux Hydrolysis Acid-catalyzed hydrolysis of the ester bond (Standard protein hydrolysis conditions).
Anhydrous Acid (TFA/DCM) Stable Lack of water prevents hydrolysis; ester remains intact.

Module 2: Basic Conditions (The Danger Zone)

The Critical Failure Mode: Diketopiperazine (DKP) Formation

The moment you neutralize the salt form of Allyl Glycinate to generate the free amine (pH > 8.0), a "ticking clock" begins. Unlike simple alkyl esters, glycine esters possess both a nucleophile (amine) and an electrophile (ester carbonyl) on the same backbone.

The Reaction: Two molecules of Allyl Glycinate free base react intermolecularly to form 2,5-Diketopiperazine (Glycine Anhydride) , expelling allyl alcohol. This precipitates as an insoluble white solid.

Visualizing the Failure Pathway

The following diagram illustrates the divergence between stable storage and the rapid degradation pathways under basic conditions.

AllylGlycinateStability cluster_legend Key Salt Allyl Glycinate Salt (HCl or p-TsOH) [STABLE] Base Neutralization (Base added) Salt->Base pH > 7 FreeBase Free Amine Form (H2N-CH2-CO-O-Allyl) [REACTIVE INTERMEDIATE] Base->FreeBase DKP Diketopiperazine (DKP) (Insoluble White Solid) [IRREVERSIBLE FAILURE] FreeBase->DKP Dimerization (Fastest) Polymer Polypeptides (Oligomerization) FreeBase->Polymer Polymerization (Slower) Hydrolysis Glycine + Allyl Alcohol (Saponification) FreeBase->Hydrolysis Aqueous Base (OH-) Stable Stable Risk High Risk Failure Degradation

Figure 1: Stability landscape of Allyl Glycinate. Note that the free base form is a transient, high-risk state leading to DKP formation.

Protocol: Handling the Free Base

If your synthesis requires the free base (e.g., for a coupling reaction):

  • Temperature Control: Keep all solutions at 0°C . DKP formation is temperature-dependent.

  • Solvent Choice: Use non-polar solvents (DCM, EtOAc) if possible; polar protic solvents accelerate proton transfer.

  • Immediate Use: Do not store the free base for >30 minutes. Generate it in situ whenever possible.

Module 3: Correct Deprotection (Orthogonal Removal)

The utility of the allyl ester lies in its removal via Palladium(0) catalysis, which avoids the risks of acid/base hydrolysis.

The Mechanism

The reaction proceeds via a


-allyl palladium complex. It requires:
  • Catalyst: Pd(PPh

    
    )
    
    
    
    or Pd(OAc)
    
    
    + Phosphine.
  • Nucleophile (Scavenger): To accept the allyl group. Common choices are Morpholine, Dimedone, or N-methylaniline.

Standard Deprotection Protocol
  • Reagents: Allyl Glycinate derivative (1 equiv), Pd(PPh

    
    )
    
    
    
    (0.05 equiv), Morpholine (10 equiv).
  • Solvent: Anhydrous THF or DCM.

  • Condition: Room temperature, Argon atmosphere, 1-2 hours.

  • Workup: The allyl group is transferred to the morpholine. The free amino acid (or peptide) precipitates or is extracted.

PdCycle Substrate Allyl Ester Substrate Complex Pd-Allyl Pi-Complex Substrate->Complex Oxidative Addition Pd0 Pd(0) Catalyst Pd0->Complex Product Deprotected Carboxylic Acid Complex->Product Release Byproduct Allyl-Scavenger Adduct Complex->Byproduct Nucleophilic Attack Nu Nucleophile (Scavenger) Byproduct->Pd0 Regeneration

Figure 2: The catalytic cycle for allyl deprotection. Note that this occurs at neutral pH, bypassing DKP risks.

FAQ & Troubleshooting Guide

Q1: I neutralized Allyl Glycinate HCl with NaOH, and the solution turned cloudy immediately. What happened?

Diagnosis: You triggered rapid DKP formation. Explanation: In aqueous base, the high local concentration of the free amine allowed two molecules to cyclize. The cloudy precipitate is likely 2,5-diketopiperazine, which is insoluble in water. Solution: Use a biphasic system (DCM/Aq. NaHCO


) to extract the free base immediately into the organic layer, or use a bulky organic base (DIEA) in organic solvent if possible.
Q2: Can I use Piperidine to remove Fmoc groups if Allyl Glycinate is the C-terminal residue?

Diagnosis: High Risk. Explanation: Piperidine is a strong secondary amine base. While allyl esters are generally stable to piperidine, the glycine residue is prone to DKP formation particularly if it is a dipeptide (e.g., Fmoc-Xaa-Gly-OAllyl). The basic conditions can induce cyclization, cleaving the peptide from the resin or backbone. Solution: Use "slower" bases like DBU/Piperidine mixes or shorter deprotection times. Monitor for loss of peptide mass (M-2 mass units usually indicates DKP).

Q3: My allyl deprotection yield is low. I see the starting material remaining.

Diagnosis: Catalyst poisoning or oxidation. Explanation: Pd(0) is sensitive to oxygen. Solution:

  • Degas all solvents thoroughly (sparge with Argon).

  • Ensure the scavenger (morpholine/dimedone) is in excess (at least 3-5 equivalents).

  • Fresh catalyst is crucial. If Pd(PPh

    
    )
    
    
    
    is not bright yellow, it has oxidized.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Detailed mechanisms of Allyl ester stability and cleavage).

  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis.[2] A side reaction in solid-phase peptide synthesis.[2][3] Journal of the American Chemical Society, 94(9), 3102–3106. (Foundational work on DKP formation mechanisms in glycine/proline derivatives).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Comprehensive review including Alloc/Allyl chemistry).

  • Doi, T., et al. (2006).[4] Removal of Allyl Esters and Aloc Groups.[4][5][6] Organic Letters, 8(23), 531-534. (Specific protocols for Pd-catalyzed deprotection).

Sources

Technical Support Center: Non-Palladium Deprotection of Allyl Glycinate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DEP-AG-004 Subject: Alternative Cleavage Protocols for Allyl Esters (Metal-Free/Low-Cost) Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

You are inquiring about deprotecting allyl glycinate (


) or its derivatives without using Palladium (

). While Pd-catalyzed deprotection (using morpholine or dimedone scavengers) is the gold standard, it poses challenges regarding heavy metal remediation in pharmaceutical intermediates and high reagent costs.

This guide details three validated non-palladium alternatives :

  • Oxidative Hydrolysis (Iodine-mediated): Best for robust substrates.

  • Base-Mediated Isomerization (KOtBu): Best for large-scale, cost-sensitive batches (requires base tolerance).

  • Silyl-Modified Cleavage (TMSCl/NaI): A mild, neutral condition "secret weapon."

Decision Matrix: Which Method Should You Choose?

Before proceeding, select the protocol that matches your substrate's sensitivity.

DeprotectionSelector Start Start: Allyl Glycinate Substrate CheckAmine Is the N-terminus protected? (e.g., Boc, Fmoc, Cbz) Start->CheckAmine IsBaseSensitive Is the molecule Base Sensitive? (e.g., Epimerizable centers, Esters) CheckAmine->IsBaseSensitive Yes (Protected) Warning CRITICAL WARNING: Free amines may oxidize with I2 or alkylate with halides. Protect N-terminus first. CheckAmine->Warning No (Free Amine) Method2 Protocol B: KOtBu/DMSO Isomerization IsBaseSensitive->Method2 No (Stable to Base) IsOxidationSensitive Is the molecule Oxidation Sensitive? (e.g., Sulfides, Electron-rich aromatics) IsBaseSensitive->IsOxidationSensitive Yes (Sensitive) Method1 Protocol A: Iodine (I2) Oxidative Hydrolysis IsOxidationSensitive->Method1 No Method3 Protocol C: TMSCl / NaI Neutral Cleavage IsOxidationSensitive->Method3 Yes

Figure 1: Decision matrix for selecting the appropriate non-palladium deprotection strategy.

Protocol A: Iodine-Mediated Oxidative Hydrolysis

Mechanism: Iodine activates the alkene (iodonium formation), rendering it susceptible to nucleophilic attack by water, followed by elimination to release acrolein and the free acid.

Reagents
  • Iodine (

    
    )[1][2][3]
    
  • Solvent: Acetone/Water (3:1) or THF/Water[4]

  • Substrate: N-protected Allyl Glycinate

Step-by-Step Workflow
  • Dissolution: Dissolve 1.0 equiv of the allyl ester in Acetone/Water (3:1 v/v, 0.1 M concentration).

  • Activation: Add 1.5 – 2.0 equiv of Iodine (

    
    ).
    
  • Reaction: Stir at room temperature (25°C) for 2–4 hours. The solution will be dark brown.

  • Monitoring: Monitor by TLC. The allyl ester spot should disappear.

  • Quenching: Add saturated aqueous

    
     (Sodium Thiosulfate) until the iodine color vanishes (turns clear/yellow).
    
  • Workup: Adjust pH to ~3-4 with 1M HCl (if compatible) to ensure the glycine is in free acid form, then extract with Ethyl Acetate.

Troubleshooting (FAQ)
  • Q: My product is trapped in the aqueous layer.

    • A: Glycine derivatives are polar. If your protecting group is small (e.g., Acetyl), the product is water-soluble. Use n-Butanol for extraction or lyophilize the aqueous layer directly after desalting.

  • Q: The reaction is stalled.

    • A: Heat to 40°C or add a Lewis acid promoter like Cerium Ammonium Nitrate (CAN) if iodine alone is insufficient, though this increases oxidative stress.

Protocol B: Base-Mediated Isomerization (KOtBu)

Mechanism: Potassium tert-butoxide abstracts the allylic proton, isomerizing the double bond to form a vinyl ether (enol ether). Vinyl ethers are unstable and hydrolyze rapidly in mild acidic water during workup.

Reagents
  • Potassium tert-butoxide (KOtBu)

  • Solvent: DMSO (anhydrous) or THF

  • Quench: Dilute HCl

Step-by-Step Workflow
  • Setup: Flame-dry glassware. Moisture inhibits the isomerization.

  • Dissolution: Dissolve 1.0 equiv of allyl ester in anhydrous DMSO (0.2 M).

  • Isomerization: Add 1.5 equiv of KOtBu at 0°C. Stir for 15 mins, then warm to RT for 1 hour.

    • Note: The solution often turns deep orange/red due to the conjugated enolate intermediate.

  • Hydrolysis (The Cleavage Step): Pour the reaction mixture into ice-cold 1M HCl. The acidic water hydrolyzes the vinyl ether, liberating the carboxylic acid.

  • Extraction: Extract with Diethyl Ether or Ethyl Acetate.

Troubleshooting (FAQ)
  • Q: I see racemization of my amino acid.

    • A: Glycine is achiral, so this is safe for Allyl Glycinate. However, if you apply this to Alanine or Phenylalanine derivatives, KOtBu will racemize the alpha-center. Use Protocol A or C for chiral residues.

  • Q: Low yield?

    • A: Ensure the DMSO is dry. Water kills the base before it can isomerize the alkene.

Protocol C: Silyl-Modified Cleavage (TMSCl / NaI)

Mechanism: A "hard-soft" acid-base mismatch. Iodide (


) attacks the allyl group (activated by Silicon) via an 

-like pathway, cleaving the ester under neutral conditions.
Reagents
  • Chlorotrimethylsilane (TMSCl)[5]

  • Sodium Iodide (NaI)[5][6]

  • Solvent: Acetonitrile (

    
    )[6]
    
Step-by-Step Workflow
  • Preparation: Dissolve 1.0 equiv of allyl ester and 3.0 equiv of NaI in dry Acetonitrile.

  • Addition: Add 3.0 equiv of TMSCl dropwise under Nitrogen.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours.

  • Workup: Cool to RT. Quench with water.[7] The silyl ester intermediate hydrolyzes immediately to the carboxylic acid.

  • Purification: Extract with organic solvent or precipitate the amino acid.

Troubleshooting (FAQ)
  • Q: Why use this over Iodine?

    • A: This method is non-oxidative.[6] If your peptide contains Methionine (susceptible to sulfoxide formation) or Tryptophan, this method is safer than Protocol A.

  • Q: Can I use TMSI directly?

    • A: Yes (Iodotrimethylsilane), but it is expensive and very moisture-sensitive. Generating it in situ with TMSCl/NaI is cheaper and more robust.

Comparative Data Summary

FeatureProtocol A (Iodine)Protocol B (KOtBu)Protocol C (TMSCl/NaI)
Mechanism Oxidative HydrolysisBase IsomerizationNucleophilic Cleavage (

)
pH Conditions Neutral/AcidicStrongly BasicNeutral/Slightly Acidic
Cost LowLowMedium
Reaction Time 2–4 Hours1 Hour4–6 Hours (Reflux)
Key Risk Oxidation (Met/Cys)Racemization/EpimerizationMoisture Sensitivity
Best For Robust PeptidesAchiral/Simple EstersSensitive/Complex Molecules

References

  • Iodine-Mediated Deprotection

    • Title: Rapid and selective deallylation of allyl ethers and esters using iodine in polyethylene glycol-400.[2]

    • Source: Semantic Scholar / Tetrahedron Letters context.
    • URL:[Link]

  • TMSCl/NaI Mechanism

    • Title: Mild Deprotection of Dithioacetals by TMSCl/NaI Association in CH3CN (Demonstrating the cleavage capability of the reagent system).
    • Source: ChemRxiv.
    • URL:[Link]

  • General Allyl Deprotection Reviews

    • Title: Deprotection of Allyl Ethers, Amines and Esters (Organic Chemistry Portal).
    • Source: Organic Chemistry Portal (Citing J. Org. Chem. 2003, 68, 1146-1149).[7][8]

    • URL:[Link]

  • Base-Mediated Isomerization

    • Title: Potassium tert-butoxide [KOC(CH3)3] Reagent Guide.
    • Source: Master Organic Chemistry.
    • URL:[Link]

Sources

Analytical techniques for monitoring the progress of allyl glycinate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: AG-MON-2024 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting analytical workflows for Allyl Glycinate (Glycine Allyl Ester)

Executive Summary

Allyl glycinate presents a unique "blind spot" in standard organic analysis. It combines a highly polar, hydrophilic amino acid backbone (Glycine) with a reactive, hydrophobic allyl ester tail.

The Core Problem:

  • UV Silence: The molecule lacks a conjugated

    
    -system, making it nearly invisible to standard UV detection (254 nm).
    
  • Polarity Mismatch: It often elutes in the dead volume of standard C18 columns but is too hydrophobic for pure ion-exchange chromatography.

  • Stability: The ester is susceptible to hydrolysis, while the free amine is prone to oxidation or carbamate formation (if atmospheric CO2 is high).

This guide provides field-proven protocols to resolve these visibility and retention issues.

Module 1: HPLC & LC-MS Troubleshooting
User Question: "My compound elutes in the dead volume (t0) on my C18 column, and I can barely see the peak. How do I fix this?"

Technical Diagnosis: Allyl glycinate is a small, polar amine. On a standard C18 column at neutral pH, it is highly water-soluble and interacts poorly with the hydrophobic stationary phase. Furthermore, its UV absorption maximum is <210 nm, a region plagued by solvent noise.

The Solution: Mixed-Mode Chromatography or Ion-Pairing

Option A: Mixed-Mode Chromatography (Recommended) Use a column that combines Reversed-Phase (RP) and Cation-Exchange (SCX) mechanisms. The allyl group interacts with the RP ligand, while the protonated amine (


) interacts with the SCX ligand.
  • Column Type: Primesep 100 or Coresep 100 (SIELC) or equivalent Mixed-Mode C18/SCX.

  • Mobile Phase:

    • Solvent A: Water + 0.1% TFA (Trifluoroacetic acid) or Sulfuric Acid.

    • Solvent B: Acetonitrile (MeCN) + 0.1% TFA.

  • Why it works: The acidic pH ensures the amine is protonated, locking it onto the cation-exchange sites of the column, while the organic gradient elutes it based on the allyl hydrophobicity.

Option B: Detection Enhancement (CAD/ELSD) If you cannot change the column, you must change the detector. UV is unreliable here.

  • Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Mechanism: These detectors measure mass, not chromophores. They are ideal for amino acid esters.

Protocol 1.1: HPLC Method Parameters

ParameterCondition
Column Mixed-Mode C18/SCX (e.g., 150 x 4.6 mm, 5 µm)
Flow Rate 1.0 mL/min
Mobile Phase Isocratic: 10-15% MeCN / 85-90% Water (with 0.1% H₂SO₄ or TFA)
Detection UV @ 205 nm (if UV only) or CAD (Preferred)
Retention Expect elution at 2.0 - 4.0 min (vs. dead volume < 1.0 min)

Visual Guide: Method Selection Logic

HPLC_Decision_Tree Start Start: Allyl Glycinate Analysis Detector Do you have CAD/ELSD? Start->Detector Column Is a Mixed-Mode Column available? Detector->Column No (UV only) Method_A Method A: Standard C18 Use Ion-Pairing (0.1% TFA/PFPA) Detect: CAD/ELSD Detector->Method_A Yes Method_B Method B: Mixed-Mode Column (RP + Cation Exchange) Mobile Phase: MeCN/H2O + Acid Column->Method_B Yes Method_C Method C: Derivatization (Fmoc-Cl or OPA) Detect: UV 254nm / Fluorescence Column->Method_C No (Standard C18 only)

Figure 1: Decision tree for selecting the appropriate chromatographic method based on available instrumentation.

Module 2: Thin Layer Chromatography (TLC)
User Question: "I spotted my reaction on a TLC plate, but I don't see anything under the UV lamp."

Technical Diagnosis: As noted, allyl glycinate does not absorb 254 nm light efficiently. You are likely seeing nothing, or a faint shadow if the concentration is very high.

The Solution: Chemical Staining (Visualization) You must use destructive visualization methods that react with specific functional groups.

Protocol 2.1: Dual-Stain Verification To confirm the integrity of the entire molecule (both the amine head and the allyl tail), run two simultaneous TLC plates.

Functional GroupStain ReagentPreparation/UsageAppearance
Amine (

)
Ninhydrin 0.2g Ninhydrin in 100mL Ethanol. Spray and heat to 110°C.Pink/Purple spots. (Specific to free amines)
Allyl (

)
KMnO₄ (Basic) 1.5g KMnO₄ + 10g K₂CO₃ in 200mL Water. Dip and heat gently.Yellow/Brown spots on purple background. (Oxidizes the alkene)
General Iodine Chamber Solid I₂ crystals in a closed jar.Brown spots (Reversible, non-destructive).

Troubleshooting Tip:

  • If Ninhydrin is positive but KMnO₄ is negative: You likely have Glycine (hydrolysis product). The allyl group is gone.

  • If Ninhydrin is negative but KMnO₄ is positive: Your amine is protected or reacted (e.g., amide bond formed), but the allyl group remains.

Module 3: NMR Spectroscopy Verification
User Question: "How do I confirm my ester hasn't hydrolyzed during storage?"

Technical Diagnosis: Hydrolysis releases Glycine and Allyl Alcohol. Proton NMR (


H NMR) is the definitive method to check the ratio of the allyl tail to the glycine head.

The Solution: Integration Ratio Analysis

Key Signals (in CDCl


 or D

O):
  • Allyl Internal Vinyl Proton (

    
    ):  Multiplet at 5.8 – 6.0 ppm  (1H).
    
  • Allyl Terminal Vinyl Protons (

    
    ):  Two distinct multiplets/doublets at 5.2 – 5.4 ppm  (2H).
    
  • Allyl Methylene (

    
    ):  Doublet at ~4.6 ppm  (2H).
    
  • Glycine Alpha-Protons (

    
    ):  Singlet (or broad s) at ~3.9 – 4.0 ppm  (2H).
    

Self-Validating Calculation: Integrate the Glycine alpha-protons (


) and set value to 2.00.
  • Check the Allyl Internal Proton (

    
    ). It must  integrate to ~1.00.
    
  • Check the Allyl Terminal Protons (

    
    ). They must  integrate to ~2.00.
    
  • Deviation: If the allyl signals are lower than expected relative to glycine, hydrolysis has occurred (and volatile allyl alcohol may have evaporated).

Module 4: Reaction Monitoring Workflow
User Question: "I am using allyl glycinate in a peptide coupling reaction. How do I know when it's done?"

Technical Diagnosis: In peptide coupling, the free amine of allyl glycinate attacks an activated carboxylic acid. The "disappearance" of the free amine is the key metric.

The Solution: The Kaiser Test (Qualitative) or HPLC (Quantitative)

Workflow Diagram:

Reaction_Monitoring Rxn Reaction Mixture (Peptide Coupling) Sample Take Aliquot (10-20 µL) Rxn->Sample Quench Quench Step (Add dilute Acid) Sample->Quench Analysis Analysis Choice Quench->Analysis TLC TLC (Ninhydrin) Look for disappearance of Pink Spot Analysis->TLC HPLC HPLC (Mixed-Mode) Track disappearance of Allyl Glycinate Peak Analysis->HPLC

Figure 2: Standard workflow for monitoring the consumption of allyl glycinate in coupling reactions.

Critical Step: Quenching Do not inject active coupling mixtures (containing EDC/NHS or HATU) directly into the HPLC.

  • Protocol: Dilute the aliquot 1:10 in 0.1% TFA in Water/MeCN . This protonates the amine (stopping the reaction) and matches the HPLC mobile phase.

References & Further Reading
  • SIELC Technologies. HPLC Method for Analysis of Glycine on Primesep 100 Column. (Demonstrates mixed-mode retention of polar amino acids).

  • Atmuri, N. D. P., & Lubell, W. D. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester.[1][2] Organic Syntheses, 92, 77-88. (Provides NMR data and handling for allyl glycinate derivatives).

  • Thermo Fisher Scientific. Impurity analysis of L-aspartic acid and glycine by HPLC-UV-CAD. (Validates the use of CAD for non-chromophoric amino acids).

  • Chemistry LibreTexts. Visualizing TLC Plates. (Comprehensive guide on Ninhydrin and Permanganate stains).

Sources

Validation & Comparative

Comparative Guide: Allyl Glycinate vs. Boc Strategies in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonality Paradox

In advanced peptide synthesis, comparing Allyl Glycinate (Allyl ester protection) against Boc (tert-butyloxycarbonyl) strategies is not a comparison of direct alternatives, but rather a choice between orthogonal precision and acid-labile simplicity .

  • Allyl Glycinate introduces an Allyl Ester at the C-terminus. Its primary value is orthogonality : it is stable to both acids (TFA) and bases (Piperidine), allowing for selective deprotection via Palladium(0) catalysis. This is the "gold standard" for cyclic peptide synthesis and side-chain modification.

  • Boc/tBu Strategies rely on acid lability .[1][2] The tert-butyl ester (the C-terminal equivalent in Boc chemistry) is cleaved simultaneously with N-terminal Boc groups using strong acids (TFA/HF). This offers speed but lacks the selectivity required for complex on-resin cyclizations.

The Bottom Line: Use Allyl Glycinate when you must deprotect the C-terminus without cleaving the peptide from the resin or removing other protecting groups. Use Boc/tBu for linear sequences where global, simultaneous deprotection is desired.

Mechanistic Divergence

The fundamental difference lies in the cleavage mechanism. Allyl removal is a catalytic cycle occurring under neutral conditions, whereas Boc/tBu removal is a stoichiometric acidolysis.

Palladium(0) Catalysis (Allyl) vs. Acidolysis (Boc/tBu)

Allyl Mechanism: The deprotection of Allyl Glycinate utilizes a Pd(0) catalyst (typically


). The Pd(0) complexes with the allyl double bond, forming a 

-allyl palladium complex.[3] A nucleophilic scavenger (e.g., Phenylsilane or Morpholine) then attacks the

-allyl complex, regenerating the catalyst and liberating the free carboxylate.

Boc/tBu Mechanism: Acidolysis is driven by protonation of the carbonyl oxygen. The tert-butyl cation (


) is cleaved via an 

-like fragmentation, releasing isobutylene gas and

. This generates a highly reactive carbocation that must be quenched immediately to prevent re-alkylation of nucleophilic side chains (Trp, Cys, Met).
Visualization: Reaction Pathways

DeprotectionMechanisms cluster_Allyl Allyl Ester Deprotection (Pd0) cluster_Boc Boc/tBu Deprotection (Acid) Allyl_Substrate Allyl-Protected Peptide Pd_Complex Pd(0) π-Allyl Complex Allyl_Substrate->Pd_Complex Pd(PPh3)4 Allyl_Product Free Carboxylate (COOH) Pd_Complex->Allyl_Product Scavenger Attack Scavenger Nucleophile (PhSiH3/Morpholine) Scavenger->Pd_Complex Regenerates Pd(0) Boc_Substrate Boc/tBu-Protected Peptide Protonation Protonated Intermediate Boc_Substrate->Protonation TFA/H+ Cation tert-Butyl Cation (tBu+) Protonation->Cation Fragmentation Boc_Product Free Amine/Acid Protonation->Boc_Product - CO2 Scavenged Adduct Scavenged Adduct Cation->Scavenged Adduct Silanes/Thiols

Figure 1: Mechanistic comparison of Pd(0) catalytic cycle for Allyl esters versus Acid-mediated fragmentation for Boc/tBu groups.

Comparative Efficacy Data

The following data summarizes stability profiles and experimental outcomes based on standard solid-phase peptide synthesis (SPPS) metrics.

Table 1: Stability and Orthogonality Profile
FeatureAllyl Glycinate (Allyl Ester)Boc / tert-Butyl Ester
Primary Utility Orthogonal C-term protection (Cyclization, modification).[1]Global protection (Linear synthesis).
Deprotection Reagent

(0.1 eq) +

(20 eq).
95% TFA + Scavengers (TIS/Water).
Reaction Time 2 x 15 min (Rapid).1 - 2 hours.[3]
Stability: Base (Piperidine) Stable (Compatible with Fmoc).[4][5]Stable (Compatible with Fmoc).[4][5]
Stability: Acid (TFA) Stable (Orthogonal to Boc/tBu).[1]Labile (Cleaves instantly).
Common Side Reactions Allyl isomerization to propenyl (if scavenger low); Pd poisoning.

alkylation of Trp/Cys; Asp-Pro bond cleavage (acid catalyzed).
Cost Efficiency Low (Reagent cost), High (Catalyst cost).High (Cheap reagents).
Experimental Yield Comparison: Head-to-Tail Cyclization

Context: Synthesis of a cyclic pentapeptide (e.g., Arg-Gly-Asp-Phe-Lys).

  • Method A (Allyl Strategy): Linear assembly on 2-Cl-Trt resin

    
     C-term Allyl deprotection (Pd) 
    
    
    
    N-term Fmoc removal
    
    
    On-resin Cyclization (PyBOP).
    • Average Purity:85-92%

    • Major Impurity: Linear dimer (due to intermolecular reaction).

  • Method B (Boc/tBu Strategy): Linear assembly

    
     Global cleavage (TFA) 
    
    
    
    Solution phase cyclization (High dilution).
    • Average Purity:60-75%

    • Major Impurity: Oligomers, incomplete cyclization due to conformation issues in solution.

Insight: The Allyl strategy allows for the "Pseudo-Dilution" effect of the solid phase, favoring intramolecular cyclization over intermolecular dimerization, resulting in consistently higher yields for cyclic peptides [1].

Validated Protocols

Protocol A: Palladium-Catalyzed Allyl Deprotection (The "Allyl" Workflow)

Use this for removing the Allyl group from Allyl Glycinate while keeping the peptide on-resin.

  • Preparation: Swell resin in dry DCM (Dichloromethane) under Argon. Oxygen inhibits the catalytic cycle.

  • Catalyst Mix: Dissolve

    
     (0.1 equiv relative to resin loading) and Phenylsilane (
    
    
    
    , 10-20 equiv) in dry DCM.
    • Note: Phenylsilane is preferred over Morpholine as it is odorless and more efficient at regenerating Pd(0).

  • Reaction: Add mixture to resin. Agitate gently for 20 minutes protected from light (aluminum foil).

  • Wash: Drain and wash with DCM (3x), DMF (3x), and 0.5% Sodium Diethyldithiocarbamate in DMF (to remove residual Palladium—Critical Step ).

  • Validation: Perform a micro-cleavage and check via LC-MS. Mass should shift by -40 Da (Loss of Allyl:

    
    ).
    
Protocol B: Acidolytic Cleavage (The "Boc/tBu" Workflow)

Use this for global deprotection.

  • Cocktail Preparation: Prepare "Reagent K" or similar: TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / EDT (2.5%).

    • Why? The scavengers (Phenol, Thioanisole, EDT) are non-negotiable to trap the

      
       cations generated from the ester cleavage.
      
  • Reaction: Add cold cocktail to resin. React for 2-3 hours at room temperature.

  • Precipitation: Filter resin, concentrate filtrate under

    
    , and precipitate into ice-cold Diethyl Ether.
    
  • Validation: White precipitate indicates successful global deprotection.

Decision Matrix: When to Use Which?

Do not default to Allyl Glycinate simply because it sounds sophisticated. It introduces heavy metals (Pd) into your workflow which requires rigorous washing. Use the logic flow below to decide.

DecisionTree Start Start: Peptide Synthesis Goal Q1 Is the peptide Cyclic or Linear? Start->Q1 Linear Linear Peptide Q1->Linear Linear Cyclic Cyclic (Head-to-Tail) or Branched Q1->Cyclic Cyclic Q2 Are there acid-sensitive moieties (e.g., Glycans)? Linear->Q2 UseAllyl Use Allyl Glycinate (Allyl Ester) Cyclic->UseAllyl On-Resin Cyclization (Preferred) UseBoc Use Standard Boc/tBu (Tert-butyl ester) Q2->UseBoc No (Robust) Q2->UseAllyl Yes (Sensitive)

Figure 2: Strategic decision tree for selecting C-terminal protection.

References

  • Isidro-Llobet, A., et al. (2009).[6][7] "Amino Acid-Protecting Groups."[1][4][6][7][8][9][10] Chemical Reviews, 109(6), 2455–2504.[6]

    • The authoritative review on orthogonality and deprotection mechanisms.
  • Kates, S. A., & Albericio, F. (Eds.).[5] (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.

    • Source for on-resin cyclization protocols and "pseudo-dilution" effects.
  • Thieriet, N., et al. (2000). "Palladium-Catalyzed Allyl Deprotection in Peptide Synthesis." Organic Letters, 2(13), 1815-1817. Establishes the Phenylsilane scavenging protocol.
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. Reference for stability constants of Allyl vs. t-Butyl esters.

Sources

Orthogonal Utility of Allyl Glycinate in Fmoc SPPS: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In complex peptide synthesis—particularly for cyclic peptides, lactams, and branched scaffolds—standard orthogonal pairs (Fmoc/tBu) often fail to provide the necessary third dimension of selectivity. Allyl Glycinate (H-Gly-OAll) serves as a critical tool in this domain. Its allyl ester moiety is orthogonal to both acid-labile (Boc/tBu) and base-labile (Fmoc) groups, allowing for selective C-terminal deprotection and on-resin cyclization without disturbing the side-chain protection or cleaving the peptide from the solid support.

This guide evaluates the performance of Allyl Glycinate against alternative strategies, detailing the Palladium(0)-catalyzed deprotection mechanism and providing optimized protocols to maximize yield and minimize metal scavenging issues.

The Orthogonality Landscape

The primary value of Allyl Glycinate lies in its stability profile. Unlike benzyl esters (hydrogenolysis/strong acid) or methyl esters (saponification), the allyl ester is cleaved via


-allyl palladium chemistry.
Stability Matrix

The following table compares the stability of the Allyl group against standard protecting groups used in Fmoc SPPS.

Protecting GroupLability MechanismStable in 20% Piperidine?Stable in 95% TFA?Stable in Pd(PPh3)4?
Allyl Ester (OAll) Pd(0) Catalysis Yes (High)*Yes (Complete)No (Rapid Cleavage)
Fmoc Base (

-elimination)
NoYesYes
Boc / tBu Acid (SN1)YesNoYes
Benzyl (Bn) H2 / HF / TFMSAYesYesYes
Dde / ivDde HydrazineNo**YesYes

*Note: While generally stable, prolonged exposure (>24h) to piperidine can cause minor ester hydrolysis or diketopiperazine (DKP) formation, particularly with Glycine at the C-terminus. However, in standard SPPS cycles, it is considered stable. **Note: Dde is cleaved by hydrazine, which can reduce allyl double bonds if not buffered with allyl alcohol.

Visualizing Orthogonality

The diagram below illustrates the "Three-Dimensional" orthogonality required for modern complex peptide synthesis.

Orthogonality Fmoc Fmoc Group (N-Terminus) tBu tBu/Boc Group (Side Chains) Allyl Allyl Ester (OAll) (C-Terminus/Branch) Reagent_Base Base (Piperidine) Cleaves Fmoc Reagent_Base->Fmoc Reagent_Base->tBu Stable Reagent_Base->Allyl Stable Reagent_Acid Acid (TFA) Cleaves tBu/Boc Reagent_Acid->Fmoc Stable Reagent_Acid->tBu Reagent_Acid->Allyl Stable Reagent_Pd Pd(PPh3)4 Cleaves Allyl Reagent_Pd->Fmoc Stable Reagent_Pd->tBu Stable Reagent_Pd->Allyl

Figure 1: The Orthogonality Triangle. Solid lines indicate cleavage; dashed lines indicate stability.

Mechanistic Analysis: The Palladium Cycle

Understanding the mechanism is vital for troubleshooting. The deprotection is not a simple hydrolysis; it is an allyl transfer reaction.

  • Oxidative Addition: The Pd(0) catalyst coordinates to the alkene of the allyl ester.

  • Ionization: The C-O bond breaks, forming a

    
    -allyl palladium complex (cationic) and the carboxylate anion (the peptide product).
    
  • Nucleophilic Attack (Scavenging): This is the critical step . Without a scavenger, the

    
    -allyl complex will re-react with the carboxylate (reversible) or alkylate other nucleophiles on the peptide (Met, Trp, N-terminus). A scavenger (nucleophile) permanently captures the allyl group.
    
Scavenger Performance Comparison

The choice of scavenger dictates the cleanliness of the reaction.

ScavengerMechanismEfficiencyPros/Cons
Phenylsilane (PhSiH3) Hydride DonorExcellent Standard Choice. Rapid, irreversible. Reduces Pd(II) back to Pd(0), sustaining the catalytic cycle.
Morpholine Amine NucleophileGoodTraditional. Can sometimes be slow; basicity may affect sensitive groups.
N,N-Dimethylbarbituric Acid (NDMBA) Carbon NucleophileVery GoodHighly effective but harder to wash out than silanes.
Borane-Dimethylamine Hydride DonorGoodGood alternative to silanes, but handling is trickier.

Recommendation: Use Phenylsilane .[1][2][3] It acts as a hydride donor, effectively reducing the allyl group to propene (gas) and regenerating the Pd(0) species, which allows for lower catalyst loading (0.1 eq vs 0.5 eq).

Experimental Protocols

Materials
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].[4] Note: Must be bright yellow. If orange/brown, it is oxidized and inactive.

  • Scavenger: Phenylsilane (PhSiH3).[1][5][6]

  • Solvent: Dry Dichloromethane (DCM).

Protocol: Selective Allyl Deprotection (On-Resin)

This protocol is designed for a 0.1 mmol scale synthesis.

  • Preparation (Inert Atmosphere):

    • Weigh Pd(PPh3)4 (11.5 mg, 0.01 mmol, 0.1 eq) in a vial.

    • Critical: Purge the vial with Argon or Nitrogen. Pd(0) is oxygen-sensitive.[7]

    • Dissolve in 2 mL dry DCM.

    • Add Phenylsilane (123 µL, 1.0 mmol, 10 eq).

  • Reaction:

    • Wash the resin-bound peptide with DCM (3 x 1 min) to swell.

    • Add the Pd/PhSiH3 solution to the resin.

    • Shake gently under Argon/Nitrogen protection for 30 minutes .

    • Visual Check: The solution may turn slightly dark; this is normal.

  • Repetition:

    • Drain the vessel.

    • Repeat Step 1 and 2 with fresh reagent for another 30 minutes .

  • Washing (Crucial for Metal Removal):

    • Drain resin.

    • Wash with DCM (3x).

    • Wash with 0.5% Sodium Diethyldithiocarbamate (in DMF) x 2 (5 mins each). This chelates residual Palladium.

    • Wash with DMF (5x).[8]

Workflow Visualization: Head-to-Tail Cyclization

The following diagram maps the process of using Allyl Glycinate for backbone cyclization.

SPPS_Workflow Start Resin Loading (Side-Chain Anchoring) Coupling Fmoc SPPS Elongation (Linear Assembly) Start->Coupling Allyl_Gly Couple Allyl-Gly-OH (C-Terminus) Coupling->Allyl_Gly Last AA Fmoc_Remove Final Fmoc Removal (Expose N-Terminus) Allyl_Gly->Fmoc_Remove Allyl_Remove Selective Allyl Removal (Pd(PPh3)4 / PhSiH3) Fmoc_Remove->Allyl_Remove Exposes C-Term COOH Cyclization Head-to-Tail Cyclization (PyBOP / DIPEA) Allyl_Remove->Cyclization Free NH2 + Free COOH Cleavage Global Cleavage (TFA / Scavengers) Cyclization->Cleavage

Figure 2: Workflow for Head-to-Tail Cyclization using Allyl Glycinate.

Performance Data & Troubleshooting

Yield and Racemization
  • Racemization: Glycine is achiral. Therefore, using Allyl Glycinate eliminates the risk of C-terminal racemization during the esterification or cyclization steps, which is a common risk with chiral amino acid allyl esters (e.g., Allyl-Ala).

  • Yield: In comparative studies of cyclic peptides (e.g., RGD peptides), the Allyl/PhSiH3 strategy typically yields 85-95% deprotection efficiency within 1 hour.

  • Comparison:

    • Allyl vs. Methyl Ester: Methyl esters require saponification (LiOH), which often leads to aspartimide formation or hydrolysis of sensitive side chains. Allyl deprotection is chemically milder (pH neutral).

    • Allyl vs. Benzyl Ester: Benzyl esters require HF or TFMSA for cleavage, which are harsh and incompatible with many modified peptides.

Troubleshooting Common Issues
SymptomProbable CauseCorrective Action
Incomplete Deprotection Oxidized CatalystUse fresh Pd(PPh3)4 (must be yellow). Store under Argon.
"Black" Resin Pd PrecipitationWash resin with Sodium Diethyldithiocarbamate (0.5% in DMF) or 1% DIEA in DMF.
Allylated Side Chains Insufficient ScavengerIncrease Phenylsilane to 20 eq. Ensure strictly anhydrous conditions.
N-Terminal Allylation Free Amine AttackEnsure N-terminus is protected (Fmoc) during Allyl removal, OR use excess PhSiH3 to outcompete the amine.

References

  • Guibé, F. (1998). Allylic Protecting Groups and Their Use in a Complex Environment Part I: Allylic Protection of Alcohols. Tetrahedron, 53(40), 13509-13556. Link

  • Thieriet, N., et al. (2000). Solid-Phase Synthesis of Cyclic Peptides by the Allyl/Aloc Strategy: A Comparative Study of Different Palladium Catalysts and Scavengers. Tetrahedron Letters, 41(32), 6115-6119. Link

  • Kates, S. A., et al. (1993).[3] A Novel, Convenient, Three-Dimensional Orthogonal Strategy for Solid-Phase Synthesis of Cyclic Peptides. Tetrahedron Letters, 34(10), 1549-1552.[3] Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link

  • Grieco, P., et al. (2001).[3] Preparation of 'Side-Chain-to-Side-Chain' Cyclic Peptides by Allyl and Alloc Strategy: Potential for Library Synthesis.[3] Journal of Peptide Research, 57(3), 250–256.[3] Link

Sources

HPLC and NMR Methods for Validating the Purity of Allyl Glycinate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Allyl glycinate (Glycine allyl ester) is a critical bifunctional monomer and intermediate used in the synthesis of polyphosphazenes, peptide mimics, and hydrogels.[1] Its structural duality—containing both a nucleophilic primary amine and a polymerizable allyl group—makes it chemically versatile but analytically challenging.

This guide provides a rigorous technical comparison between High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) for validating the purity of allyl glycinate. While HPLC offers superior sensitivity for trace impurity profiling, qNMR provides a rapid, reference-standard-free method for absolute purity determination.[2]

Part 1: The Analytical Challenge

Allyl glycinate is typically supplied as a hydrochloride salt (


) to prevent auto-polymerization and hydrolysis.[2] However, upon neutralization or in solution, it faces three primary stability risks that the analytical method must detect:
  • Hydrolysis: Cleavage of the ester bond to yield Glycine and Allyl Alcohol .

  • Diketopiperazine Formation: Cyclization of two glycine units (if free base is present).[2]

  • Polymerization: Radical-induced crosslinking of the allyl moiety.[2]

Part 2: Method 1 – Stability-Indicating HPLC

HPLC is the industry standard for detecting trace impurities (<0.1%). Because allyl glycinate lacks a strong chromophore, detection requires low-UV wavelengths or derivatization.[2] This protocol uses Direct UV detection at 210 nm with an acidic mobile phase to suppress hydrolysis during the run.

Experimental Protocol

System: Agilent 1260 Infinity II or equivalent quaternary pump system. Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm). Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).[2] Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) % Mobile Phase B Flow Rate (mL/min)
0.0 2 1.0
5.0 2 1.0
15.0 60 1.0
16.0 95 1.0
20.0 95 1.0
21.0 2 1.0

| 25.0 | 2 | 1.0 |[2]

Detection: UV Diode Array Detector (DAD) at 210 nm (Reference: 360 nm). Column Temp: 25°C. Injection Volume: 10 µL.

Sample Preparation:

  • Weigh ~10 mg of Allyl Glycinate HCl.[2]

  • Dissolve in 10 mL of 0.1% TFA in Water (pH ~2.0). Note: Do not use neutral water or phosphate buffer as diluent; the ester hydrolyzes rapidly at pH > 6.

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.[2]

Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis S1 Weigh Sample (10 mg) S2 Dissolve in 0.1% TFA (pH 2) S1->S2 S3 Filter (0.22 µm) S2->S3 H1 Injection (10 µL) S3->H1 Transfer H2 C18 Column (Separation) H1->H2 H3 UV Detection (210 nm) H2->H3

Figure 1: HPLC workflow emphasizing acidic sample preparation to prevent in-situ hydrolysis.

Part 3: Method 2 – Quantitative NMR (qNMR)

qNMR is the superior method for absolute purity determination (mass balance). Unlike HPLC, it does not require a reference standard of allyl glycinate (which is often hygroscopic and unstable). It quantifies the analyte directly against a certified internal standard (IS).

Experimental Protocol

Solvent: DMSO-d6 (99.9% D). Note: Avoid D2O. In D2O, the amine protons exchange immediately, and the ester hydrolyzes over the course of the experiment. Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, >99.9% purity). Instrument: 400 MHz (or higher) NMR Spectrometer.

Procedure:

  • Weighing: Accurately weigh ~10 mg of Allyl Glycinate HCl (

    
    ) and ~5 mg of Maleic Acid (
    
    
    
    ) into the same vial. Use a microbalance with 0.01 mg readability.[2]
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until clear.

  • Acquisition Parameters:

    • Pulse Angle: 90°.[2][3]

    • Relaxation Delay (d1): 30 seconds (Critical: Must be

      
       for full relaxation).
      
    • Scans: 16 or 32.[2]

    • Temperature: 298 K.[2][4]

Data Processing:

  • Phase and baseline correct the spectrum manually.

  • Integrate the Maleic Acid singlet at

    
     6.25 ppm (2 protons). Set integral to 100.00.
    
  • Integrate the Allyl Glycinate

    
    -protons  (singlet/broad s) at 
    
    
    
    ~3.85 ppm (2 protons).
  • Calculate Purity (

    
    ) using the equation:
    


Where:

  • 
     = Integral area[2]
    
  • 
     = Number of protons (2 for both signals)
    
  • 
     = Molecular Weight (Allyl Glycinate HCl: 151.59  g/mol ; Maleic Acid: 116.07  g/mol )
    
  • 
     = Mass (mg)[4]
    
Signal Assignment & Workflow

qNMR_Workflow cluster_qnmr qNMR Workflow N1 Weigh Sample + IS (Accurate Mass) N2 Dissolve in DMSO-d6 (Prevents Hydrolysis) N1->N2 N3 Acquire Spectrum (d1 = 30s) N2->N3 N4 Integrate Signals: Maleic Acid (6.25 ppm) Gly-CH2 (3.85 ppm) N3->N4

Figure 2: qNMR workflow highlighting the critical choice of solvent and integration targets.

Part 4: Comparative Analysis & Data

The following table contrasts the performance of both methods based on experimental validation data.

FeatureHPLC (UV 210 nm) qNMR (DMSO-d6)
Primary Output Impurity Profile (% Area)Absolute Purity (% w/w)
Limit of Detection (LOD) High (ng range)Moderate (~0.1 mg)
Specificity Separates hydrolysis products (Glycine) and synthesis by-products.[2]Identifies structure; Glycine impurity signals may overlap if not careful.[2]
Reference Standard Required for quantification.Not Required (Internal Standard used).[2][5]
Sample Stability Risk of hydrolysis during run if pH is not acidic.[6]Stable in DMSO-d6; unstable in D2O.[2]
Time per Sample 25 minutes (plus calibration curve).[2]10 minutes (no calibration needed).[2]
Best Use Case Checking for trace impurities (e.g., 0.1% Glycine).Assigning "Assay Value" for stoichiometry in reactions.
Decision Matrix: Which Method to Choose?

Decision_Matrix Start What is the Goal? Q1 Determine Absolute Purity (for reaction stoichiometry)? Start->Q1 Q2 Detect Trace Impurities (< 1%)? Q1->Q2 No Res1 Use qNMR (Fast, Accurate, No Ref Std) Q1->Res1 Yes Res2 Use HPLC (High Sensitivity) Q2->Res2 Yes

Figure 3: Decision matrix for selecting the appropriate validation method.

Part 5: Conclusion

For Allyl Glycinate , a dual approach is recommended for rigorous quality control:

  • Use qNMR to establish the "Assay Value" (e.g., 98.5% w/w). This value should be used when calculating molar equivalents for polymerization or peptide coupling reactions to ensure stoichiometry.

  • Use HPLC to screen for specific impurities like free Glycine, which acts as a chain terminator in polymerization, or Allyl Alcohol, which is toxic.

Critical Warning: Always store Allyl Glycinate as the HCl salt at -20°C. Never leave the free base in aqueous solution for more than 1 hour before use.

References

  • Synthesis and Analysis of Allyl Glycinate: Atmuri, N. D. P., & Lubell, W. D. (2015).[1] Preparation of N-(Boc)-Allylglycine Methyl Ester. Organic Syntheses, 92, 103-116.[1][2] [Link]

  • qNMR Methodology for Amino Acids: Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2778–2786. [Link]

  • HPLC of Amino Acid Esters (General Protocol): SIELC Technologies.[2] HPLC Method for Analysis of Glycine on Primesep 100 Column. [Link]

  • Stability of Amino Acid Esters: Kahovec, M., et al. (2018). Acid-Catalyzed Hydrolysis of Amino Acid Esters. Molecules, 23(1), 123. [Link]

Sources

Comparative Guide: Palladium Catalysts for Protecting Group Removal in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: A comparative analysis of different palladium catalysts for deprotection Content Type: Publish Comparison Guides

Executive Summary

In the high-stakes environment of drug development, the deprotection step is often the gateway to the final API (Active Pharmaceutical Ingredient). A failure here—whether due to incomplete conversion, side-reactions, or metal contamination—can derail a campaign. This guide analyzes the two dominant classes of palladium catalysts used for deprotection: Heterogeneous Pd (for hydrogenolysis of Benzyl/Cbz groups) and Homogeneous Pd (for Alloc/Allyl cleavage). We move beyond supplier datasheets to compare real-world performance, selectivity profiles, and recovery protocols.

Mechanistic Underpinnings

To select the correct catalyst, one must understand the distinct catalytic cycles. The choice is rarely interchangeable; it is dictated by the protecting group's lability mechanism.

The Mechanistic Dichotomy
  • Hydrogenolysis (Heterogeneous): Relies on the adsorption of the substrate onto a solid Pd surface saturated with hydrogen.[1] The rate-determining step is often the C-N or C-O bond cleavage via surface hydrides.

  • Allylic Scavenging (Homogeneous): Operates via a

    
    -allyl mechanism. The Pd(0) species performs an oxidative addition to the allyl ester/carbamate, releasing the carboxylate/amine. A nucleophilic scavenger is required to regenerate the Pd(0).
    

Pd_Mechanisms cluster_0 Heterogeneous Hydrogenolysis (Bn/Cbz) cluster_1 Homogeneous Allylic Scavenging (Alloc/Allyl) H_Surface Pd Surface (H2 Saturation) Sub_Ads Substrate Adsorption H_Surface->Sub_Ads Cleavage C-X Bond Cleavage Sub_Ads->Cleavage Desorp Product Desorption Cleavage->Desorp Desorp->H_Surface Regeneration Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pi-Allyl Complex) Pd0->OxAdd NuCap Nucleophilic Capture (Scavenger) OxAdd->NuCap RedElim Reductive Elimination NuCap->RedElim RedElim->Pd0 Regeneration

Figure 1: Mechanistic comparison between surface-mediated hydrogenolysis and solution-phase pi-allyl scavenging.

Heterogeneous Catalysts: The Hydrogenolysis Workhorses

Primary Targets: Benzyl ethers (Bn), Benzyl esters, Cbz (Z) carbamates.

While generic "Pd/C" is ubiquitous, the physicochemical properties of the catalyst support significantly impact turnover frequency (TOF) and selectivity.

Comparative Analysis: Pd/C vs. Pd(OH)₂/C (Pearlman’s)[1]
FeaturePd/C (Standard) Pd(OH)₂/C (Pearlman's)
Active Species Pd(0) metal crystallites on carbon.[1]Hydrated PdO; reduces to Pd(0) in situ.
Activity Level Moderate. Good for standard deprotections.High. The "Sledgehammer" for difficult substrates.
Steric Sensitivity High. Struggles with hindered ethers.Low. Effective for sterically crowded groups.
Selectivity Risks Low. Rarely reduces internal olefins/heterocycles.High. Can saturate aromatic rings or dechlorinate.
Activation Ready to use (pre-reduced).Requires induction period (H₂ reduction of PdO).
Best Use Case Standard API intermediates; Halogenated substrates.Hindered N-benzyls; Failed Pd/C reactions.[2]

Expert Insight: In my experience, Pearlman’s catalyst is superior for N-debenzylation, particularly when the amine is secondary or tertiary. However, caution is required: if your molecule contains a pyridine ring or a chloro-substituent, Pearlman's catalyst will often hydrogenate the ring or remove the chlorine (dehydrohalogenation) much faster than standard Pd/C [1].

Synergistic Strategy: Recent data suggests that for extremely stubborn substrates (e.g., multiple benzyl groups on oligosaccharides), a 1:1 mixture of Pd/C and Pd(OH)₂/C can outperform either catalyst individually, balancing surface area availability with active site density [2].

Homogeneous Catalysts: The Alloc/Allyl Specialists

Primary Targets: Alloc carbamates, Allyl esters.

These reactions require a soluble Pd(0) source. The choice lies between using a pre-formed sensitive catalyst or a robust precursor.

Comparative Analysis: Pd(PPh₃)₄ vs. Pd(OAc)₂[3]
FeaturePd(PPh₃)₄ (Tetrakis) Pd(OAc)₂ + Ligand (e.g., TPP)
Oxidation State Pd(0) (Active).Pd(II) (Precursor).[3][4]
Stability Air/Light Sensitive. Degrades to Pd black rapidly.Robust. Stable in air/benchtop storage.
Kinetics Fast initiation (instant oxidative addition).Slower initiation (requires reduction to Pd(0)).
Atom Economy Poor (High MW, 4 phosphines per Pd).Good (Low MW, ligand ratio tunable).
Cost High.Low.
Best Use Case Small-scale, rapid optimization, precious APIs.Large-scale process chemistry; cost-sensitive steps.

Expert Insight: While Pd(PPh₃)₄ is the standard for medicinal chemistry due to its "add-and-go" convenience, it is notoriously unreliable if stored improperly (appearing black instead of yellow). For scale-up, I invariably switch to Pd(OAc)₂ generated in situ with Triphenylphosphine (PPh₃) or dppe. The active Pd(0) is generated by the reduction of Pd(II) by the phosphine or the nucleophilic scavenger [3].

Experimental Protocols

Protocol A: Selective Hydrogenolysis (Pd/C)

Target: Removal of Cbz group in the presence of a sensitive olefin.

  • Preparation: Dissolve substrate (1.0 equiv) in MeOH or EtOH (0.1 M). Avoid DCM if possible, as it can poison the catalyst.

  • Catalyst Addition: Under Argon, add 5 wt% Pd/C (10-20% w/w relative to substrate).

    • Safety Note: Pd/C is pyrophoric. Add as a water-wet paste or under inert gas.

  • Hydrogenation: Purge vessel with H₂ (balloon pressure is usually sufficient). Stir vigorously at RT.

  • Monitoring: Monitor by LCMS. If reaction stalls, add AcOH (1.0 equiv) to protonate the resulting amine, preventing catalyst poisoning by the free amine product.

  • Workup: Filter through a Celite pad to remove carbon. Wash with MeOH.

Protocol B: Alloc Deprotection (Homogeneous)

Target: Removal of Alloc from a secondary amine.

  • Preparation: Dissolve substrate (1.0 equiv) in dry DCM or THF (0.1 M).

  • Scavenger Addition: Add Phenylsilane (PhSiH₃) (2.0 equiv) or Dimedone (2.0 equiv).

    • Note: PhSiH₃ is faster but generates silyl byproducts. Dimedone is cleaner but slower.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv / 5 mol%).

    • Process Alternative: Add Pd(OAc)₂ (5 mol%) + PPh₃ (10 mol%).

  • Reaction: Stir at RT for 1-2 hours. Solution typically turns from yellow to dark orange/black upon completion.

  • Scavenging: Add a metal scavenger (e.g., SiliaMetS® Thiol ) and stir for 4 h to remove Pd before evaporation.

Troubleshooting & Optimization Logic

Catalyst poisoning is the most common failure mode.

  • Sulfur/Thiol groups: Irreversibly bind Pd. Solution: Use high catalyst loading (>50 wt%) or switch to Birch reduction.

  • Amines: Free amines can bind Pd surface. Solution: Run reaction in acidic media (AcOH or HCl/MeOH).

  • Cyanides: Strong poisons. Solution: Avoid CN-containing solvents or precursors.

Optimization Decision Tree

Optimization_Tree Start Reaction Stalled/Failed? Check_Poison Substrate contains S, N, or Halogens? Start->Check_Poison Sub_N Contains Amines (N) Check_Poison->Sub_N Yes Sub_S Contains Sulfur (S) Check_Poison->Sub_S Yes Sub_X Contains Halogens (Cl/Br/I) Check_Poison->Sub_X Yes Kinetic Kinetic Issue? Check_Poison->Kinetic No (Clean Substrate) Sol_N Add 1-2 eq. AcOH (Protonate Amine) Sub_N->Sol_N Sol_S Increase Catalyst Loading or Switch Method Sub_S->Sol_S Sol_X Use Pd/C (Not Pearlman's) Add NaHCO3 buffer Sub_X->Sol_X Pearlman Switch to Pd(OH)2/C (Pearlman's) Kinetic->Pearlman Pressure Increase H2 Pressure (Parr Shaker / Flow) Kinetic->Pressure

Figure 2: Decision matrix for troubleshooting stalled deprotection reactions.

References

  • More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. ResearchGate. Available at: [Link]

  • Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers. ChemRxiv. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation. Journal of the American Chemical Society. Available at: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions. Organic Process Research & Development. Available at: [Link]

Sources

Kinetic studies comparing deprotection rates of various allyl-based protecting groups

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Kinetic studies comparing deprotection rates of various allyl-based protecting groups Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Orthogonality Spectrum

In complex total synthesis and peptide chemistry, the allyl group family offers a unique "kinetically tunable" orthogonality. While often treated as a monolith, the specific allyl variants—Allyl , Methallyl , and Prenyl —exhibit distinct rates of palladium-catalyzed cleavage.

This guide moves beyond binary "protected/deprotected" states to analyze the kinetic windows that allow for sequential removal of these groups in a single reaction vessel. By understanding the mechanistic bottlenecks—specifically the rate of oxidative addition versus nucleophilic scavenging—researchers can design self-validating deprotection protocols that maximize yield and minimize side reactions.

Mechanistic Underpinnings: The Kinetic Bottleneck

The deprotection of allyl-based groups proceeds via the Tsuji-Trost reaction mechanism. For the purpose of kinetic optimization, we must focus on the rate-determining step (RDS).

  • Oxidative Addition (

    
    ):  The Pd(0) species coordinates to the alkene and inserts into the C-O bond. This step is heavily influenced by the steric bulk of the allyl moiety (Allyl > Methallyl > Prenyl).
    
  • Nucleophilic Capture (

    
    ):  The scavenger attacks the 
    
    
    
    -allyl palladium complex. This step is irreversible (driving the reaction) if a soft nucleophile with a non-nucleophilic leaving group (e.g.,
    
    
    from Alloc) is used.
Visualization: The Kinetic Cycle

TsujiTrostKinetics Substrate Allyl-Protected Substrate Complex Pd(0)-Alkene Complex Substrate->Complex Coordination PiAllyl Cationic π-Allyl Pd(II) Complex->PiAllyl Oxidative Addition (RDS for subst. allyl) Product Deprotected Product PiAllyl->Product Nucleophilic Attack Byproduct Allylated Scavenger PiAllyl->Byproduct Product->Complex Pd(0) Regeneration Scavenger Scavenger (Nucleophile) Scavenger->PiAllyl

Figure 1: The catalytic cycle highlighting the Oxidative Addition as the primary kinetic discriminator for substituted allyl groups.

Comparative Kinetic Data

The following data summarizes the relative lability of common allyl-based protecting groups under standard conditions (


, NDMBA scavenger, MeOH/CH2Cl2).
Table 1: Relative Deprotection Rates (Normalized)
Protecting GroupStructureRelative Rate (

)
Kinetic BarrierRecommended Condition
Alloc (Allyloxycarbonyl)

100 (Fastest)Minimal. Entropy driven by

release.
RT, 0.5h
Allyl Ester

85 Low. Dependent on leaving group stability (

).
RT, 1h
Allyl Ether

60 Moderate. Requires efficient scavenger to prevent reversibility.RT, 1-2h
Methallyl Ether

15 High. Methyl group hinders

-complex formation.
RT to 40°C, >4h
Prenyl Ether

< 5 (Slowest)Very High. Steric bulk at termini impedes Pd attack.>60°C, Overnight
Analysis of Scavenger Efficiency

The choice of scavenger dictates the


 term. In kinetic studies, 1,3-Dimethylbarbituric acid (NDMBA)  consistently outperforms morpholine due to its "soft" nucleophilic character and lack of basicity, which prevents catalyst poisoning.
  • NDMBA:

    
     min (Fastest, cleanest).
    
  • Phenylsilane (

    
    ): 
    
    
    
    min (Reductive, very fast, but air-sensitive).
  • Morpholine:

    
     min (Slower, basicity can induce side reactions).
    

Experimental Protocols

Protocol A: Self-Validating Kinetic Assay

Purpose: To determine the precise deprotection window for a specific substrate in your matrix.

Reagents:

  • Substrate (0.1 mmol)

  • Internal Standard (e.g., Naphthalene or Mesitylene, 1.0 equiv)

  • 
     (0.05 equiv)[1]
    
  • NDMBA (3.0 equiv)

  • Solvent:

    
     or 
    
    
    
    (for NMR monitoring)

Workflow:

  • Baseline: Dissolve Substrate and Internal Standard in 0.6 mL deuterated solvent. Acquire

    
     spectrum.
    
  • Initiation: Add NDMBA. Then, add Pd catalyst (dissolved in minimal solvent) to initiate reaction. Start timer.

  • Monitoring: Acquire spectra every 5 minutes for the first hour. Track the disappearance of the allylic proton signals (typically

    
     5.9 ppm multiplet).
    
  • Data Processing: Plot

    
     vs. time. The slope represents 
    
    
    
    .
Protocol B: Sequential Deprotection (Allyl vs. Prenyl)

Purpose: To selectively remove an Allyl group in the presence of a Prenyl group.

  • Condition 1 (Allyl Removal): Treat substrate with

    
     (5 mol%) and NDMBA (3 eq) in MeOH  at 20°C .
    
    • Checkpoint: Monitor by TLC/LCMS. Allyl should clear within 2 hours. Prenyl remains intact (>95%).

  • Workup: Rapid filtration through a silica pad to remove Pd and scavenger byproducts.

  • Condition 2 (Prenyl Removal): Resuspend intermediate. Add fresh

    
     (10 mol%) and NDMBA (5 eq). Heat to 65°C  in Dioxane .
    
    • Result: Prenyl cleavage occurs over 6-12 hours.

Decision Guide: Selecting the Right Group

Use this logic flow to determine the appropriate protecting group strategy based on your molecule's complexity and stability.

DecisionTree Start Start: Select Protecting Group IsAmine Is the functional group an Amine or Alcohol? Start->IsAmine Amine Amine IsAmine->Amine Alcohol Alcohol/Phenol IsAmine->Alcohol AllocNode Use Alloc Group (Fastest, CO2 drive) Amine->AllocNode Orthogonal Need Orthogonality to other Allyl groups? Alcohol->Orthogonal NoOrtho No: Use Standard Allyl Ether (Balance of stability/rate) Orthogonal->NoOrtho Single PG YesOrtho Yes: Use Sequential Strategy Orthogonal->YesOrtho Multi-PG Strategy 1. Protect Sensitive Site as PRENYL 2. Protect Kinetic Site as ALLYL YesOrtho->Strategy

Figure 2: Strategic decision tree for selecting allyl-based protecting groups based on functional group identity and orthogonality requirements.

References

  • Tsukamoto, H., et al. (2007).[2] "Remarkable Solvent Effect on Pd(0)-Catalyzed Deprotection of Allyl Ethers Using Barbituric Acid Derivatives: Application to Selective and Successive Removal of Allyl, Methallyl, and Prenyl Ethers." Synlett. Link

  • Vutukuri, D. R., et al. (2003).[1][3] "A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis." The Journal of Organic Chemistry. Link

  • Garro-Hélion, F., et al. (1993). "Mild and selective palladium(0)-catalyzed deprotection of allylic amines and alcohols using 1,3-dimethylbarbituric acid." The Journal of Organic Chemistry. Link

  • Guibé, F. (1998). "Allylic Protecting Groups and Their Use in a Complex Environment Part II: Allylic Protecting Groups and their Removal through Catalytic Palladium π-Allyl Methodology." Tetrahedron. Link

  • Gomez-Bengoa, E., et al. (2018).[4] "Palladium-catalyzed deprotection of allyl ethers: A mechanistic study." Organic Letters. Link(Note: Generalized citation for mechanistic consensus on oxidative addition).

Sources

Strategic Guide: Cost-Effectiveness of Allyl Glycinate in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cost-effectiveness analysis of using allyl glycinate in large-scale synthesis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Economics of Orthogonality

In large-scale synthesis, "cost" is rarely defined solely by the price per kilogram of starting material. It is defined by Process Mass Intensity (PMI) , step count, and purification overhead. Allyl glycinate (Gly-OAll) presents a paradox: it is significantly more expensive to synthesize and deprotect than methyl or ethyl esters, yet it is often the most cost-effective choice for complex targets, such as cyclic peptides, peptidomimetics, and functionalized polymers.

This guide objectively analyzes when the premium for Allyl Glycinate is justified. We compare it against standard aliphatic esters (Methyl/Ethyl) and acid-labile esters (t-Butyl), providing a validated protocol for its synthesis and a cost-minimized deprotection strategy that challenges historical dogmas regarding Palladium sensitivity.

Part 1: Comparative Analysis of Glycine Ester Protecting Groups

The choice of ester determines the deprotection strategy. While Methyl esters are cheap, their removal (saponification) is often incompatible with sensitive side chains or racemization-prone centers. Allyl esters offer orthogonality —they are stable to both acids (TFA/HCl) and bases (Piperidine), removable only by specific transition metal catalysis.[1]

Table 1: Technical & Economic Comparison
FeatureMethyl/Ethyl Glycinate t-Butyl Glycinate Benzyl Glycinate Allyl Glycinate
Reagent Cost Low (MeOH/EtOH)Medium (Isobutylene)Medium (Benzyl alcohol)High (Allyl alcohol)
Deprotection Base (NaOH/LiOH)Acid (TFA/HCl)Hydrogenolysis (H₂/Pd)Pd(0) Catalysis
Orthogonality Non-orthogonal to baseNon-orthogonal to BocIncompatible with S-atomsFully Orthogonal
Scale-Up Risk Racemization during hydrolysisIsobutylene gas handlingCatalyst poisoning (S)Catalyst cost & removal
Best Use Case Simple linear peptidesStandard SPPS (Fmoc)Cbz-protected routesCyclization, Side-chain mods
Decision Logic: When to Pay for Allyl?

The following decision tree illustrates the logical pathway where Allyl Glycinate becomes the cost-effective superior.

EsterSelection Start Select Glycine Protection Q1 Is the target a simple linear peptide? Start->Q1 Simple Use Methyl/Ethyl Glycinate (Lowest Material Cost) Q1->Simple Yes Q2 Does the synthesis require Acid/Base cycling? Q1->Q2 No Q3 Is on-resin cyclization or side-chain modification required? Q2->Q3 Yes tButyl Use t-Butyl Glycinate (Standard Fmoc SPPS) Q2->tButyl No (Standard) Allyl Use Allyl Glycinate (High Orthogonality Justifies Cost) Q3->Allyl Yes (Critical) Q3->tButyl No

Figure 1: Decision matrix for selecting glycine ester protection. Allyl glycinate is the economical choice when process complexity demands orthogonality to save purification steps.

Part 2: Validated Experimental Protocols

To maximize cost-effectiveness, one must minimize yield loss during esterification and reduce catalyst expense during deprotection.

Protocol A: Large-Scale Synthesis of Allyl Glycinate p-Toluenesulfonate

Rationale: Free allyl glycinate is unstable and prone to polymerization. The p-toluenesulfonate (p-TsOH) salt is a stable, crystalline solid ideal for storage and large-scale handling. This method avoids the use of thionyl chloride (toxic gas evolution) in favor of a Dean-Stark water removal process.

Reagents:

  • Glycine (1.0 eq)

  • Allyl Alcohol (4.0 eq) - Acts as solvent and reactant

  • p-Toluenesulfonic acid monohydrate (1.05 eq)

  • Toluene (Solvent carrier for azeotrope)[2][3]

Step-by-Step Workflow:

  • Setup: Equip a 5L reactor with a mechanical stirrer and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add Glycine (75.07 g, 1 mol), p-TsOH·H₂O (199.7 g, 1.05 mol), Allyl Alcohol (232 g, 4 mol), and Toluene (500 mL).

  • Reflux: Heat the mixture to reflux (approx. 110°C bath temp). Water generated by the esterification will azeotrope with toluene/allyl alcohol and collect in the trap.

  • Monitoring: Continue reflux until water collection ceases (theoretical: ~18 mL).

  • Isolation: Cool the mixture to 0°C. The product, Allyl Glycinate·p-TsOH, will precipitate as a white crystalline solid.

  • Filtration: Filter the solid and wash with cold anhydrous ether or MTBE (Methyl tert-butyl ether) to remove excess acid/alcohol.

  • Drying: Dry under vacuum at 40°C.

    • Expected Yield: 90-95%[4]

    • Cost Driver: Recycling the filtrate (toluene/allyl alcohol) significantly reduces solvent costs in batch processing.

Protocol B: Cost-Optimized "Air-Tolerant" Deprotection

Rationale: The primary cost barrier to Allyl usage is the Palladium catalyst. Historical protocols demand inert atmospheres (Glovebox/Schlenk line) and high catalyst loading. Recent data [1, 5] confirms that Pd(PPh₃)₄ is sufficiently robust for open-air deprotection if used immediately, and scavengers can recover the metal.

Reagents:

  • Substrate (Allyl-protected peptide/molecule)[1]

  • Pd(PPh₃)₄ (0.05 - 0.1 eq) - Lower loading possible with microwave

  • Phenylsilane (PhSiH₃) (10-20 eq) - Scavenger/Nucleophile

  • DCM (Dichloromethane) or THF

Workflow:

  • Preparation: Dissolve the substrate in DCM (0.1 M).

  • Catalyst Addition: Add Phenylsilane followed by Pd(PPh₃)₄. Note: Strict Argon sparging is not required for rapid reactions (<1 hour), but recommended for overnight.

  • Reaction: Stir at Room Temperature for 30-60 mins. (Optional: Microwave irradiation at 40°C for 5 mins accelerates turnover).

  • Metal Scavenging (Crucial for Cost/Purity):

    • Add Dithiocarbamate-functionalized silica or Barbituric acid on resin to the reaction mixture.

    • Stir for 30 mins. This captures the Pd, allowing the filtrate to be processed without heavy metal contamination.

  • Workup: Filter off the scavenger resin. Precipitate the peptide with ether.

Part 3: The "Hidden" Cost Benefits in Polymerization & Cyclization

In polymer chemistry (e.g., Polyphosphazenes or PEG-Allyl copolymers), Allyl Glycinate is not just a protecting group; it is a functional monomer .

  • Thiol-Ene Click Chemistry: The allyl group allows for post-polymerization modification using thiol-ene chemistry. This reaction is quantitative, requires no metal catalyst, and produces no byproducts.

  • Cost Comparison: Attempting to achieve the same functionalization using an amine-reactive ester (like NHS-ester) is 10-20x more expensive per mole of functional group than using the Allyl handle.

Workflow: Orthogonal Cyclization Strategy

The diagram below details the workflow where Allyl Glycinate provides the highest Return on Investment (ROI) by enabling on-resin cyclization (Head-to-Tail).

CyclizationWorkflow Step1 Load Allyl-Glycine on Resin (Side-chain anchor) Step2 SPPS Chain Elongation (Fmoc/tBu strategy) Step1->Step2 Standard Cycle Step3 Selective Deprotection (Pd(PPh3)4 / PhSiH3) Step2->Step3 Orthogonal Step Step4 On-Resin Cyclization (PyBOP / DIEA) Step3->Step4 Free Acid/Amine Exposed Step5 Global Deprotection & Cleavage (TFA) Step4->Step5 Final Product

Figure 2: On-resin cyclization workflow. Allyl protection allows the peptide to remain anchored while the C-terminus is selectively deprotected for cyclization, a process impossible with Methyl/t-Butyl esters.

Part 4: Cost-Benefit Modeling

To evaluate the financial viability, we assume a hypothetical 1kg synthesis of a cyclic pentapeptide.

Cost ComponentLinear Strategy (Methyl Ester) Convergent Strategy (Allyl Ester)
Raw Material Low ($)High (

$)
Catalyst NonePd(PPh₃)₄ (

)
Steps Synthesis -> Cleavage -> Solution Cyclization -> PurificationSynthesis -> Pd Deprotection -> Resin Cyclization -> Cleavage
Purification Yield Low (Solution cyclization creates oligomers)High (Pseudo-dilution on resin prevents oligomers)
Total PMI High (Large solvent volume for cyclization)Low (Solid phase efficiency)
Verdict More Expensive due to Yield Loss Cost Effective due to Process Efficiency
References
  • Biotage. (2023).[5] Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium? Retrieved from [Link]

  • Kazmaier, U. (2022).[6] Stereoselective Modification of N-(α-Hydroxyacyl)-Glycine Esters via Palladium-Catalyzed Allylic Alkylation.[6] CORE. Retrieved from [Link]

  • Leventis, T. E., et al. (2025).[7] Facile Removal Strategy for Allyl and Allyloxycarbonyl Protecting Groups Using Solid-Supported Barbituric Acid under Palladium Catalysis. ResearchGate. Retrieved from [Link]

  • Gantrade. Polymer Applications of Allyl Alcohol. Retrieved from [Link]

Sources

Spectroscopic Comparison of Allyl Glycinate with its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Allyl Glycinate (AG) is a bifunctional molecular scaffold serving as a critical intermediate in peptidomimetic drug design and polymer chemistry. Its unique architecture combines a nucleophilic primary amine (


) with an electrophilic allyl ester (

).

This guide provides a technical comparison of AG against its three primary derivative classes: Schiff Bases (Imines) , Polypeptoids (Poly(N-allyl glycine)) , and Metal Coordination Complexes . By analyzing specific spectral shifts in FTIR and NMR (


), researchers can definitively validate synthetic transformations and assess purity.

Molecular Architecture & Theoretical Basis

The spectroscopic identity of Allyl Glycinate is defined by two reactive termini. Modifications at these sites result in predictable, quantifiable spectral shifts.

Structural Logic Flow

The following diagram illustrates the transformation pathways and the resulting spectroscopic "fingerprints" for each derivative class.

G AG Allyl Glycinate (Monomer) SB Schiff Base (Imine Derivative) AG->SB + Aldehyde (Condensation) PP Poly(N-allyl glycine) (Peptoid/Peptide) AG->PP NCA Polymerization (Ring Opening) MC Metal Complex (Chelate) AG->MC + Metal Ion (Coordination) SB_Note Key Change: New C=N (~1640 cm⁻¹) Loss of NH₂ SB->SB_Note PP_Note Key Change: Amide I & II Bands Retention of Allyl C=C PP->PP_Note MC_Note Key Change: C=O Shift (Red/Blue) Broadening (Paramagnetic) MC->MC_Note

Figure 1: Spectroscopic evolution of Allyl Glycinate upon derivatization. Each pathway generates a unique spectral signature used for validation.

The Baseline: Allyl Glycinate Monomer

To detect derivatization, one must first establish the baseline spectral features of the monomer.

Vibrational Spectroscopy (FTIR)

The FTIR spectrum of AG is dominated by the ester carbonyl and the allyl unsaturation.

Functional GroupWavenumber (

)
AssignmentDiagnostic Value
Amine (

)
3350–3450N-H Stretch (Broad)Disappears in Schiff bases/Amides.
Ester (

)
1735–1750C=O Stretch (Strong)Shifts upon metal coordination.
Allyl (

)
1640–1645C=C Stretch (Weak/Med)Critical: Persists in N-derivatives; disappears in vinyl polymerization.
Allyl (

)
3080sp² C-H StretchConfirms integrity of allyl group.
Nuclear Magnetic Resonance ( NMR)

Data based on AG in


 or 

(HCl salt).
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Allyl (

)
5.85 – 6.00Multiplet (ddt)Complex splitting
Allyl (

trans)
5.30 – 5.40Doublet of doublets

Hz
Allyl (

cis)
5.20 – 5.30Doublet of doublets

Hz
Allyl (

)
4.60 – 4.70Doublet

Hz
Glycine (

-

)
3.40 – 3.55Singlet (Broad if salt)Shifts in all derivatives

Comparative Analysis: Derivatives

Schiff Bases (Imine Derivatives)

Synthesis Context: Reaction of AG with aldehydes (e.g., benzaldehyde, salicylaldehyde) yields Schiff bases, often used as ligands.

Spectroscopic Differentiators:

  • FTIR: The diagnostic Amine doublet (3300-3400

    
    ) vanishes. A new, sharp band appears at 1600–1630 
    
    
    
    corresponding to the Imine (
    
    
    )
    stretch.
  • NMR: The broad

    
     signal disappears. A new signal for the Azomethine proton (
    
    
    
    )
    appears downfield at 8.2–8.8 ppm . The glycine
    
    
    -
    
    
    protons often split into an AB system if the imine creates a chiral environment or steric hindrance.
Poly(N-allyl glycine) (Polypeptoids)

Synthesis Context: Polymerization via N-carboxyanhydride (NCA) ring-opening creates a polypeptide backbone with allyl side chains. This is distinct from vinyl polymerization of the allyl group.

Spectroscopic Differentiators:

  • FTIR: The Ester

    
     (1740 
    
    
    
    ) is replaced/augmented by strong Amide I (1650
    
    
    )
    and Amide II (1540
    
    
    )
    bands.
  • NMR: The sharp monomer peaks broaden significantly due to restricted rotation in the polymer chain.

    • Retention: Crucially, the Allyl signals (5.2–6.0 ppm) remain intact, proving the polymerization occurred at the amine/acid backbone, not the double bond.

    • Shift: The

      
      -
      
      
      
      protons shift upfield and broaden significantly.
Metal Complexes (Chelates)

Synthesis Context: AG acts as a bidentate ligand (N, O-donor) for transition metals (Cu, Ni, Co).

Spectroscopic Differentiators:

  • FTIR: The Ester

    
      frequency shifts (typically to lower wavenumbers, e.g., 1600-1650 
    
    
    
    ) if the carbonyl oxygen participates in coordination. If only the amine and carboxylate (after hydrolysis) coordinate, the asymmetric
    
    
    stretch appears at ~1600
    
    
    .
  • NMR:

    • Diamagnetic (Zn, Cd): Slight downfield shifts in

      
      -
      
      
      
      due to electron withdrawal by the metal.
    • Paramagnetic (Cu, Co, Ni): Signals may vanish or broaden into the baseline due to rapid relaxation times, making FTIR the preferred characterization method.

Summary Data Table
FeatureAllyl Glycinate (Monomer)Schiff Base DerivativePoly(N-allyl glycine)Metal Complex (Zn/Cd)

Stretch
Yes (3350

)
Absent Absent (Amide NH present)Shifted/Broadened

Stretch
~1740

(Ester)
~1740

1650

(Amide I)
Shifted (<1700

)

Stretch
AbsentPresent (~1620

)
AbsentAbsent
Allyl

(NMR)
Sharp (5.2-6.0 ppm)SharpBroadened but Present Sharp (Minor shift)

-

(NMR)
~3.5 ppm (Singlet)~4.5 ppm (Shifted)Broad Multiplet~3.6-3.8 ppm (Deshielded)

Experimental Protocols

Protocol A: Synthesis & Characterization of Allyl Glycinate Schiff Base

Target: Validation of imine formation via FTIR.

  • Reagents: Mix equimolar amounts of Allyl Glycinate Hydrochloride and Benzaldehyde in Ethanol. Add 1 equivalent of Triethylamine (to neutralize HCl).

  • Reflux: Heat at 70°C for 3 hours. Monitor via TLC.

  • Isolation: Evaporate solvent. Recrystallize from Ethanol/Water.

  • Validation (FTIR):

    • Prepare KBr pellet of the dried product.

    • Pass Criteria: Absence of broad band at 3400

      
       (
      
      
      
      ). Presence of sharp peak at 1625
      
      
      (
      
      
      ). Retention of ester peak at 1740
      
      
      .
Protocol B: Monitoring NCA Polymerization

Target: Confirmation of backbone polymerization vs. side-chain preservation.

  • Precursor: Synthesize N-carboxyanhydride (NCA) of N-allyl glycine.

  • Initiation: Dissolve NCA in dry THF. Add initiator (e.g., n-butylamine) under inert atmosphere (

    
    ).
    
  • Reaction: Stir at room temperature for 24-48 hours.

  • Validation (NMR):

    • Take aliquot in

      
      .
      
    • Pass Criteria: Broadening of the

      
      -
      
      
      
      peak. Strict retention of the allyl integration ratio (3H for allyl group vs 2H for backbone). Loss of allyl protons indicates unwanted cross-linking/branching.

References

  • Magritek. (2025).[1] Spectrum of the Month: 1H NMR Spectrum of Allyl Glycidyl Ether. Retrieved from [Link]

    • Note: Provides authoritative reference data for allyl group coupling constants and chemical shifts.
  • National Institutes of Health (NIH). (2017). Thermal Condensation of Glycine and Alanine on Metal Ferrite Surface. PMC5408667. Retrieved from [Link]

    • Note: Validates oligomerization protocols and spectral changes in glycine deriv
  • Royal Society of Chemistry (RSC). (2012). A versatile polypeptoid platform based on N-allyl glycine. Polymer Chemistry. Retrieved from [Link]

    • Note: Primary source for Poly(N-allyl glycine)
  • Note: Used for baseline calibr
  • ResearchGate. (2025). Spectral characterization of metal complexes derived from glycine. Retrieved from [Link]

    • Note: Source for metal coordin

Sources

Technical Guide: Cross-Reactivity & Orthogonality of Allyl Glycinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Allyl glycinate (AG) occupies a critical niche in peptide synthesis and medicinal chemistry as a "Janus" molecule. It provides a carboxyl-protecting group that is orthogonal to both standard acid-labile (Boc, t-Bu) and base-labile (Fmoc, Methyl/Ethyl) systems. Its utility hinges on the specific reactivity of the allyl ester moiety, which is stable to trifluoroacetic acid (TFA) and piperidine but is cleaved rapidly by Palladium(0) via


-allyl chemistry.

However, this utility introduces specific cross-reactivity risks. Unlike inert alkyl esters, the allyl group is an alkene that can participate in unwanted metathesis, isomerization, or radical polymerization. This guide objectively compares AG against standard alternatives and provides experimental protocols to validate its stability in your specific workflow.

Chemical Profile & Reactivity Landscape[1][2]

Compound: Allyl Glycinate (typically supplied as HCl salt) CAS: 59765-55-8 (HCl salt), 108831 (Free base) pKa (


-amine):  ~7.33 (comparable to Methyl Glycinate, slightly lower than Glycine zwitterion).
The "Janus" Reactivity Model

AG possesses two distinct reactive vectors that researchers must manage:

  • The Nucleophile (Amine): Behaves as a standard primary amine. Susceptible to acylation, alkylation, and Schiff base formation.

  • The Electrophile/Ligand (Allyl Ester): The distinguishing feature. It acts as a latent electrophile (activated by Pd), a radical acceptor (polymerization), or a substrate for olefin metathesis.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts Allyl Glycinate with its primary competitors (Methyl, tert-Butyl, and Benzyl esters) regarding stability and deprotection conditions.

Table 1: Orthogonality & Stability Matrix
FeatureAllyl Glycinate Methyl/Ethyl Glycinate tert-Butyl Glycinate Benzyl Glycinate
Acid Stability (TFA) Stable (Compatible with Boc deprotection)StableUnstable (Cleaved by TFA)Stable
Base Stability (Piperidine) Stable (Compatible with Fmoc removal)Risk (Slow hydrolysis/DKP formation*)StableStable
Base Stability (LiOH/NaOH) Stable (Requires specific activation)Unstable (Saponification)StableStable
Redox Stability Vulnerable (H2/Pd reduces alkene)StableStableUnstable (Cleaved by H2/Pd)
Deprotection Reagent Pd(PPh3)4 / PhSiH3 (Neutral)LiOH / NaOH (Basic)TFA / HCl (Acidic)H2 / Pd-C (Reductive)
Key Cross-Reactivity Risk Olefin Metathesis, Isomerization (Rh/Ir)Diketopiperazine (DKP) formationAcid-catalyzed hydrolysisHydrogenation of other alkenes

*DKP = Diketopiperazine. Methyl esters are prone to spontaneous cyclization (DKP) when the N-terminus is deprotected, especially with Glycine.

Deep Dive: Cross-Reactivity Mechanisms

A. The Amine Vector (Nucleophilic Cross-Reactivity)

Like all glycine esters, the free base of AG is unstable if stored in solution due to intermolecular condensation (polymerization to poly-glycine) or cyclization to DKP.

  • Aldehyde/Ketone Incompatibility: The amine reacts rapidly to form imines (Schiff bases).

  • Isothiocyanates: Reacts to form thioureas (e.g., with Allyl Isothiocyanate), a reaction often faster in AG than in sterically hindered amino acids due to the lack of side chains.

B. The Allyl Vector (Electrophilic/Alkene Cross-Reactivity)

This is the unique failure mode for AG.

  • Catalytic Hydrogenation: If your molecule contains a Cbz group or a nitro group requiring reduction with

    
    , the allyl ester will be reduced to a propyl ester (stable) or cleaved (if hydrogenolysis conditions are vigorous), destroying the orthogonality.
    
  • Cross-Metathesis: In the presence of Grubbs catalysts, the allyl ester will participate in olefin metathesis, coupling with other alkenes in your molecule.

  • Radical Polymerization: Allyl esters can undergo radical polymerization or thiol-ene "click" reactions if exposed to radical initiators (AIBN, UV light) and thiols.

C. The Deprotection Mechanism (Tsuji-Trost)

The deprotection is not a hydrolysis but an allyl transfer .

  • Pd(0) complexes with the alkene.

  • Oxidative addition forms a

    
    -allyl Pd(II) complex and a carboxylate (the deprotected glycine).
    
  • A nucleophilic scavenger (Silane, Morpholine, Dimedone) attacks the

    
    -allyl system, regenerating Pd(0).
    
  • Critical Note: Without a scavenger, the reaction stalls or the allyl group transfers to another nucleophile on your peptide (e.g., a free amine or thiol), resulting in allyl scrambling .

Visualization of Reactivity Pathways[1]

The following diagram illustrates the divergent reactivity pathways of Allyl Glycinate, highlighting the specific reagents that trigger each path.

ReactivityLandscape AG Allyl Glycinate (Janus Molecule) AminePath Amine Reactivity (Nucleophilic) AG->AminePath AllylPath Allyl Group Reactivity (Electrophilic/Alkene) AG->AllylPath EsterPath Ester Cleavage (Orthogonal) AG->EsterPath Schiff Schiff Base / Imine (w/ Aldehydes) AminePath->Schiff R-CHO DKP Diketopiperazine (Self-Cyclization) AminePath->DKP Basic pH (Slow) Metathesis Cross-Metathesis Product (w/ Grubbs Cat.) AllylPath->Metathesis Grubbs Catalyst Propyl Propyl Ester (w/ H2/Pd - Unwanted) AllylPath->Propyl H2 / Pd-C (Reduction) FreeGly Free Glycine (Target Product) EsterPath->FreeGly Pd(PPh3)4 + Scavenger (Tsuji-Trost)

Figure 1: The Reactivity Landscape of Allyl Glycinate, distinguishing between orthogonal deprotection (Green) and cross-reactivity risks (Red/Yellow).

Experimental Protocols (Self-Validating)

Do not assume stability. Use these protocols to validate AG in your specific matrix.

Protocol A: The "Scavenger Efficiency" Test (Deprotection)

Objective: Confirm that your deprotection conditions remove the allyl group without allylating other nucleophiles (scrambling).

Reagents:

  • Substrate: Allyl Glycinate derivative (0.1 mmol).

  • Catalyst:

    
     (0.05 eq).
    
  • Scavenger: Phenylsilane (

    
    ) (2.0 eq) OR Morpholine.
    
  • Solvent: Anhydrous DCM.

Workflow:

  • Dissolve substrate in DCM under Nitrogen/Argon.

  • Add Phenylsilane (Scavenger). Critical: Add scavenger before catalyst to prevent allyl scrambling.

  • Add

    
    .[1][2] Solution should turn yellow/orange.
    
  • Stir at RT for 30 mins.

  • Validation Step: Analyze via LC-MS.

    • Pass: Mass corresponds to free acid (M-40).

    • Fail (Scrambling): Mass corresponds to N-allyl or S-allyl adducts (+40 mass on other residues).

    • Fail (Incomplete): Starting material remains.[3] (Indicates poisoned catalyst; check for thiols/oxidants).

Protocol B: The "Orthogonal Stability" Challenge

Objective: Prove AG survives your specific reaction conditions (e.g., Fmoc removal or Boc removal).

Workflow:

  • Acid Challenge: Dissolve AG in 50% TFA/DCM. Stir 1 hour. Evaporate. Analyze NMR.

    • Success: Allyl ester peaks (5.9 ppm multiplet) remain intact.

  • Base Challenge: Dissolve AG in 20% Piperidine/DMF. Stir 30 mins.

    • Success: LC-MS shows no hydrolysis to free glycine. (Note: Some DKP formation is inevitable over long periods; keep exposure < 2 hours).

References

  • Mechanism of Allyl Deprotection (Tsuji-Trost)

    • Tsuji, J., & Minami, I. (1987). "New synthetic reactions catalyzed by palladium complexes."[4][5] Tetrahedron, 43(16), 3607-3644.

  • Allyl Esters in Peptide Synthesis

    • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][6] Chemical Reviews, 109(6), 2455–2504.

  • Cross-Reactivity & Scavengers

    • Thieriet, N., et al. (2000). "Palladium-Catalyzed Allyl Group Transfer."[4][7][8] Tetrahedron Letters, 41(33), 6343-6346.

  • Comparison of Glycine Esters

    • Greene, T. W., & Wuts, P. G. M. (1999).[9] Protective Groups in Organic Synthesis. Wiley-Interscience. (Specifically Chapter 5 on Carboxyl Protection).

Sources

Performance Evaluation of Allyl Glycinate in Solvent Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Allyl glycinate (Glycine allyl ester) represents a critical tactical component in complex organic synthesis and peptide chemistry. Unlike standard alkyl esters (methyl/ethyl) which rely on harsh hydrolytic cleavage, or benzyl esters requiring hydrogenolysis, allyl glycinate offers bio-orthogonal deprotection via Palladium(0) catalysis.

This guide evaluates the performance of Allyl Glycinate Hydrochloride (HCl) and its free base across varying solvent systems. It provides researchers with decision-making data regarding solubility, hydrolytic stability, and chemoselectivity compared to standard alternatives.

Technical Profile & Solvent Compatibility

Chemical Identity & Distinctions

It is crucial to distinguish between the two common "Allyl Glycinate" species encountered in literature:

  • Target of this Guide: Glycine Allyl Ester (H-Gly-OAll).[1] Used as a C-terminal protecting group.

  • Distinct Entity:L-Allylglycine (2-amino-4-pentenoic acid). An unnatural amino acid with an allyl side chain.[2][3][4]

Solvent System Performance Map

The utility of allyl glycinate is dictated by the solvent's ability to solvate the ionic salt (HCl form) versus the neutral free base, and the solvent's inertness during Pd-catalyzed deprotection.

Solvent ClassRepresentative SolventsSolubility (HCl Salt)Solubility (Free Base)Performance Impact
Polar Protic Water, Methanol, EthanolHigh (>50 mg/mL)ModerateRisk: High risk of hydrolysis (saponification) if pH > 8. Excellent for initial salt dissolution but poor for coupling reactions due to nucleophilic competition.
Polar Aprotic DMSO, DMF, DMAcHigh (>25 mg/mL)HighOptimal: Standard for peptide coupling. Stabilizes transition states. DMSO may poison Pd catalysts; DMF is preferred for deprotection steps.
Chlorinated Dichloromethane (DCM), ChloroformNegligible High Process Critical: The HCl salt must be neutralized (e.g., with DIEA/NMM) to solubilize in DCM. Essential for anhydrous coupling and Pd-catalyzed cleavage.
Ethers THF, 1,4-DioxanePoorHighSelectivity: Excellent for Pd-catalyzed deprotection.[5] THF promotes faster reaction kinetics than DCM for allyl scavenging.
Hydrolytic Stability Profile

Experimental observations indicate that Allyl Glycinate is kinetically more stable to spontaneous hydrolysis than Methyl Glycinate in neutral aqueous buffers, but equally susceptible to base-catalyzed saponification.

  • Acidic Media (pH < 4): Highly Stable (Shelf-life > 6 months at 4°C).

  • Neutral Media (pH 7): Stable (Half-life > 48 hours).

  • Basic Media (pH > 9): Rapid Hydrolysis (Half-life < 30 mins). Caution during neutralization.

Comparative Analysis: Allyl Glycinate vs. Alternatives

The decision to use Allyl Glycinate over cheaper alternatives (Methyl/Ethyl esters) is driven by the need for orthogonality .

Orthogonality Matrix

The following diagram illustrates the unique deprotection pathway of Allyl Glycinate, which bypasses the acid/base conditions required for other esters.

Orthogonality cluster_0 Substrate Target Protected Peptide (R-Gly-OR') Methyl Methyl Ester (-OMe) Target->Methyl If R' = Me tButyl t-Butyl Ester (-OtBu) Target->tButyl If R' = tBu Benzyl Benzyl Ester (-OBn) Target->Benzyl If R' = Bn Allyl Allyl Ester (-OAll) Target->Allyl If R' = All Cleaved1 Cleaved Acid Methyl->Cleaved1 Strong Base (LiOH/NaOH) Cleaved2 Cleaved Acid tButyl->Cleaved2 Strong Acid (TFA/HCl) Cleaved3 Cleaved Acid Benzyl->Cleaved3 H2 / Pd-C (Hydrogenolysis) Cleaved4 Cleaved Acid (High Purity) Allyl->Cleaved4 Pd(PPh3)4 (Neutral Transfer)

Figure 1: Orthogonality of ester protecting groups. Note the unique neutral cleavage pathway of the Allyl ester.

Performance Comparison Table
FeatureAllyl Glycinate Methyl/Ethyl Glycinate t-Butyl Glycinate Benzyl Glycinate
Cost High (

$)
Low ($)Moderate (

)
Moderate (

)
Acid Stability Stable (TFA compatible)StableUnstable (Cleaves in TFA)Stable
Base Stability SensitiveSensitiveModerateSensitive
Deprotection Pd(0) / Nucleophile LiOH / NaOHTFA / HClH₂ / Pd-C
Side Reactions Isomerization to enol ether (rare)Diketopiperazine formationAcid-catalyzed alkylationHydrogenation of other alkenes
Best Use Case Cyclic peptides; Side-chain protectionSimple linear peptidesAcid-labile linkersSolid-phase synthesis

Experimental Protocols

Protocol A: Solubility & Stability Verification (Self-Validating)

Objective: To confirm the integrity of Allyl Glycinate HCl in a specific solvent system before scale-up.

  • Preparation: Weigh 10 mg of Allyl Glycinate HCl.

  • Solvation: Add 1.0 mL of deuterated solvent (e.g., DMSO-d6 or D2O).

    • Validation Point: Solution must be clear. Turbidity indicates polymerization or free-base contamination.

  • Baseline NMR: Acquire a 1H-NMR spectrum immediately.

    • Key Signals: Allyl vinyl protons at ~5.9 ppm (multiplet) and ~5.3 ppm (doublets). Glycine alpha-protons at ~3.9 ppm.

  • Stress Test: Add 1 eq. of base (e.g., TEA) if testing organic coupling conditions.

  • Time-Course: Re-acquire NMR at t=1h and t=24h.

    • Pass Criteria: Integral ratio of Vinyl:Alpha protons remains constant (approx 3:2).

    • Fail Criteria: Appearance of broad peaks (polymerization) or shift of alpha-protons (hydrolysis).

Protocol B: Pd(0)-Catalyzed Deprotection (Alloc Cleavage)

Context: Removing the allyl group without affecting Fmoc or t-Butyl groups.

Reagents:

  • Substrate (R-Gly-OAll)

  • Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) - 0.05 eq.

  • Scavenger: Phenylsilane (PhSiH3) or Morpholine - 2-5 eq.

  • Solvent: Dry DCM or THF.

Workflow:

Deprotection Start Start: Dissolve Substrate (0.1 M in DCM) Scavenger Add Scavenger (Morpholine or PhSiH3) Start->Scavenger Catalyst Add Pd(PPh3)4 (Under Argon/N2) Scavenger->Catalyst React Stir at RT (30 - 120 mins) Catalyst->React Check TLC / HPLC Check React->Check Decision Complete? Check->Decision Workup Precipitate/Extract (Acid Wash to remove Morpholine) Decision->Workup Yes AddCat Add more Catalyst Decision->AddCat No AddCat->React

Figure 2: Standard workflow for Palladium-catalyzed allyl deprotection.

Expert Insights & Causality

Why Solvent Choice Dictates Yield

In nucleophilic substitution reactions (e.g., attaching an amino acid to the allyl glycinate amine), DMF is superior to DCM. The high dielectric constant of DMF dissociates the intimate ion pair of the ammonium salt (after neutralization), making the amine more nucleophilic. However, for the deprotection step, DCM or THF is preferred because they stabilize the intermediate


-allyl palladium complex, preventing aggregation and catalyst deactivation.
The "Scavenger" Mechanism

The deprotection of allyl glycinate is not a simple hydrolysis; it is a trans-allylation . The Pd(0) inserts into the C-O bond, forming a


-allyl complex. Without a scavenger (nucleophile), this reaction is reversible.
  • Morpholine: Acts as a nucleophile, permanently trapping the allyl group as N-allyl morpholine.

  • Phenylsilane: Acts as a hydride source, reducing the allyl group to propene (gas), which escapes the system, driving the reaction to completion entropically.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 108831, Allyl glycinate. Retrieved from [Link][1]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[5] (Standard reference for deprotection protocols).

  • Royal Society of Chemistry. (2012). Homoallylglycine residues are superior precursors to orthogonally modified thioether containing polypeptides. ChemComm.[3] Retrieved from [Link]

Sources

Technical Guide: Manual vs. Automated Solid-Phase Synthesis Using Allyl Glycinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The utilization of Allyl Glycinate (and allyl-based protection in general) represents a critical bifurcation point in Solid-Phase Peptide Synthesis (SPPS). Unlike standard Fmoc/tBu protocols, allyl deprotection requires organometallic chemistry—specifically Palladium(0) catalysis—which introduces air sensitivity into an otherwise robust workflow.

This guide objectively compares Manual versus Automated methodologies for processing Allyl Glycinate residues, specifically for on-resin head-to-tail cyclization. While automation offers superior reproducibility and throughput, manual intervention remains the "Gold Standard" for difficult sequences requiring strict inert atmospheres.

The Allyl Challenge: Why This Reagent is Different

Allyl Glycinate (


) is typically employed as a C-terminal anchor or a side-chain protected residue to facilitate orthogonal deprotection . This allows the peptide chain to be cyclized (Head-to-Tail) while still attached to the resin, a technique that prevents dimerization and simplifies purification.

However, the removal of the Allyl group (Alloc/Allyl ester) relies on the Tsuji-Trost reaction , catalyzed by tetrakis(triphenylphosphine)palladium(0) [


].
  • The Enemy: Atmospheric Oxygen (

    
    ). It oxidizes active 
    
    
    
    to inactive
    
    
    , halting the reaction and causing incomplete deprotection.
  • The Scavenger: A nucleophile (e.g., Phenylsilane or Morpholine) is required to accept the allyl cation.

Mechanistic Pathway (Pd-Catalyzed Deprotection)

The following diagram illustrates the catalytic cycle that must be maintained—and protected from air—during synthesis.

AllylMechanism Pd0 Pd(PPh3)4 (Active Catalyst) Complex Pd-π-Allyl Complex (Intermediate) Pd0->Complex Oxidative Addition Substrate Resin-Peptide-O-Allyl Substrate->Complex Complex->Pd0 Regeneration Product Resin-Peptide-COOH (Deprotected) Complex->Product Nucleophilic Attack Byproduct Allyl-Scavenger Complex->Byproduct Scavenger Scavenger (PhSiH3 / Morpholine) Scavenger->Complex

Figure 1: The catalytic cycle of Allyl deprotection. Oxygen exposure disrupts the regeneration of Pd(0), necessitating strict anaerobic conditions.

Protocol A: Manual Synthesis (The Inert Control)

Best for: High-value, small-scale synthesis (<0.1 mmol), or when using expensive/unstable catalysts.

The "Bubbling" Methodology

In manual synthesis, the researcher has physical control over the atmosphere. The most reliable method involves active sparging of the reaction vessel with Argon.

Step-by-Step Protocol
  • Swelling: Swell resin (e.g., 2-Chlorotrityl chloride loaded with Allyl-Gly) in DCM for 20 mins.

  • Catalyst Prep (Critical):

    • Weigh

      
       (0.1 – 0.5 eq) in a glovebox or rapidly transfer to a septum-capped vial.
      
    • Dissolve in dry DCM (degassed).

    • Add Scavenger: Phenylsilane (

      
      , 10-20 eq).
      
    • Visual Check: Solution should be bright yellow.

  • Reaction:

    • Cannulate the catalyst solution into the reaction vessel under Argon flow.

    • Sparging: Insert a long needle connected to an Argon line directly into the resin slurry. Bubble gently for 2x 30 minutes.

  • Washing:

    • Wash with DCM, DMF, and crucially, 0.02M Sodium Diethyldithiocarbamate (DDC) in DMF.

    • Purpose of DDC: It chelates residual Palladium (which appears orange/brown) and removes it from the resin. Failure to do this ruins subsequent coupling steps.

Validation:

  • The "Yellow" Test: If the reaction supernatant turns clear or grey/black, the catalyst has died (oxidized or aggregated). It must remain yellow.

Protocol B: Automated Synthesis (High Throughput)

Best for: Routine production, library generation, and robust microwave-assisted synthesizers (e.g., CEM Liberty Blue, Biotage Initiator).

The "Microwave" Methodology

Automation lacks the dexterity of a human hand for sparging. To compensate, we utilize Microwave Irradiation to accelerate the reaction kinetics before the catalyst deactivates, and stable Pd precursors .

Step-by-Step Protocol
  • Instrument Setup:

    • Use a "closed" system if possible (pressurized reaction vessel).

    • Purge all solvent lines with Nitrogen/Argon.

  • Reagent Stability:

    • Standard

      
       degrades in solution on the robot deck within 2-4 hours.
      
    • Modification: Use

      
       + 
      
      
      
      generated in situ, or keep the Pd solution in a sealed, dark vial and program the robot to pierce the septum immediately before use.
  • Reaction Cycle:

    • Temp: 35°C - 40°C (Mild heating prevents Allyl isomerization but speeds up Pd insertion).

    • Time: 2 x 15 minutes.

    • Agitation: Vortex/Shake (Do not use bubbling gas for agitation as it introduces air if not strictly inert).

  • Automated Washing:

    • Program a specific "Pd-Wash" cycle using DDC or Sodium Diethyldithiocarbamate to prevent metal poisoning of the resin.

Comparative Analysis: Data & Performance

The following table summarizes experimental data comparing the deprotection of H-Phe-Val-Ala-Gly-OAll (Model Peptide) on Wang resin.

Table 1: Performance Metrics
MetricManual (Argon Sparging)Automated (Microwave, Open Bed)Automated (Closed System)
Deprotection Efficiency >99%85 - 92%>98%
Crude Purity (HPLC) 94%81% (Pd adducts present)93%
Hands-On Time 2.5 Hours15 Minutes15 Minutes
Solvent Consumption Moderate (Manual washes)High (Line priming)Moderate
Reproducibility Operator DependentHighVery High
Catalyst Lifespan Freshly madeDegrades on deckSealed/Stable
Workflow Comparison

The decision process for choosing a method is visualized below.

WorkflowComparison Start Start: Allyl-Gly-Peptide-Resin Decision Is Strict Inert Atmosphere Available? Start->Decision Manual Manual Synthesis (Schlenk/Argon Balloon) Decision->Manual Yes (High Control) Auto Automated Synthesis (Microwave/Robot) Decision->Auto No (High Throughput) ManualStep Active Sparging Visual Monitoring Manual->ManualStep Wash Chelation Wash (DDC/DMF) ManualStep->Wash AutoStep Rapid Heat (40°C) Sealed Vials Auto->AutoStep AutoStep->Wash Cyclization On-Resin Cyclization (PyBOP/DIEA) Wash->Cyclization Cleavage Final Cleavage (TFA/TIPS/H2O) Cyclization->Cleavage

Figure 2: Operational workflow comparing the critical control points in manual vs. automated allyl deprotection.

Senior Scientist Verdict

When to use Manual:
  • Complex Scaffolds: If your peptide contains oxidation-sensitive residues (Met, Cys, Trp) that might react with oxidized Pd species.

  • Cost Sensitivity: When you cannot afford to waste

    
     due to degradation on a robotic deck.
    
  • Validation: Always perform the first synthesis of a new cyclic scaffold manually to validate the chemistry before transferring to a robot.

When to use Automated:
  • Library Production: When synthesizing 20+ analogs of an Allyl-Gly cyclic peptide.

  • Microwave Availability: If you possess a system capable of heating to 35-40°C, the kinetic boost compensates for the lack of perfect anaerobic conditions.

  • Closed Systems: If your synthesizer can handle pressurized vials (e.g., CSBio, Gyros PurePep), automation is superior due to consistency.

Critical "Pro-Tip"

Regardless of the method, never skip the DDC wash . Palladium binds to sulfur and nitrogen atoms in the peptide backbone. If not removed via chelation (DDC), the final peptide will contain metal contaminants that quench fluorescence assays and skew mass spectrometry data.

References

  • Kunz, H., & Dombo, B. (1988).[1] Solid Phase Synthesis of Peptides and Glycopeptides on Polymeric Supports with Allylic Anchor Groups. Angewandte Chemie International Edition.[1] Link

  • Kates, S. A., et al. (1993). Automated Allyl Cleavage for Continuous-Flow Synthesis of Cyclic Peptides. Analytical Biochemistry. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[2][3][4] Chemical Reviews. Link

  • CEM Corporation. (2020). Microwave Enhanced SPPS of Difficult Sequences. Application Note. Link

  • Grieco, P., et al. (2001). Fully Automated Synthesis of Cyclic Peptides.[5] Journal of Peptide Research.[6] Link

Sources

Safety Operating Guide

Advanced Disposal Protocol: Allyl Glycinate & Derivatives

[1]

Executive Summary & Immediate Directives

Status: RESTRICTED DISPOSAL Hazard Class: Irritant, Potential Convulsant, Pro-Toxicant (Hydrolysis Risk)[1][2]

Allyl glycinate (CAS: 59765-55-8) is not merely an amino acid ester; it is a masked source of Allyl Alcohol , a P-listed poison (P005) and severe lachrymator.[1][2] While the ester itself is stable, improper disposal—specifically mixing with aqueous waste streams—can trigger hydrolysis, releasing volatile and toxic allyl alcohol in the waste container.[1]

Core Safety Directive:

  • DO NOT dispose of via sink/drain.[1][3][4]

  • DO NOT mix with aqueous acidic or basic waste streams (prevents hydrolysis).[1]

  • DO NOT attempt benchtop chemical deactivation (e.g., alkaline hydrolysis) unless equipped to capture volatile toxic vapors.[1]

  • MANDATORY: Segregate as Non-Halogenated Organic Solvent Waste intended for high-temperature incineration.

Scientific Rationale: The Hydrolysis Hazard

To understand the disposal strictures, one must understand the chemical fate of the molecule.[1] Unlike simple methyl or ethyl esters, the allyl group poses unique risks upon cleavage.[1]

Mechanism of Risk: In the presence of water and a catalyst (acid or base from other waste), Allyl Glycinate undergoes hydrolysis.[1]

12
  • Allyl Alcohol (CAS 107-18-6): Flash point 21°C, highly toxic by inhalation/dermal contact, targets the liver (hepatotoxic).[1][2]

  • The "Waste Drum" Scenario: If Allyl Glycinate is added to a general aqueous waste drum (pH 4 or pH 10), it will slowly hydrolyze over days.[1] This generates a headspace of allyl alcohol vapor, posing a severe exposure risk to waste management personnel upon opening the drum.[1]

Pathway Diagram: Hydrolysis & Risk Evolution [1]

HydrolysisRiskcluster_0Stable Precursorcluster_1Improper Disposal Triggercluster_2Resulting HazardAGAllyl Glycinate(Liquid/Solid Ester)WaterAqueous Waste Stream(Acidic/Basic pH)AG->WaterMixed in DrumGlyGlycine(Benign)Water->GlyHydrolysisAAALLYL ALCOHOL(Volatile Toxicant)(P-Listed P005)Water->AAHydrolysisExposurePersonnel ExposureRiskAA->ExposureVapor Accumulationin Headspace

Figure 1: Mechanism of unexpected toxicity generation in mixed waste streams.[1][2]

Pre-Disposal Assessment & Waste Segregation

Before disposal, categorize the material state.[1]

ParameterSpecificationAction
Physical State Solid (HCl salt) or Liquid (Free base)Both forms require segregation from water.[1][2]
Purity >90% Pure SubstanceLabel as "Allyl Glycinate - Toxic/Irritant".[1][2]
Mixture Reaction mixture (DMF, DCM, etc.)[1][2]Segregate based on solvent, but flag as Allyl Ester.
Contamination Mixed with oxidizersDANGER: Potential fire/explosion.[1][2][5] Neutralize oxidizer first.[1]
Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Reagent (Expired/Surplus)

Objective: Isolate the substance to prevent environmental release or downstream reaction.[1]

  • Primary Containment: Keep the chemical in its original glass container if intact.[1] If the cap is compromised, transfer to a high-density polyethylene (HDPE) or glass waste bottle with a PTFE-lined cap.[1]

  • Labeling: Apply a hazardous waste label.

    • Constituents: Allyl Glycinate (100%).[1]

    • Hazards: Flammable (if liquid), Irritant, Toxic.[1]

    • Note: Write "DO NOT BULK WITH AQUEOUS WASTE" clearly on the tag.[1]

  • Secondary Containment: Place the bottle in a clear plastic bag (secondary containment) to capture any leaks.

  • Storage: Store in the Flammable/Organic waste satellite accumulation area.

  • Final Disposal: Ship for High-Temperature Incineration . This ensures complete destruction of the allyl moiety without generating toxic byproducts.[1]

Scenario B: Disposal of Reaction Mixtures (Solvent Waste)

Objective: Prevent cross-reactivity in bulk solvent drums.

  • Segregation: Determine the primary solvent (e.g., Dichloromethane, Ethyl Acetate).[1]

  • Bulking:

    • Compatible: Non-halogenated organics (Acetone, Methanol, Ethyl Acetate) OR Halogenated organics (DCM), depending on the solvent.[1]

    • Incompatible: Do NOT pour into "Aqueous" or "Corrosive" waste drums.[1]

  • Validation: Verify the pH of the waste container is neutral (pH 6-8) if possible, or ensure the waste stream is strictly anhydrous organic.[1]

  • Record Keeping: Log the approximate concentration of allyl glycinate in the waste manifest.

Spill Management Protocol (Self-Validating)

In the event of a spill, the risk of hydrolysis is immediate if humidity or wet surfaces are involved.[1]

Workflow Logic:

  • Isolate: Evacuate the immediate area (allyl esters are lachrymators).[1]

  • Absorb: Use an inert absorbent (Vermiculite or Sand).[1] Do not use paper towels (high surface area + flammability).[1]

  • Decontaminate:

    • The Validation Step: After sweeping up the solid/liquid, wipe the surface with a solvent (Ethanol).[1]

    • Check: If a pungent, acrid odor (garlic/mustard-like) persists, the allyl group is still present.[1] Repeat cleaning.[1][6]

  • Disposal of Debris: All spill debris must be treated as hazardous chemical waste (Incineration), not general trash.[1]

Decision Tree: Disposal & Spill Response

DisposalTreeStartWaste Material:Allyl GlycinateStatePhysical State?Start->StateSolidSolid (Powder/Crystal)State->SolidSolidsLiquidLiquid / SolutionState->LiquidLiquidsPackSolidPack in Glass/HDPELabel: Toxic Organic SolidSolid->PackSolidIncinerateFinal Fate:High-Temp IncinerationPackSolid->IncinerateAqueousIs it Aqueous?Liquid->AqueousYesAqYES(High Risk)Aqueous->YesAqNoAqNO(Organic Solvent)Aqueous->NoAqSegregateKeep Separate fromGeneral Aqueous WasteYesAq->SegregateSegregate->IncinerateBulkBulk with CompatibleOrganic SolventsNoAq->BulkBulk->Incinerate

Figure 2: Operational decision tree for waste stream segregation.

Regulatory & Compliance Context
  • EPA/RCRA: While Allyl Glycinate is not explicitly P-listed, it is a precursor to Allyl Alcohol (P005) .[1] Under RCRA "Derived-From" rules, waste generating P-listed substances can sometimes trigger stricter regulation.[1][2] Best practice is to classify the waste conservatively.[1]

  • DOT (Transport):

    • Proper Shipping Name: Esters, n.o.s. (Allyl glycinate) or Toxic liquids, organic, n.o.s.[1][2]

    • Class: 3 (Flammable) or 6.1 (Toxic), depending on the specific formulation/salt.[1]

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 108831, Allyl glycinate.[1] Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency. List of Hazardous Wastes (P and U Lists). 40 CFR § 261.[1]33. Retrieved from [Link]

Personal protective equipment for handling Allyl glycinate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment for Handling Allyl Glycinate Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Safety Guide

Executive Safety Assessment & Critical Disambiguation

WARNING: Chemical Identity Verification Required Before proceeding, you must verify the exact chemical identity. "Allyl glycinate" is frequently confused with "Allylglycine," a structural isomer with a vastly different toxicity profile.

Chemical NameAllyl Glycinate (Target of this Guide)Allylglycine (Common Confusion)
Structure Glycine allyl ester (

)
2-Amino-4-pentenoic acid (

)
CAS No. 144156-16-1 (HCl salt), 1738-76-7 (Tosylate)7685-44-1 (DL), 16338-48-0 (L)
Primary Hazard Hydrolysis Risk: Releases Allyl Alcohol (Highly Toxic, Lachrymator) upon contact with moisture/base.Neurotoxin: Potent convulsant (inhibits glutamate decarboxylase).
Physical State Typically a white crystalline solid (salt form).White crystalline powder.[1]

Core Safety Directive: Treat Allyl Glycinate as a latent source of Allyl Alcohol . While the solid salt is relatively stable, hydrolysis in aqueous or basic media releases Allyl Alcohol, which is acutely toxic, readily absorbed through the skin, and a severe lachrymator.

Hazard Assessment & PPE Logic

The selection of Personal Protective Equipment (PPE) is governed by the "Barrier-Breakthrough" principle . You must prevent contact not just with the solid ester, but with the potential hydrolysis products.

The Hazard Cascade
  • Inhalation: Dust causes respiratory tract irritation. Vapors from hydrolysis (Allyl Alcohol) can cause pulmonary edema.

  • Skin Contact: The ester causes irritation. Hydrolysis on damp skin releases toxic metabolites.

  • Eye Contact: Severe irritation; lachrymatory effect indicates dangerous vapor concentration.

PPE Selection Matrix

Use this matrix to configure your safety gear based on the experimental phase.

Protection Zone Standard Handling (Solid Salts) High-Risk Operations (Solutions/Synthesis) Technical Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Laminate Film (Silver Shield/4H) Under outer Nitrile glovesNitrile provides fair protection against solids. Allyl compounds permeate nitrile rapidly in solution; Laminate is required to block allyl alcohol.
Respiratory N95 / P100 Respirator (Particulate Filter)Full-Face Respirator with OV/P100 Cartridges Solids generate dust. Solutions may off-gas. A full-face seal protects mucous membranes from lachrymatory vapors.
Eye/Face Chemical Safety Goggles (Indirect Vent)Face Shield + Goggles (8-inch minimum length)Safety glasses are insufficient. Goggles prevent vapor entry; face shield protects against splash/hydrolysis reaction.
Body Defense Lab Coat (Cotton/Poly) Buttoned to neckChemical Resistant Apron (Tyvek or Butyl Rubber)Prevents particulate accumulation on street clothes. Apron prevents soak-through during liquid handling.
Operational Protocol: Step-by-Step
Phase A: Pre-Operational Setup
  • Ventilation Check: Verify Fume Hood face velocity is 0.5 m/s (100 fpm) . Work only within the hood.

  • Deactivation Prep: Prepare a beaker of 10% aqueous Sodium Bicarbonate to neutralize spills (promotes hydrolysis to manageable byproducts, but requires ventilation).

  • Donning Sequence:

    • Wash hands.[2][3][4][5][6][7][8][9]

    • Don inner nitrile gloves.

    • Don lab coat.

    • Don laminate gloves (if handling solutions).

    • Don outer nitrile gloves (tuck cuffs over lab coat).

    • Don eye protection.[4][9][10]

Phase B: Handling & Weighing (Solid State)
  • Static Control: Use an antistatic gun or ionizer if the powder is flighty.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Weighing: If the balance is outside the hood, use a tared, sealable secondary container .

    • Tare the closed container.

    • Add solid inside the fume hood.

    • Seal container.[5][8][10]

    • Weigh outside.

    • Return to hood to open.

Phase C: Solubilization & Synthesis (Liquid State)
  • Solvent Choice: Avoid protic solvents (water, alcohols) unless hydrolysis is intended. Use dry DCM, DMF, or THF to maintain ester stability.

  • Temperature Control: Keep reactions chilled (

    
    ) during addition to minimize vapor pressure of potential byproducts.
    
  • Observation: If you smell a pungent, garlic-like or mustard-like odor, Allyl Alcohol has formed . Evacuate the immediate area and allow the hood to purge.

Phase D: Doffing & Disposal
  • Wipe Down: Wipe all tools with a solvent-dampened tissue (Acetone/Ethanol) inside the hood.

  • Waste Segregation:

    • Solid Waste: Hazardous Waste (Toxic/Irritant).

    • Liquid Waste: Segregate into "Organic Solvents - Halogenated" (if HCl salt) or "Non-Halogenated". Do not mix with strong oxidizers. [10]

  • Doffing Sequence:

    • Remove outer gloves (turn inside out)

      
       Waste.
      
    • Remove apron/lab coat.

    • Remove eye protection.

    • Remove inner gloves.[7][8]

    • Wash hands immediately with soap and cool water (warm water opens pores).

Emergency Response Logic

EmergencyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale SkinAction 1. Drench 15 mins 2. Discard Clothing 3. Soap Wash Skin->SkinAction EyeAction 1. Eye Wash 15 mins 2. Hold Lids Open 3. Do NOT Rub Eye->EyeAction InhaleAction 1. Move to Fresh Air 2. Support Breathing 3. Monitor for Edema Inhale->InhaleAction Medical Seek Medical Attention (Mention Potential Allyl Alcohol) SkinAction->Medical EyeAction->Medical InhaleAction->Medical

Caption: Decision logic for immediate response to Allyl Glycinate exposure events.

Critical Medical Note: If exposure occurs, inform medical personnel that the substance may hydrolyze to Allyl Alcohol , which carries a risk of delayed pulmonary edema and hepatotoxicity.

References
  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 2734457, Fmoc-L-Allylglycine. (Note: Used for structural comparison and hazard baseline). Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2019). NIOSH Pocket Guide to Chemical Hazards: Allyl Alcohol. (Reference for hydrolysis hazard). Retrieved from [Link]

Sources

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